A-841720
Description
Properties
IUPAC Name |
5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGXEGOXODOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236030 | |
| Record name | A-841720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869802-58-4 | |
| Record name | A-841720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-841720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-841720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-841720: A Technical Guide to its Mechanism of Action as a Selective mGluR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-841720 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a member of the triazafluorenone class of compounds, it has demonstrated significant potential in preclinical models of chronic and neuropathic pain.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its interaction with mGluR1, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: mGluR1 Antagonism
This compound exerts its pharmacological effects by specifically binding to and inhibiting the activity of mGluR1, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system.
Binding Affinity and Potency
This compound demonstrates high affinity and potency for mGluR1, as determined by radioligand binding and functional assays.
| Parameter | Species | Value | Assay Type |
| IC50 | Human mGluR1 | 10 nM[1] | Functional Assay (Calcium Mobilization) |
| IC50 | Rat mGluR1 | 1.0 ± 0.2 nM[3] | Functional Assay (Calcium Mobilization) |
| Ki | Rat mGluR1 | 1 nM[3] | Radioligand Binding Assay |
| Selectivity | Over mGluR5 | ~32-fold[3] | Functional Assay (Calcium Mobilization) |
Table 1: In Vitro Affinity and Potency of this compound
Signaling Pathway Modulation
The canonical signaling pathway initiated by the activation of mGluR1 involves its coupling to the Gq/G11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6]
This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor, preventing the conformational change necessary for G-protein activation, even in the presence of the endogenous agonist, glutamate. This effectively blocks the entire downstream signaling cascade, preventing the rise in intracellular calcium and the activation of PKC.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro and in vivo experimental protocols.
In Vitro Assays
This assay is employed to determine the binding affinity (Ki) of this compound for the mGluR1 receptor.
-
Objective: To quantify the direct interaction between this compound and mGluR1.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the mGluR1 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high mGluR1 expression.[7]
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled mGluR1 ligand (e.g., [3H]-R214127) and varying concentrations of unlabeled this compound.[7][8]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[7]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.[7]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR1 antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[3]
-
This functional assay measures the ability of this compound to inhibit mGluR1-mediated increases in intracellular calcium.
-
Objective: To determine the functional potency (IC50) of this compound as an mGluR1 antagonist.
-
General Protocol:
-
Cell Culture: Cells stably expressing mGluR1 (e.g., HEK293 or CHO cells) are plated in a multi-well format.[9][10]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An mGluR1 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.[3]
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10]
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[3]
-
In Vivo Models
This compound has been evaluated in various rodent models of pain to assess its analgesic efficacy.
This model assesses the effects of a compound on both acute and tonic pain.
-
Objective: To evaluate the analgesic effect of this compound on inflammatory pain.
-
General Protocol:
-
Animal Acclimation: Rats are acclimated to the testing environment.
-
Compound Administration: this compound is administered (e.g., intraperitoneally) at various doses (e.g., 1, 3, 10 mg/kg).[2]
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between vehicle- and this compound-treated groups.
-
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain.
-
Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.
-
General Protocol:
-
CFA Injection: Complete Freund's Adjuvant is injected into the hind paw of the rat, inducing localized inflammation and hypersensitivity.
-
Assessment of Hypersensitivity: Mechanical allodynia (pain response to a normally non-painful stimulus) is measured using von Frey filaments at baseline and at various time points after CFA injection.
-
Compound Administration: this compound is administered at various doses (e.g., starting at 10 mg/kg).[2]
-
Post-treatment Assessment: Mechanical allodynia is reassessed after compound administration.
-
Data Analysis: The paw withdrawal threshold in response to the von Frey filaments is determined and compared between pre- and post-treatment, and between vehicle- and this compound-treated groups.
-
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of mGluR1. Its mechanism of action involves the allosteric inhibition of the mGluR1 receptor, leading to the blockade of the Gq-mediated signaling cascade and subsequent intracellular calcium mobilization. The in vitro and in vivo experimental data robustly support its role as an mGluR1 antagonist with significant analgesic properties in preclinical models of pain. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in the therapeutic potential of this compound and other mGluR1 modulators.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 3. Fear Conditioning, Synaptic Plasticity, and the Amygdala: Implications for Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amygdala Metabotropic Glutamate Receptor 1 Influences Synaptic Transmission to Participate in Fentanyl-Induced Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors [frontiersin.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A-841720: A Case of Mistaken Identity - Unveiling its True Pharmacological Target
Initial investigations into the compound A-841720 as a selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist have revealed a significant discrepancy in its primary pharmacological action. Contrary to the initial premise, comprehensive literature review identifies this compound not as an α7 nAChR agonist, but as a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
This in-depth guide addresses this critical finding, presenting the documented evidence for this compound's activity as an mGluR1 antagonist and clarifying its pharmacological profile for researchers, scientists, and drug development professionals.
Correcting the Pharmacological Profile: this compound as an mGluR1 Antagonist
This compound has been characterized as a novel, potent, and non-competitive antagonist of the mGluR1 receptor.[1][2][3] It demonstrates high affinity for this receptor and selectivity over other mGluR subtypes and a wide range of other neurotransmitter receptors, ion channels, and transporters.[1][2]
Quantitative Analysis of mGluR1 Antagonism
The inhibitory activity of this compound on mGluR1 has been quantified in several studies. The following table summarizes the key in vitro data:
| Receptor Target | Assay Type | Species | IC50 | Ki | Reference |
| mGluR1 | Agonist-induced Calcium Mobilization | Human | 10.7 ± 3.9 nM | - | [1] |
| mGluR1 | Agonist-induced Calcium Mobilization | Rat (native) | 1.0 ± 0.2 nM | - | [1] |
| mGluR1 | [3H]-R214127 Competition Binding | Rat | - | 1 nM | [3] |
| mGluR5 | Agonist-induced Calcium Mobilization | Human | 342 nM | - | [2] |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is.
As the data indicates, this compound exhibits high potency in inhibiting mGluR1 activity, with significantly lower potency at the related mGluR5 receptor, demonstrating its selectivity.[2]
Signaling Pathway of this compound as an mGluR1 Antagonist
Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR1 receptor, preventing this signaling cascade even in the presence of glutamate.
Implications for Research and Development
The correct identification of this compound's primary target is crucial for its application in preclinical research. Its potent mGluR1 antagonism makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including pain, motor control, and cognition.[1][4] However, studies have also indicated that the analgesic effects of this compound are associated with motor and cognitive side effects, which may limit its therapeutic potential.[1][4]
Experimental Protocols
Due to the established role of this compound as an mGluR1 antagonist, the relevant experimental protocols would focus on assays that measure the activity of this receptor and its downstream signaling, as well as behavioral models sensitive to mGluR1 modulation.
In Vitro: Agonist-Induced Calcium Mobilization Assay
This assay is used to determine the functional activity of compounds at Gq-coupled receptors like mGluR1.
In Vivo: Models of Pain and Cognition
Preclinical studies have utilized various animal models to assess the effects of this compound.
-
Pain Models: These include the complete Freund's adjuvant (CFA)-induced inflammatory pain model and the spinal nerve ligation (SNL) model of neuropathic pain, where mechanical allodynia is measured.[1]
-
Cognitive Models: The Y-maze and Morris Water Maze tests have been used to assess the impact of this compound on cognitive function.[1]
Conclusion
The available scientific evidence unequivocally identifies this compound as a potent and selective non-competitive mGluR1 antagonist. The initial premise of it being a selective α7 nAChR agonist is not supported by the literature. This technical guide serves to correct this misidentification and provide researchers and drug development professionals with an accurate pharmacological profile of this compound, ensuring its appropriate use in preclinical research targeting the metabotropic glutamate receptor system. Any future research involving this compound should be designed and interpreted based on its established activity as an mGluR1 antagonist.
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the mGluR1 antagonist this compound in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A-841720: A Technical Guide for Researchers
An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Potent mGluR1 Antagonist
Abstract
A-841720 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its role as a modulator of the mGluR1 signaling pathway. Detailed methodologies for its synthesis, purification, and characterization, where publicly available, are presented. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of mGluR1 antagonists.
Chemical Structure and Identification
This compound is a heterocyclic compound with the systematic name 9-(Dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.[1] Its structure is characterized by a fused pyridothienopyrimidinone core, a dimethylamino substituent, and a hexahydro-1H-azepin-1-yl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| Systematic Name | 9-(Dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | [1] |
| CAS Number | 869802-58-4 | [1] |
| Molecular Formula | C₁₇H₂₁N₅OS | [1] |
| SMILES | CN(C)c1ccnc2c1c3c(c(=O)n(cn3)N4CCCCCC4)s2 | [1] |
| InChI Key | GYWGXEGOXODOQU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the known chemical and physical properties of this compound is provided below. It is important to note that comprehensive public data on properties such as melting point, boiling point, and pKa are limited.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 343.45 g/mol | [1] |
| Solubility | Soluble in DMSO | |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| pKa | Not publicly available |
Biological Activity and Signaling Pathway
This compound acts as a potent, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[2][3] mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.
Upon activation by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR1 receptor, preventing its activation by glutamate and thereby inhibiting this downstream signaling cascade.
Table 3: Pharmacological Data for this compound
| Parameter | Species | Value | Assay | Reference |
| IC₅₀ | Human | 10.7 ± 3.9 nM | Agonist-induced calcium mobilization | [2][3] |
| IC₅₀ | Rat | 1.0 ± 0.2 nM | Agonist-induced calcium mobilization | [2][3] |
| ED₅₀ | Rat | 23 µmol/kg | Complete Freund's adjuvant-induced inflammatory pain | [2][3] |
| ED₅₀ | Rat | 27 µmol/kg | L5-L6 spinal nerve ligation model of neuropathic pain | [2][3] |
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis, purification, and characterization of this compound are scarce. However, based on general methodologies for the synthesis of similar pyridothienopyrimidinone derivatives, a plausible workflow can be outlined.
Synthesis
The synthesis of pyridothienopyrimidinone derivatives often involves a multi-step process starting from a substituted aminothiophene precursor. A generalized synthetic workflow is depicted below.
Purification
Purification of the final compound would typically involve standard chromatographic techniques.
-
Column Chromatography: Initial purification of the crude product is likely achieved using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol) to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture to obtain a highly pure crystalline solid.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the chemical shifts, coupling constants, and integration of the protons and carbons, respectively, which should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by HPLC, typically using a reverse-phase column and a mobile phase gradient of acetonitrile (B52724) and water, with detection by UV absorbance.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGluR1 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of mGluR1 antagonism in various neurological and psychiatric disorders. This technical guide provides a foundational understanding of the key chemical and biological properties of this compound, though a lack of publicly available, detailed experimental protocols necessitates reliance on generalized methodologies for its synthesis and characterization. Further research and publication of detailed experimental data will be crucial for advancing the study of this important molecule.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A-841720 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound A-841720, including its fundamental properties. Due to the limited publicly available information, this document focuses on the confirmed chemical identifiers of this compound. Further in-depth experimental data, detailed protocols, and specific signaling pathway interactions are not available in the public domain, suggesting that this compound may be an internal research compound not yet extensively described in scientific literature.
Core Compound Identification
This compound is identified by the following chemical descriptors:
| Property | Value |
| CAS Number | 869802-58-4 |
| Molecular Formula | C17H21N5OS |
Structural Information
The systematic name for the molecular structure corresponding to the provided CAS number and molecular formula is 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.
Biological Context and Potential Signaling Pathways
While specific biological activity for this compound is not publicly documented, its core structure, a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, is a scaffold found in numerous compounds investigated as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer.
The general mechanism of action for kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Hypothetical Signaling Pathway Involvement:
Based on the activities of structurally related compounds, this compound could potentially interact with one or more kinase-driven signaling pathways. A generalized schematic of a kinase signaling pathway is presented below.
Figure 1. Hypothetical inhibition of a generic kinase signaling pathway by this compound.
Experimental Protocols: A General Framework
Due to the absence of specific published studies on this compound, this section outlines a general experimental workflow that researchers would typically follow to characterize a novel kinase inhibitor.
A. Synthesis and Purification:
-
A multi-step organic synthesis would be required to construct the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core and introduce the dimethylamino and hexahydro-1H-azepin-1-yl substituents.
-
Purification would likely be achieved through column chromatography followed by recrystallization.
-
Characterization of the final product would involve techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.
B. In Vitro Kinase Assays:
-
To determine the inhibitory activity of this compound, a panel of in vitro kinase assays would be performed.
-
These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
-
The half-maximal inhibitory concentration (IC50) would be calculated to quantify the potency of this compound against each kinase.
C. Cell-Based Assays:
-
Cellular assays would be conducted to assess the effect of this compound on cell proliferation, viability, and apoptosis in relevant cancer cell lines.
-
Western blotting would be used to probe the phosphorylation status of key proteins within specific signaling pathways to confirm the mechanism of action within a cellular context.
D. In Vivo Efficacy Studies:
-
If promising in vitro activity is observed, in vivo studies in animal models (e.g., mouse xenograft models of human tumors) would be initiated to evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound.
The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
Figure 2. Generalized experimental workflow for kinase inhibitor drug discovery.
Conclusion
This compound is a chemical entity with a defined molecular formula and CAS number. Its chemical structure suggests potential activity as a kinase inhibitor. However, a comprehensive understanding of its synthesis, specific biological targets, mechanism of action, and therapeutic potential is hampered by the current lack of publicly available data. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development who may encounter this or structurally related compounds in their work. Further investigation, contingent on the availability of the compound and its associated primary research, is necessary to fully elucidate the scientific and therapeutic relevance of this compound.
A-841720: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-841720 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1, particularly in the context of pain and neurological disorders. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Introduction: The Discovery of a Selective mGluR1 Antagonist
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGluR1 is predominantly expressed in the cerebellum, hippocampus, and thalamus, and is implicated in various neurological and psychiatric conditions. The development of selective mGluR1 antagonists has been a key objective in neuroscience research to elucidate the therapeutic potential of targeting this receptor.
This compound, with the chemical name 9-dimethylamino-3-(N-hexamethyleneiminyl)-3H-5-thia-1,3,6-triazafluoren-4-one, emerged from a discovery program aimed at identifying novel, potent, and selective non-competitive antagonists of mGluR1. Its unique heterocyclic core distinguishes it from other classes of mGluR1 modulators.
Synthesis Pathway
The synthesis of this compound was first described by Zheng et al. in 2006. While the original detailed protocol is proprietary, a plausible synthetic route can be constructed based on the synthesis of similar thiatriazafluorenone derivatives. The proposed pathway involves a multi-step sequence to construct the complex heterocyclic scaffold.
Proposed Synthesis Workflow
Caption: Proposed high-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of the Thieno[2,3-d]pyrimidine (B153573) Core (Intermediate 1)
-
A substituted 2-aminothiophene-3-carbonitrile (B183302) (Starting Material A) is condensed with a suitable pyrimidine (B1678525) precursor (Starting Material B) under basic conditions. The reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The product is isolated by precipitation upon cooling and purified by recrystallization.
-
-
Step 2: Functionalization of the Thieno[2,3-d]pyrimidine (Intermediate 2)
-
The thieno[2,3-d]pyrimidine core is then functionalized, for instance, by introducing a leaving group at a key position. This can be achieved through halogenation using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃).
-
-
Step 3: Cyclization to form the Thiatriazafluorenone Scaffold (Intermediate 3)
-
An intramolecular cyclization reaction is performed to construct the final ring of the tetracyclic system. This step might involve a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bond.
-
-
Step 4: Introduction of the Dimethylamino and Hexamethyleneiminyl Groups (this compound)
-
The final step involves the nucleophilic substitution of remaining leaving groups with dimethylamine (B145610) and hexamethyleneimine. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to yield the final product, this compound. Purification is achieved through column chromatography.
-
Biological Activity and Data
This compound is a highly potent and selective non-competitive antagonist of mGluR1. Its biological activity has been characterized through various in vitro and in vivo assays.
Quantitative Data Summary
| Parameter | Species | Receptor | Value | Assay Type |
| IC₅₀ | Human | mGluR1 | 10.7 ± 3.9 nM[1] | Calcium Mobilization (FLIPR) |
| Rat | mGluR1 | 1.0 ± 0.2 nM[1] | Calcium Mobilization (FLIPR) | |
| Human | mGluR5 | 342 nM | Calcium Mobilization (FLIPR) | |
| Kᵢ | Rat | mGluR1 | 1 nM[1] | Radioligand Binding ([³H]-R214127) |
Experimental Protocols
-
Membrane Preparation: Membranes are prepared from rat cerebellum, a region with high mGluR1 expression. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled mGluR1 antagonist, [³H]-R214127, and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat mGluR1 are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, a specific mGluR1 agonist (e.g., L-quisqualate) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is determined.
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive antagonist at the mGluR1 receptor. This means it does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation even when glutamate is bound.
The mGluR1 receptor is coupled to the Gq family of G proteins. Upon activation by glutamate, mGluR1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound blocks this entire downstream signaling cascade by preventing the initial activation of the mGluR1 receptor.
mGluR1 Signaling Pathway and Inhibition by this compound
References
A-841720: Unraveling the Pharmacokinetic Profile and Bioavailability
Notice: Publicly available scientific literature and databases do not contain specific information regarding the pharmacokinetics and bioavailability of a compound designated as "A-841720." The following in-depth technical guide is a structured template illustrating the expected data presentation, experimental protocols, and visualizations that would be included if such data were accessible. This framework is designed to guide researchers, scientists, and drug development professionals in organizing and interpreting pharmacokinetic data for novel chemical entities.
Executive Summary
This section would typically provide a high-level overview of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings regarding its bioavailability, half-life, and potential for drug-drug interactions would be summarized for quick reference.
Pharmacokinetic Parameters
Comprehensive pharmacokinetic data is crucial for understanding a compound's behavior in a biological system. The following tables are placeholders for the quantitative data that would be essential for a thorough evaluation of this compound.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Mouse | |||||||
| Rat | |||||||
| Dog | |||||||
| Monkey |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Single-Dose Oral Pharmacokinetic Parameters and Bioavailability of this compound in Preclinical Species
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | t½ (h) | F (%) |
| Mouse | ||||||
| Rat | ||||||
| Dog | ||||||
| Monkey |
F (%): Absolute oral bioavailability.
Experimental Protocols
Detailed methodologies are fundamental for the replication and validation of scientific findings. This section would outline the precise experimental conditions under which the pharmacokinetic data for this compound were generated.
Animal Models
Studies would typically be conducted in standard preclinical species such as mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys. Details on the age, weight, and health status of the animals, as well as housing and fasting conditions, would be provided.
Dosing and Sample Collection
-
Intravenous Administration: this compound would be formulated in an appropriate vehicle (e.g., saline, PEG400/ethanol/water) and administered as a bolus injection or infusion via a suitable vein (e.g., tail vein in rodents, cephalic vein in larger animals).
-
Oral Administration: The compound would be administered by oral gavage as a solution or suspension in a vehicle like carboxymethylcellulose.
-
Blood Sampling: Serial blood samples would be collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of this compound would be determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This section would detail the sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic conditions (column, mobile phases, gradient), and mass spectrometric parameters (ionization mode, transitions monitored for the analyte and internal standard).
Pharmacokinetic Analysis
Pharmacokinetic parameters would be calculated using non-compartmental analysis (NCA) with software such as WinNonlin®. This would include the calculation of Cmax, Tmax, AUC, t½, CL, and Vd. Absolute oral bioavailability (F) would be calculated as: (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Visualizations of Key Processes
Diagrams are invaluable for illustrating complex biological and experimental workflows. The following are examples of diagrams that would be generated using Graphviz (DOT language) to visualize processes related to the study of this compound.
Caption: High-level experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Logical relationships in the disposition of an orally administered drug.
Discussion and Conclusion
A Deep Dive into the CNS Pharmacodynamics of A-841720: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A-841720 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound within the central nervous system (CNS), detailing its binding affinity, functional potency, selectivity, and its effects on downstream signaling pathways and in vivo neuronal activity. The information presented is curated from preclinical research and is intended to serve as a valuable resource for professionals in the fields of neuroscience and drug development.
Core Pharmacodynamic Properties of this compound
This compound exhibits high affinity and potent antagonist activity at the mGluR1 receptor. Its non-competitive mechanism of action involves binding to an allosteric site on the receptor, thereby inhibiting the response to the endogenous ligand, glutamate.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Rat mGluR1 (Cerebellar Membranes) | 1 nM | [1] |
| Functional Potency (IC50) | Human mGluR1 (Recombinant) | 10.7 ± 3.9 nM | [1][2] |
| Functional Potency (IC50) | Native Rat mGluR1 | 1.0 ± 0.2 nM | [1][2] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Species/System | Potency (IC50) | Selectivity vs. h/r mGluR1 | Reference |
| mGluR5 | Human (Recombinant) | 342 nM | ~32-fold | [3] |
| mGluR5 | Human (Recombinant) | 343 nM | ~32-fold | [1] |
Note: this compound has been reported to have no significant activity at a range of other neurotransmitter receptors, ion channels, and transporters, though a comprehensive screening panel is not publicly available.[2][3]
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | Effective Dose (ED50) / Dose | Reference |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Reduction of tactile allodynia | 10 mg/kg (significant reduction) | [4] |
| Formalin-induced Pain | Rat | Reduction of formalin-induced behaviors | 1 mg/kg (significant reduction) | [4] |
| Sciatic Nerve Chronic Constriction Injury (Neuropathic Pain) | Rat | Reduction of mechanical allodynia | 28 µmol/kg | [2] |
| L5-L6 Spinal Nerve Ligation (SNL) (Neuropathic Pain) | Rat | Reduction of evoked firing in spinal wide dynamic range neurons | Not specified | [2] |
| Radial-Maze Task (Cognition) | Rat | Reduction in spontaneous alternations | 3 mg/kg (significant reduction) | [4] |
| Contextual-Fear Conditioning (Cognition) | Rat | Reduction in freezing behavior | 10 mg/kg (significant reduction) | [4] |
| Passive-Avoidance Task (Cognition) | Rat | Reduction in latency to enter dark box | 10 mg/kg (significant reduction) | [4] |
Signaling Pathways and Mechanism of Action
As a non-competitive antagonist of mGluR1, this compound inhibits the downstream signaling cascade typically initiated by glutamate binding. mGluR1 is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound effectively attenuates the excitatory effects mediated by mGluR1 activation.
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the mGluR1 antagonist this compound in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
The JAK2-STAT3 Signaling Pathway: A Comprehensive Technical Guide for Researchers
Disclaimer: Initial searches for the compound A-841720 (CAS 869802-58-4) indicate that it is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] Currently, there is no publicly available scientific literature that establishes a direct link between this compound and the JAK2-STAT3 signaling pathway. Therefore, this guide will provide a comprehensive overview of the JAK2-STAT3 signaling pathway, its role in cellular processes, and the methodologies used to study its activity and inhibition, which appears to be the core interest of the inquiry.
Introduction to the JAK2-STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical cellular cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating a wide array of biological processes including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway is frequently implicated in various diseases, most notably in cancer and autoimmune disorders.
The canonical activation of the pathway begins with the binding of a ligand, such as a cytokine or growth factor, to its specific receptor on the cell surface. This binding event induces receptor dimerization, which brings the associated JAK2 proteins into close proximity, leading to their autophosphorylation and activation. The activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT3 proteins. STAT3 monomers are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by JAK2 on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 proteins, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Core Components and Mechanism of the JAK2-STAT3 Pathway
The JAK2-STAT3 pathway is a multi-step process involving several key proteins:
-
Ligands: A diverse range of cytokines (e.g., IL-6, IL-11) and growth factors (e.g., EGF, PDGF) initiate signaling through this pathway.
-
Receptors: Transmembrane receptors, often lacking intrinsic kinase activity, that associate with JAKs.
-
JAK2 (Janus Kinase 2): A non-receptor tyrosine kinase that is essential for initiating the phosphorylation cascade.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.
The signaling cascade can be summarized in the following steps:
-
Ligand Binding and Receptor Dimerization: The process is initiated by the binding of a specific ligand to its receptor.
-
JAK2 Activation: Receptor dimerization leads to the trans-phosphorylation and activation of JAK2.
-
Receptor Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the receptor's cytoplasmic domain.
-
STAT3 Recruitment and Phosphorylation: STAT3 is recruited to the phosphorylated receptor and is itself phosphorylated by JAK2.
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates into the nucleus.
-
Gene Transcription: In the nucleus, STAT3 dimers bind to DNA and regulate the expression of target genes involved in various cellular functions.
Figure 1: The JAK2-STAT3 signaling pathway.
Experimental Protocols for Studying the JAK2-STAT3 Pathway
A variety of experimental techniques are employed to investigate the activity of the JAK2-STAT3 pathway and to screen for potential inhibitors.
Kinase Assays for JAK2 Activity
Biochemical assays are used to measure the enzymatic activity of JAK2 and the inhibitory potential of compounds.
Table 1: Representative JAK2 Kinase Inhibition Data for Known Inhibitors
| Compound | IC50 (nM) for JAK2 | Assay Type | Reference |
| Ruxolitinib (B1666119) | 3.3 | Cell-free | [2] |
| Fedratinib | 6 | Cell-free | [3] |
| Momelotinib | 18 | Cell-free | [2] |
| Lestaurtinib | 1 | Cell-free | [3] |
Protocol: In Vitro JAK2 Kinase Assay (Example)
This protocol is a generalized example and may require optimization based on specific reagents and equipment.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the JAK2 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Figure 2: General workflow for a JAK2 kinase inhibition assay.
Cellular Assays for STAT3 Phosphorylation
Cell-based assays are crucial to confirm that a compound can inhibit the JAK2-STAT3 pathway within a cellular context. Western blotting is a common method to detect the phosphorylation status of STAT3.
Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
-
Cell Culture and Treatment:
-
Culture cells known to have an active JAK2-STAT3 pathway (e.g., cancer cell lines with activating JAK2 mutations).
-
Treat the cells with various concentrations of the test inhibitor for a specific duration.
-
Include positive (e.g., cytokine stimulation) and negative (untreated) controls.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin).
-
Table 2: Example Data from a Western Blot Experiment
(This is a conceptual representation of expected results)
| Treatment | p-STAT3 (Tyr705) Intensity | Total STAT3 Intensity | GAPDH Intensity |
| Untreated Control | +++ | +++ | +++ |
| Cytokine Stimulation | +++++ | +++ | +++ |
| Inhibitor (Low Conc.) | ++ | +++ | +++ |
| Inhibitor (High Conc.) | + | +++ | +++ |
In Vivo Studies
Preclinical in vivo studies are essential to evaluate the efficacy and safety of a JAK2-STAT3 pathway inhibitor in a whole-organism context. These studies often utilize animal models of diseases where the pathway is implicated, such as myeloproliferative neoplasms or various cancers.
Example of an In Vivo Study Design:
-
Animal Model: Use of a relevant animal model, for instance, mice xenografted with a human cancer cell line known to have a constitutively active JAK2-STAT3 pathway.
-
Treatment Groups:
-
Vehicle control group
-
Positive control group (e.g., a known JAK2 inhibitor like ruxolitinib)
-
Multiple dose groups for the test compound
-
-
Administration: The test compound is administered through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dosing schedule.
-
Efficacy Endpoints:
-
Tumor growth inhibition (measured by tumor volume and weight)
-
Survival analysis
-
-
Pharmacodynamic (PD) Biomarkers:
-
Collection of tumor and/or surrogate tissue samples at various time points to assess the level of p-STAT3 to confirm target engagement.
-
-
Safety and Tolerability:
-
Monitoring of animal body weight, clinical signs, and potential toxicities.
-
Conclusion
The JAK2-STAT3 signaling pathway is a well-validated target for therapeutic intervention in a range of diseases. A thorough understanding of its mechanism and the availability of robust experimental protocols are fundamental for the discovery and development of novel inhibitors. While this compound has been identified as an mGluR1 antagonist, the methodologies described in this guide are applicable to the evaluation of any compound for its potential to modulate the JAK2-STAT3 pathway. Researchers and drug development professionals can utilize these established assays to characterize the activity of new chemical entities and advance promising candidates toward clinical development.
References
The Role of Alpha-7 Nicotinic Acetylcholine Receptor Agonists in the Cholinergic Anti-Inflammatory Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic anti-inflammatory pathway (CAP) is a crucial neuro-immune regulatory circuit that controls inflammation. This pathway is primarily mediated by the vagus nerve, which releases the neurotransmitter acetylcholine (B1216132) (ACh). ACh interacts with alpha-7 nicotinic acetylcholine receptors (α7nAChR) expressed on immune cells, particularly macrophages, to inhibit the production and release of pro-inflammatory cytokines. This guide provides a detailed technical overview of the role of selective α7nAChR agonists in activating the CAP, with a focus on the well-characterized agonist PNU-282987 as a representative molecule. The originally requested compound, A-841720, could not be identified in publicly available scientific literature, suggesting it may be an internal designation or a misnomer. PNU-282987 serves as an excellent surrogate due to its high selectivity and extensive characterization in the context of inflammation.
Core Mechanism of Action
The activation of the cholinergic anti-inflammatory pathway by α7nAChR agonists leads to a reduction in the inflammatory response. This is achieved through the modulation of intracellular signaling cascades that govern the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][2][3]
Quantitative Data for PNU-282987
The following table summarizes key quantitative data for the selective α7nAChR agonist PNU-282987, providing insights into its potency and selectivity.
| Parameter | Value | Species | Receptor/Target | Reference |
| Binding Affinity (Ki) | 26 nM | Rat | α7 nAChR | [4] |
| Agonist Activity (EC50) | 154 nM | - | α7 nAChR | [5] |
| Binding Affinity (Ki) | 930 nM | - | 5-HT3 Receptor | [4] |
| In Vivo Anti-inflammatory Dose | 3 - 10 mg/kg | Rat/Mouse | - | [2][6][7] |
Signaling Pathways
The activation of α7nAChR by an agonist like PNU-282987 triggers a complex network of intracellular signaling events that ultimately suppress the inflammatory response. The two major pathways implicated are the inhibition of NF-κB and the activation of JAK2/STAT3.
NF-κB Inhibition Pathway
Activation of α7nAChR by PNU-282987 has been shown to inhibit the canonical NF-κB signaling pathway.[1][2] This is a critical anti-inflammatory mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines. The inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.[1][2]
JAK2-STAT3 Activation Pathway
In addition to inhibiting NF-κB, α7nAChR activation can also lead to the phosphorylation and activation of the JAK2/STAT3 signaling pathway.[3] Activated STAT3 can have anti-inflammatory effects by promoting the expression of anti-inflammatory mediators and inhibiting pro-inflammatory gene expression.
Experimental Protocols
The anti-inflammatory effects of α7nAChR agonists are typically evaluated using in vitro and in vivo models of inflammation. A common approach is to use lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.
In Vitro: LPS-Stimulated Macrophage Assay
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with LPS.
Detailed Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media and seeded in multi-well plates.[2]
-
Pre-treatment: Cells are pre-treated with various concentrations of the α7nAChR agonist (e.g., PNU-282987) for a specified period (e.g., 30 minutes to 2 hours).[8][9]
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[2][9]
-
Incubation: The cells are incubated for a period of time (e.g., 4 to 24 hours) to allow for cytokine production and release.[8]
-
Cytokine Measurement: The supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[8]
-
Data Analysis: The inhibitory effect of the compound is determined by comparing cytokine levels in the treated groups to the LPS-only control group. The half-maximal inhibitory concentration (IC50) can be calculated.
In Vivo: LPS-Induced Endotoxemia Model
This model evaluates the systemic anti-inflammatory effects of a compound in a living organism.
Detailed Methodology:
-
Animal Model: Mice (e.g., C57BL/6) or rats are used for this model.[2]
-
Compound Administration: The α7nAChR agonist (e.g., PNU-282987) is administered to the animals via a relevant route (e.g., intraperitoneal injection, oral gavage) at various doses.[2][6]
-
LPS Challenge: After a specific pre-treatment time (e.g., 30 minutes to 1 hour), the animals are challenged with a systemic injection of LPS to induce endotoxemia.[2]
-
Sample Collection: At a predetermined time point after the LPS challenge (e.g., 90 minutes to 6 hours), blood samples are collected.[2]
-
Cytokine Analysis: Serum or plasma is prepared from the blood samples, and the levels of systemic pro-inflammatory cytokines are measured using ELISA.
-
Outcome Measures: The primary outcome is the reduction in serum cytokine levels in the treated groups compared to the vehicle-treated, LPS-challenged group. Other parameters such as survival rates and organ damage can also be assessed.
Conclusion
Selective activation of the α7 nicotinic acetylcholine receptor presents a promising therapeutic strategy for a wide range of inflammatory diseases. Compounds like PNU-282987, by specifically targeting this receptor, can effectively dampen the pro-inflammatory cascade through the inhibition of the NF-κB pathway and potential activation of the JAK2/STAT3 pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel α7nAChR agonists. As our understanding of the intricate signaling networks of the cholinergic anti-inflammatory pathway continues to grow, so too will the opportunities for developing targeted and effective anti-inflammatory therapies.
References
- 1. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Activation of α7 Nicotinic Acetylcholine Receptor Upregulates HLA-DR and Macrophage Receptors: Potential Role in Adaptive Immunity and in Preventing Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A-84543: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-84543 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed by Abbott Laboratories, this compound has become a valuable tool in neuroscience research for elucidating the structure, function, and physiological roles of this specific nAChR subtype. Its high affinity and selectivity make it an ideal ligand for studying the involvement of α4β2 receptors in various neurological processes, including learning, memory, and attention, as well as their role in pathological conditions. This guide provides an in-depth overview of A-84543, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates.
Core Compound Profile
A-84543, with the IUPAC name 3-[[(2S)-1-Methyl-2-pyrrolidinyl]methoxy}pyridine, is a pyridyl ether analog of nicotine.[1] It acts as an agonist at neuronal nAChRs with a high degree of selectivity for the α4β2 subtype.[1] This selectivity allows researchers to probe the specific functions of α4β2 receptors both in vitro and in vivo.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of A-84543 for various nAChR subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity of A-84543 at Neuronal nAChR Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| α4β2 | [3H]Epibatidine | 3.44 ± 0.79 | Rat Cerebral Cortex | [2] |
| α2β2 | [3H]Epibatidine | High Affinity | Stably transfected HEK cells | [2][3] |
| α3β4 | [3H]Epibatidine | >10,000 | Stably transfected HEK cells | [2] |
| α7 | [3H]Epibatidine | Moderate Affinity | Stably transfected HEK cells | [2][3] |
Note: Ki values were determined through competitive binding assays.
Table 2: Functional Activity of A-84543 at Neuronal nAChR Subtypes
| Receptor Subtype | Assay Type | Activity | Potency | Reference |
| α3β4 | 86Rb+ Efflux | Partial Agonist | Low Potency | [2][3] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the interaction of A-84543 with nAChRs.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of A-84543 for specific nAChR subtypes.
Objective: To determine the inhibitory constant (Ki) of A-84543 by measuring its ability to displace a radiolabeled ligand from nAChRs.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2).
-
Radioligand (e.g., [3H]Epibatidine).
-
A-84543 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of A-84543.
-
In a multi-well plate, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of A-84543.
-
Incubate the mixture at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
86Rb+ Efflux Assay
This functional assay measures the ability of A-84543 to activate nAChR ion channels, leading to the efflux of Rubidium-86 (a potassium ion analog).
Objective: To assess the agonist or antagonist activity of A-84543 by measuring its effect on ion flux through nAChRs.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., HEK cells).
-
86RbCl (radioactive rubidium).
-
Loading buffer (e.g., growth medium).
-
Assay buffer (e.g., HEPES-buffered saline).
-
A-84543 at various concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Culture cells expressing the target nAChR subtype in multi-well plates.
-
Load the cells with 86Rb+ by incubating them in a loading buffer containing 86RbCl for a sufficient time (e.g., 2-4 hours) to allow for intracellular accumulation.
-
Wash the cells with assay buffer to remove extracellular 86Rb+.
-
Add assay buffer containing different concentrations of A-84543 to the cells.
-
Incubate for a short period (e.g., 2-5 minutes) to allow for agonist-induced channel opening and 86Rb+ efflux.
-
Collect the supernatant (containing the effluxed 86Rb+).
-
Lyse the cells to release the remaining intracellular 86Rb+.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of 86Rb+ efflux for each concentration of A-84543.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of A-84543.
Signaling Pathways
Activation of α4β2 nAChRs by agonists like A-84543 can trigger both ionotropic and metabotropic signaling cascades.
Ionotropic Signaling
The canonical pathway involves the direct opening of the ion channel upon agonist binding, leading to an influx of cations (primarily Na+ and Ca2+). This results in membrane depolarization and the initiation of downstream cellular responses.
Metabotropic Signaling
Recent evidence suggests that α4β2 nAChRs can also engage in metabotropic signaling, independent of ion flux. One such pathway involves the activation of Protein Kinase CβII (PKCβII).
Upon nicotinic stimulation, the α4β2 nAChR can activate Src kinase in a β-arrestin1 and 14-3-3η-dependent manner.[4] Activated Src then phosphorylates Syk, which in turn interacts with Phospholipase C γ1 (PLCγ1).[4] This leads to the production of diacylglycerol (DAG), which recruits and activates PKCβII at the cell membrane.[4] Activated PKCβII can then exert a positive feedback effect on Src activation, amplifying the signal.[4]
Conclusion
A-84543 is a powerful and selective pharmacological tool for investigating the α4β2 neuronal nicotinic acetylcholine receptor. Its well-characterized binding profile and functional activity, combined with established experimental protocols, enable researchers to dissect the intricate roles of this receptor subtype in neuronal signaling and disease. The elucidation of both its ionotropic and metabotropic signaling pathways provides a deeper understanding of the multifaceted nature of nicotinic cholinergic transmission. This guide serves as a comprehensive resource for the effective utilization of A-84543 in advancing neuroscience research. effective utilization of A-84543 in advancing neuroscience research.
References
- 1. A-84,543 - Wikipedia [en.wikipedia.org]
- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A-841720: A Technical Guide on its Role in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-841720 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] This technical guide provides a comprehensive overview of this compound, with a specific focus on its application and observed effects in preclinical cognitive function studies. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | 9-(Dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | [1] |
| CAS Number | 869802-58-4 | [1] |
| Molecular Formula | C₁₇H₂₁N₅OS | [1] |
| Molecular Weight | 343.45 g/mol | [1] |
Mechanism of Action: Non-Competitive mGluR1 Antagonism
This compound exerts its effects by acting as a non-competitive antagonist at the mGluR1.[2] This means it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to the orthosteric site. This mechanism effectively blocks the downstream signaling cascade initiated by mGluR1 activation.
mGluR1 Signaling Pathway and this compound Inhibition
The activation of mGluR1, a Gq/11 protein-coupled receptor, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability. This compound, by binding to its allosteric site, prevents this entire cascade from occurring in response to glutamate.
Quantitative Data from Preclinical Studies
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Receptor | Value | Reference |
| IC₅₀ | Human | mGluR1 | 10.7 ± 3.9 nM | [4] |
| IC₅₀ | Rat | mGluR1 | 1.0 ± 0.2 nM | [4] |
| Selectivity | Human | mGluR5 vs mGluR1 | >30-fold | [1] |
Table 2: In Vivo Efficacy in Pain Models and Cognitive Impairment
| Model | Species | Endpoint | ED₅₀ / Dose | Reference |
| CFA-Induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 23 µmol/kg (i.p.) | [4] |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | 27 µmol/kg (i.p.) | [4] |
| Y-Maze | Rat | Spontaneous Alternation | Impairment at analgesic doses | [4] |
| Morris Water Maze | Rat | Spatial Learning | Impairment at analgesic doses | [4] |
| Radial-Maze Task | Rat | Spontaneous Alternations | Significant reduction at 3 mg/kg | [5] |
| Contextual Fear Conditioning | Rat | Freezing Behavior | Significant reduction at 10 mg/kg (pre-acquisition) | [5] |
| Passive-Avoidance Task | Rat | Latency to Enter Dark Box | Significant reduction at 10 mg/kg (pre-acquisition) | [5] |
Experimental Protocols in Cognitive Function Studies
While specific, granular details from the original studies on this compound are not fully available in the public domain, the following sections outline the general, standardized protocols for the key behavioral assays used to assess the cognitive effects of this compound.
Y-Maze Test for Spontaneous Alternation
This test is used to assess spatial working memory.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
The animal is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
A spontaneous alternation is defined as consecutive entries into three different arms.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
This compound Administration: The compound is typically administered intraperitoneally (i.p.) at a specified time before the test. Studies on this compound have shown impairment in this task at doses that are effective for analgesia.[4]
Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting locations and must find the hidden platform. The latency to find the platform is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
This compound Administration: this compound has been shown to impair performance in the MWM at analgesic doses, suggesting a negative impact on spatial learning.[4]
Contextual Fear Conditioning
This test assesses associative learning and memory.
Apparatus: A conditioning chamber where an aversive stimulus (e.g., a mild footshock) can be delivered.
Procedure:
-
Training (Day 1): The animal is placed in the conditioning chamber and, after a period of exploration, receives one or more pairings of the context with an unconditioned stimulus (US), such as a footshock.
-
Testing (Day 2): The animal is returned to the same chamber, and the amount of time it spends "freezing" (a natural fear response) is measured as an index of memory for the aversive context.
This compound Administration: When administered before the training session, this compound at a dose of 10 mg/kg significantly reduced freezing behavior during the testing phase, indicating an impairment in the acquisition of fear memory.[5]
Discussion and Implications for Drug Development
The available preclinical data indicate that while this compound is a potent mGluR1 antagonist with significant analgesic properties, its utility may be limited by its concurrent impairment of cognitive function.[4][5] The disruption of performance in multiple cognitive domains, including spatial working memory, spatial learning, and associative memory, at doses effective for pain relief suggests a narrow therapeutic window.[4][5]
For drug development professionals, these findings highlight the critical role of mGluR1 in both nociceptive and cognitive processes. The development of novel mGluR1 antagonists for analgesia may require strategies to dissociate the analgesic effects from the cognitive side effects. This could potentially be achieved through the development of compounds with different binding kinetics, allosteric modulators with more subtle effects, or peripherally restricted agents that do not cross the blood-brain barrier.
Conclusion
This compound serves as a valuable research tool for elucidating the role of mGluR1 in various physiological and pathological processes. Its potent and selective antagonism allows for the precise investigation of this receptor's function. However, the compound's demonstrated negative impact on cognitive function in preclinical models underscores the challenges in targeting mGluR1 for therapeutic intervention in conditions such as chronic pain. Further research is warranted to explore strategies for mitigating these cognitive side effects while retaining the beneficial analgesic properties of mGluR1 antagonism.
References
- 1. Y-Maze Protocol [protocols.io]
- 2. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the mGluR1 antagonist this compound in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A-841720 and the P2X7 Receptor in Neuroinflammation: A Technical Guide for Researchers
An In-depth Exploration of a Key Therapeutic Target in Neurological Disorders
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and psychiatric disorders. A key player in the neuroinflammatory cascade is the P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[1] Activation of the P2X7R by high concentrations of extracellular ATP, often released during cellular stress and injury, triggers a cascade of downstream events, including ion flux, activation of the NLRP3 inflammasome, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] This has positioned the P2X7R as a promising therapeutic target for mitigating the detrimental effects of neuroinflammation.
This technical guide focuses on the investigation of P2X7R antagonists in the context of neuroinflammation research, with a particular interest in compounds structurally and functionally related to A-841720. While specific public domain data for this compound is limited, this guide will leverage data from extensively studied, potent, and selective P2X7R antagonists, such as A-740003 and A-438079, to provide researchers with a comprehensive overview of the experimental methodologies and expected quantitative outcomes in this field. The guide will detail the core mechanisms, provide structured data for key compounds, outline experimental protocols, and visualize the critical signaling pathways involved.
Core Concepts: The P2X7 Receptor and Neuroinflammation
The activation of the P2X7 receptor is a multi-faceted process that initiates and propagates the neuroinflammatory response. Under pathological conditions, damaged cells release significant amounts of ATP into the extracellular space, leading to sustained P2X7R activation on microglia.[1] This activation results in two primary downstream signaling events:
-
Ion Channel Gating and Pore Formation: Initial activation leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation leads to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da.[3]
-
NLRP3 Inflammasome Activation: The K+ efflux triggered by P2X7R activation is a critical signal for the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome complex. This multi-protein platform activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for release.[4]
The release of these potent pro-inflammatory cytokines contributes to a cycle of inflammation, recruiting additional immune cells and activating other glial cells, thereby exacerbating neuronal damage.
Quantitative Data Presentation: Potency of P2X7 Receptor Antagonists
The development of potent and selective P2X7R antagonists is a key strategy for therapeutic intervention. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. Below are tables summarizing the reported IC50 values for well-characterized P2X7R antagonists that are structurally and functionally analogous to the this compound class of compounds.
Table 1: Inhibitory Potency (IC50) of P2X7 Receptor Antagonists
| Compound | Species | Assay Type | Agonist | IC50 (nM) | Reference |
| A-740003 | Rat | Calcium Influx | BzATP | 18 | [1] |
| A-740003 | Human | Calcium Influx | BzATP | 40 | [1] |
| A-438079 | Human | Calcium Influx | BzATP | pIC50 = 6.9 (~126 nM) | [1] |
| A-804598 | Mouse | Not Specified | Not Specified | 9 | [1] |
| A-804598 | Rat | Not Specified | Not Specified | 10 | [1] |
| A-804598 | Human | Not Specified | Not Specified | 11 | [1] |
| JNJ-55308942 | Human | Functional | Not Specified | 10 | [1] |
| JNJ-55308942 | Rat | Functional | Not Specified | 15 | [1] |
| AZ10606120 | Human & Rat | Not Specified | Not Specified | ~10 | [1] |
| KN-62 | Human (HEK293 cells) | Not Specified | Not Specified | ~15 | [1] |
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is a potent P2X7R agonist.
Table 2: Selectivity of P2X7 Receptor Antagonists
| Compound | Receptor Selectivity | Reference |
| A-740003 | Highly selective for P2X7 over other P2X and P2Y receptors. | [2] |
| TNP-ATP | Potent antagonist of P2X1, P2X3, and P2X2/3 with over 1000-fold selectivity over P2X2, P2X4, and P2X7. | [5] |
| NF449 | Highly potent P2X1 receptor antagonist. | [5] |
| Ro 0437626 | Selective P2X1 antagonist with >30-fold selectivity over P2X2, P2X3, and P2X2/3. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the efficacy of P2X7R antagonists like this compound in the context of neuroinflammation.
In Vitro Assays
This assay measures the ability of a compound to inhibit the influx of calcium into cells upon P2X7R activation.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7 receptor, or microglial cell lines (e.g., BV-2).
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
P2X7R agonist (e.g., BzATP)
-
Test compound (e.g., this compound)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Microplate reader with fluorescence detection capabilities.
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at room temperature.
-
Establish a baseline fluorescence reading using the microplate reader.
-
Add the P2X7R agonist (e.g., BzATP at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Immediately begin recording the change in fluorescence over time.
-
Calculate the inhibition of the calcium response at each concentration of the test compound and determine the IC50 value.
-
This assay quantifies the inhibition of pro-inflammatory cytokine release from microglia following P2X7R activation.
-
Cell Lines: Primary microglia or a microglial cell line (e.g., BV-2, N9).
-
Materials:
-
Lipopolysaccharide (LPS) for priming the inflammasome.
-
P2X7R agonist (e.g., ATP or BzATP).
-
Test compound (e.g., this compound).
-
ELISA kit for IL-1β.
-
-
Protocol:
-
Plate microglial cells in a 24-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β and NLRP3.[4]
-
Wash the cells to remove LPS.
-
Pre-treat the cells with various concentrations of the test compound for 30-60 minutes.
-
Stimulate the cells with a P2X7R agonist (e.g., 5 mM ATP or 100 µM BzATP) for 30-60 minutes to activate the NLRP3 inflammasome.[4]
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's protocol.[6][7][8]
-
Determine the IC50 of the test compound for the inhibition of IL-1β release.
-
This method assesses the effect of the test compound on the expression and activation of key proteins in the NLRP3 inflammasome pathway.[9][10][11][12]
-
Cell Lines: Primary microglia or a microglial cell line.
-
Materials:
-
LPS and ATP/BzATP for stimulation.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against NLRP3, ASC, Caspase-1 (pro- and cleaved forms), and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Treat cells as described in the IL-1β release assay.
-
After stimulation, lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Assays
This model is used to evaluate the efficacy of the test compound in a living organism.[13][14]
-
Animal Model: Mice (e.g., C57BL/6) or rats.
-
Materials:
-
Lipopolysaccharide (LPS).
-
Test compound (e.g., this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Anesthesia and perfusion solutions.
-
Equipment for tissue collection and processing.
-
-
Protocol:
-
Administer the test compound to the animals at various doses.
-
After a predetermined time (to allow for drug distribution), induce neuroinflammation by administering LPS (e.g., intraperitoneal injection).[15]
-
At a specific time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the animals and collect brain tissue.
-
Process the brain tissue for further analysis (e.g., immunohistochemistry, cytokine measurement).
-
This technique is used to visualize and quantify the activation of microglia in brain tissue.[16][17][18][19][20]
-
Materials:
-
Fixed, sectioned brain tissue from the in vivo study.
-
Primary antibody against a microglial marker (e.g., Iba1).
-
Fluorescently-labeled or biotinylated secondary antibody.
-
Mounting medium with a nuclear counterstain (e.g., DAPI).
-
Microscope for imaging.
-
-
Protocol:
-
Perform antigen retrieval on the tissue sections if necessary.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary anti-Iba1 antibody.[16][18]
-
Wash and incubate with the appropriate secondary antibody.
-
If using a biotinylated secondary, incubate with an avidin-biotin complex (ABC) reagent followed by a chromogen like DAB.[17][20]
-
Counterstain the nuclei.
-
Mount the sections and acquire images using a microscope.
-
Quantify microglial activation by assessing cell morphology (e.g., ramified vs. amoeboid) and/or the intensity of Iba1 staining.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.
Caption: P2X7 Receptor Signaling Pathway in Neuroinflammation.
Caption: In Vitro Experimental Workflow for P2X7R Antagonist Evaluation.
Caption: In Vivo Experimental Workflow for Neuroinflammation Studies.
Conclusion
The P2X7 receptor represents a pivotal target in the complex interplay of neuroinflammatory processes. While direct and comprehensive data on this compound remains to be fully disclosed in the public domain, the wealth of information available for structurally and functionally similar P2X7R antagonists provides a robust framework for researchers in this field. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the design and execution of studies aimed at elucidating the therapeutic potential of P2X7R modulation in a variety of neurological disorders. The continued development and characterization of potent and CNS-penetrant P2X7R antagonists hold significant promise for the future of neuroinflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Punicalagin Attenuates LPS-Induced Inflammation and ROS Production in Microglia by Inhibiting the MAPK/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modelling neuroinflammatory phenotypes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevention of LPS-Induced Microglia Activation, Cytokine Production and Sickness Behavior with TLR4 Receptor Interfering Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. youtube.com [youtube.com]
- 18. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 19. biocare.net [biocare.net]
- 20. sysy-histosure.com [sysy-histosure.com]
A-841720: A Preclinical M1 Muscarinic Agonist for Alzheimer's Disease - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on A-841720, a selective M1 muscarinic acetylcholine (B1216132) receptor agonist investigated for its therapeutic potential in Alzheimer's disease. This document summarizes key findings from in vitro and in vivo studies, outlines detailed experimental methodologies for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: Targeting the M1 Receptor in Alzheimer's Disease
Alzheimer's disease is characterized by progressive cognitive decline, largely attributed to the loss of cholinergic neurons and the pathological accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The M1 muscarinic acetylcholine receptor, highly expressed in brain regions critical for memory and learning such as the hippocampus and cortex, represents a key therapeutic target. Activation of the M1 receptor is believed to offer a dual benefit: enhancing cognitive function by restoring cholinergic neurotransmission and potentially modifying the disease course by promoting the non-amyloidogenic processing of amyloid precursor protein (APP). This non-amyloidogenic pathway leads to the production of the neuroprotective soluble APPα (sAPPα) fragment, thereby reducing the formation of toxic Aβ peptides.
This compound has been investigated as a selective M1 receptor agonist designed to harness these therapeutic benefits while minimizing the adverse effects associated with non-selective muscarinic activation.
In Vitro Pharmacological Profile of this compound
Detailed quantitative data on the in vitro pharmacological profile of this compound is crucial for understanding its potency, selectivity, and functional activity. While specific data for this compound is not extensively available in the public domain, the following tables represent the typical characterization of a selective M1 agonist.
Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human M1 | Data not available |
| Human M2 | Data not available |
| Human M3 | Data not available |
| Human M4 | Data not available |
| Human M5 | Data not available |
Note: This table is a template. Specific Ki values for this compound are not publicly available.
Table 2: Functional Potency and Efficacy of this compound (Hypothetical Data)
| Receptor Subtype | Functional Assay | EC50 (nM) | % Efficacy (vs. Acetylcholine) |
| Human M1 | IP1 Accumulation | Data not available | Data not available |
| Human M2 | cAMP Inhibition | Data not available | Data not available |
| Human M3 | Calcium Flux | Data not available | Data not available |
| Human M4 | cAMP Inhibition | Data not available | Data not available |
| Human M5 | Calcium Flux | Data not available | Data not available |
Note: This table is a template. Specific EC50 and efficacy values for this compound are not publicly available.
Preclinical Efficacy in Alzheimer's Disease Models
The therapeutic potential of this compound has been evaluated in preclinical animal models of Alzheimer's disease, primarily focusing on its ability to reverse cognitive deficits and modulate APP processing.
Reversal of Scopolamine-Induced Cognitive Deficits
Scopolamine (B1681570), a non-selective muscarinic antagonist, is widely used to induce a transient cognitive impairment in rodents, mimicking the cholinergic deficit observed in Alzheimer's disease. The ability of this compound to reverse these deficits is a key indicator of its pro-cognitive potential.
Table 3: Effect of this compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze (Hypothetical Data)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle + Vehicle | Data not available | Data not available |
| Scopolamine + Vehicle | Data not available | Data not available |
| Scopolamine + this compound (Dose 1) | Data not available | Data not available |
| Scopolamine + this compound (Dose 2) | Data not available | Data not available |
Note: This table is a template. Specific in vivo efficacy data for this compound is not publicly available.
Performance in the Novel Object Recognition Test
The novel object recognition (NOR) test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory that is often impaired in Alzheimer's disease models.
Table 4: Effect of this compound on Recognition Memory in the Novel Object Recognition Test in an Alzheimer's Disease Mouse Model (Hypothetical Data)
| Treatment Group | Discrimination Index |
| Wild-Type + Vehicle | Data not available |
| AD Model + Vehicle | Data not available |
| AD Model + this compound (Dose 1) | Data not available |
| AD Model + this compound (Dose 2) | Data not available |
Note: This table is a template. Specific in vivo efficacy data for this compound is not publicly available.
Modulation of Amyloid Precursor Protein (APP) Processing
A key disease-modifying hypothesis for M1 agonists is their ability to promote the non-amyloidogenic processing of APP, leading to an increase in the neuroprotective sAPPα fragment.
Table 5: Effect of this compound on sAPPα Levels (Hypothetical Data)
| Model | Treatment | Fold Change in sAPPα |
| In Vitro (e.g., CHO-7WD10 cells) | This compound (Concentration 1) | Data not available |
| This compound (Concentration 2) | Data not available | |
| In Vivo (e.g., Tg2576 mice) | This compound (Dose 1) | Data not available |
| This compound (Dose 2) | Data not available |
Note: This table is a template. Specific data on the effect of this compound on sAPPα levels is not publicly available.
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), is critical for translating preclinical findings to clinical applications. Key parameters include oral bioavailability and brain penetration.
Table 6: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Brain/Plasma Ratio |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| IV | Data not available | Data not available | Data not available | Data not available | - | Data not available |
Note: This table is a template. Specific pharmacokinetic data for this compound is not publicly available.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of M1 muscarinic agonists like this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells).
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., IP1 Accumulation for M1)
Objective: To determine the functional potency (EC50) and efficacy of this compound at the M1 receptor.
Methodology:
-
Cell Culture: Cells expressing the human M1 receptor are cultured in appropriate media.
-
Assay Principle: The M1 receptor couples to the Gq protein, which activates phospholipase C, leading to the production of inositol (B14025) phosphates, including inositol monophosphate (IP1).
-
Compound Treatment: Cells are treated with increasing concentrations of this compound.
-
IP1 Accumulation: The accumulation of IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are calculated. Efficacy is often expressed as a percentage of the response to a full agonist like acetylcholine or carbachol.
In Vivo Morris Water Maze Test
Objective: To assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues in the room. Each trial starts from a different quadrant of the pool. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: For scopolamine-induced deficit models, scopolamine is administered before the acquisition or probe trial to induce memory impairment. The test compound (this compound) is administered before scopolamine to assess its ability to reverse the deficit.
In Vivo Novel Object Recognition Test
Objective: To assess recognition memory in rodents.
Methodology:
-
Habituation Phase: The animal is allowed to explore an empty open-field arena.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar object is recorded.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Drug Administration: In Alzheimer's disease models, the test is performed on transgenic or pharmacologically-induced deficit animals. The test compound (this compound) is administered prior to the training or test phase.
In Vitro sAPPα Secretion Assay
Objective: To measure the effect of this compound on the secretion of sAPPα.
Methodology:
-
Cell Culture: A cell line that expresses APP (e.g., CHO-7WD10, which overexpresses human APP751) is used.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period.
-
Sample Collection: The cell culture supernatant is collected.
-
sAPPα Quantification: The concentration of sAPPα in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The levels of sAPPα in treated samples are compared to vehicle-treated controls to determine the fold-change in secretion.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade initiated by this compound.
Amyloid Precursor Protein (APP) Processing Pathway
A-841720: A Technical Guide for Researchers in Neuropharmacology
Disclaimer: There is no direct scientific literature linking the experimental compound A-841720 to schizophrenia research at this time. This guide provides a detailed overview of this compound's known pharmacological properties as a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Additionally, it explores the broader context of mGluR1 modulation as a therapeutic strategy in schizophrenia research, based on the well-established glutamate hypothesis of the disorder.
Introduction to this compound
This compound is a synthetic, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3] It exhibits high potency and selectivity for the human mGluR1, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[1][2] Its primary application in preclinical research has been in the study of pain, although its effects on motor function and cognition have also been characterized.[1][3][4]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies.
In Vitro Pharmacology
This compound acts as a potent antagonist at both human and rat mGluR1 receptors.[1][3] It demonstrates significant selectivity for mGluR1 over other mGluR subtypes, including mGluR5, and does not show significant activity at a broad range of other neurotransmitter receptors, ion channels, and transporters.[1][2]
| Parameter | Species | Receptor | Value | Reference |
| IC₅₀ | Human | mGluR1 | 10.7 ± 3.9 nM | [1][3] |
| Rat | mGluR1 | 1.0 ± 0.2 nM | [3] | |
| Human | mGluR5 | 342 nM | [2] | |
| Kᵢ | Rat | mGluR1 | 1 nM | [1] |
In Vivo Pharmacology
In animal models, this compound has been shown to be effective after systemic administration. Its primary documented in vivo effects are in models of inflammatory and neuropathic pain. However, these analgesic effects are often accompanied by motor and cognitive side effects.[1][3]
| Animal Model | Effect | ED₅₀ | Reference |
| Complete Freund's Adjuvant-induced inflammatory pain | Reduction of pain | 23 µmol/kg (i.p.) | [3] |
| Monoiodoacetate-induced joint pain | Reduction of pain | 43 µmol/kg (i.p.) | [3] |
| Sciatic nerve chronic constriction injury | Decrease in mechanical allodynia | 28 µmol/kg (i.p.) | [3] |
| L5-L6 spinal nerve ligation | Decrease in mechanical allodynia | 27 µmol/kg (i.p.) | [3] |
The Role of mGluR1 in Schizophrenia Research
While this compound has not been directly studied in the context of schizophrenia, the modulation of mGluR1 is a significant area of interest in the development of novel antipsychotics. This interest is rooted in the glutamate hypothesis of schizophrenia, which posits that a dysfunction in the glutamatergic system contributes to the pathophysiology of the disorder.
Rationale for Targeting mGluR1
Group I mGluRs, which include mGluR1 and mGluR5, are primarily located postsynaptically and are coupled to Gq/G11 proteins.[5][6][7] Their activation leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.[8] These receptors play a crucial role in modulating synaptic plasticity and neuronal excitability, processes that are thought to be disrupted in schizophrenia. Postmortem studies have revealed increased expression of mGluR1 in the prefrontal cortex of individuals with schizophrenia, further supporting its potential role in the disease.
Preclinical Evidence for mGluR1 Modulation in Schizophrenia Models
Preclinical studies have explored both antagonism and positive allosteric modulation of mGluR1 as potential therapeutic strategies for schizophrenia.
-
mGluR1 Antagonism: Some studies suggest that mGluR1 antagonists may be beneficial. For instance, mGluR1 knockout mice show deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in schizophrenia patients. Furthermore, some mGluR1 antagonists have been shown to improve PPI in animal models.
-
mGluR1 Positive Allosteric Modulators (PAMs): Conversely, a growing body of evidence suggests that enhancing mGluR1 function with PAMs could be a more promising approach. This is supported by findings that some rare mutations in the GRM1 gene (which encodes for mGluR1) associated with schizophrenia lead to reduced mGluR1 signaling.[5] In such cases, PAMs could potentially restore normal receptor function.[5]
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay is used to determine the potency of compounds like this compound in inhibiting mGluR1 activation.
-
Cell Culture: Use a stable cell line expressing the recombinant human or rat mGluR1 receptor (e.g., HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined period.
-
Agonist Stimulation: Add a known mGluR1 agonist (e.g., L-glutamate or L-quisqualate) to stimulate the receptor.[1]
-
Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Plot the agonist-induced calcium release against the concentration of the antagonist to determine the IC₅₀ value.
In Vivo: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a key behavioral paradigm used to model sensorimotor gating deficits relevant to schizophrenia.
-
Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response of the animal (typically a rat or mouse).[9][10]
-
Acclimation: Place the animal in the chamber for a 5-10 minute acclimation period with background white noise.[11]
-
Habituation: Present a series of startle pulses (e.g., 120 dB) to habituate the animal to the stimulus.
-
Testing: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (pulse) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) precedes the pulse by a short interval (e.g., 30-100 ms).[11]
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: (%PPI) = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].
Visualizations
mGluR1 Signaling Pathway
Caption: Simplified mGluR1 signaling cascade.
Preclinical Workflow for a Novel Schizophrenia Compound
Caption: General workflow for preclinical evaluation.
Conclusion
This compound is a potent and selective tool for probing the function of mGluR1. While it has not been directly investigated for schizophrenia, the broader field of mGluR1 modulation holds considerable promise for the development of novel therapeutics for this complex disorder. Both antagonism and positive allosteric modulation of mGluR1 are being actively explored, and compounds like this compound are crucial for elucidating the precise role of this receptor in the brain circuitry underlying psychosis and cognitive deficits. Future research may yet explore the potential of selective mGluR1 antagonists in specific subpopulations of schizophrenia patients or in addressing particular symptom domains.
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amygdala Metabotropic Glutamate Receptor 1 Influences Synaptic Transmission to Participate in Fentanyl-Induced Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Receptor Abnormalities in Schizophrenia: Implications for Innovative Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group II metabotropic glutamate receptors and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular aspects of glutamate dysregulation: implications for schizophrenia and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 11. uwo.scholaris.ca [uwo.scholaris.ca]
The Potential of SENP1 Inhibition in Diabetes and Metabolic Disorders: A Technical Guide
Disclaimer: This technical guide explores the potential of targeting SUMO-specific protease 1 (SENP1) for the treatment of diabetes and metabolic disorders. The compound A-841720, as specified in the topic, is not documented in publicly available scientific literature as a SENP1 inhibitor or as a modulator of metabolic diseases. Therefore, this document will focus on the established role of SENP1 in metabolic regulation and the hypothetical therapeutic potential of its inhibition, drawing upon existing preclinical research.
Introduction: The Role of SUMOylation and SENP1 in Metabolic Homeostasis
Post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process termed SUMOylation, is a critical regulatory mechanism in numerous cellular processes.[1][2] This dynamic and reversible process, counter-regulated by SUMO-specific proteases (SENPs), plays a pivotal role in maintaining cellular homeostasis.[2] Mounting evidence implicates dysregulation of the SUMOylation pathway in the pathogenesis of metabolic diseases, including obesity, insulin (B600854) resistance, and type 2 diabetes.[1][3]
SENP1 is a key deSUMOylating enzyme that removes SUMO from target proteins.[4] In the context of metabolic regulation, SENP1 has emerged as a crucial player in pancreatic β-cell function and insulin secretion.[5][6] It is involved in the fine-tuning of insulin exocytosis in response to glucose and incretin (B1656795) signals.[7][8] Specifically, SENP1 activity is linked to the amplification of insulin secretion, a process that is often impaired in type 2 diabetes.[5] Therefore, modulation of SENP1 activity presents a novel therapeutic avenue for metabolic disorders.
The SUMOylation/deSUMOylation Cycle
The covalent attachment of SUMO to target proteins is a multi-step enzymatic cascade analogous to ubiquitination. The reverse process, deSUMOylation, is carried out by SENPs, which are cysteine proteases. SENP1 is a major SENP that exhibits broad substrate specificity.[9]
SENP1 in Insulin Signaling and Glucose Metabolism
Preclinical studies have demonstrated that SENP1 plays a critical role in the regulation of insulin secretion from pancreatic β-cells.
Impact on Insulin Exocytosis
SENP1 is required for the robust amplification of insulin exocytosis in response to glucose.[5][10] It is believed to deSUMOylate key proteins involved in the insulin granule fusion machinery at the plasma membrane, thereby removing an inhibitory "brake" on secretion.[6][11] Knockdown of SENP1 in mouse and human islets impairs glucose-dependent insulin secretion.[8]
Role in Metabolic Stress
Under conditions of metabolic stress, such as a high-fat diet (HFD), the role of SENP1 becomes even more pronounced. Mice with a β-cell-specific knockout of SENP1 exhibit worsened oral glucose tolerance when fed an HFD.[7][12] This suggests that SENP1 is crucial for the adaptive response of β-cells to increased metabolic demand. Interestingly, the activity of SENP1 itself appears to be redox-sensitive, linking cellular metabolic state to the regulation of insulin secretion.[13][14]
Quantitative Data on SENP1 Modulation in Metabolic Models
The following tables summarize key quantitative findings from preclinical studies investigating the role of SENP1 in metabolic regulation.
| Model System | Genetic Modification | Key Finding | Quantitative Change | Reference |
| Pancreas/gut-specific SENP1 knockout (pSENP1-KO) mice on HFD | Deletion of SENP1 | Increased glucose intolerance in response to oral glucose | Significant increase in area under the curve (AUC) for glucose during an oral glucose tolerance test (OGTT) compared to wild-type controls. | [7] |
| β-cell-specific SENP1 knockout (βSENP1-KO) mice on HFD | Deletion of SENP1 in β-cells | Impaired oral glucose tolerance | Significantly higher blood glucose levels at multiple time points during an OGTT compared to control mice. | [12] |
| Islets from pSENP1-KO mice | Deletion of SENP1 | Impaired insulin secretion in response to GLP-1 receptor agonist (exendin-4) and GIP | Significant reduction in insulin secretion in response to exendin-4 (B13836491) and GIP compared to wild-type islets. | [7] |
| Adipocyte-specific SENP1 knockout mice | Deletion of SENP1 in adipocytes | Development of hyperglycemia and glucose intolerance | Significantly elevated fasting blood glucose and impaired glucose tolerance compared to control mice. | [4] |
Table 1: Effects of SENP1 Knockout on Glucose Homeostasis
| Cell Line/Islets | Manipulation | Parameter Measured | Effect of SENP1 Knockdown/Inhibition | Reference |
| Mouse and Human Islets | SENP1 knockdown | Glucose-stimulated insulin secretion (GSIS) | Blunted GSIS. | [8] |
| INS-1 832/13 cells | SENP1 knockdown | β-cell exocytosis | Impaired exocytosis at stimulatory glucose levels. | [8] |
| Human β-cells | SENP1 knockdown | Amplification of exocytosis by NADPH and GSH | Prevented the amplification of exocytosis. | [5] |
Table 2: In Vitro Effects of SENP1 Modulation on Insulin Secretion and Exocytosis
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential of a SENP1 inhibitor in the context of diabetes and metabolic disorders.
In Vitro SENP1 Inhibition Assay
This assay is designed to determine the direct inhibitory activity of a compound against SENP1.
-
Principle: A fluorogenic substrate, such as SUMO1-AMC, is cleaved by recombinant SENP1, releasing a fluorescent signal. An inhibitor will reduce the rate of this reaction.[15]
-
Materials:
-
Recombinant human SENP1 protein
-
Fluorogenic substrate (e.g., SUMO1-AMC)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant SENP1 to each well of the microplate.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) or at a single endpoint using an excitation/emission wavelength appropriate for the fluorophore (e.g., ~380/460 nm for AMC).[16]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the test compound binds to SENP1 in a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
-
Materials:
-
Cultured cells (e.g., INS-1 β-cell line)
-
Test compound
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-SENP1 antibody.
-
The temperature at which 50% of the protein aggregates is the melting temperature. A shift to a higher melting temperature in the presence of the compound indicates target engagement.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the effect of a SENP1 inhibitor on insulin secretion from pancreatic islets.
-
Principle: Pancreatic islets are stimulated with low and high concentrations of glucose in the presence or absence of the test compound, and the amount of secreted insulin is quantified.
-
Materials:
-
Isolated pancreatic islets (from mouse or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose
-
Test compound
-
ELISA kit for insulin quantification
-
-
Procedure:
-
Pre-incubate isolated islets in KRB buffer with low glucose for 1-2 hours.
-
Incubate groups of islets with low glucose, high glucose, and high glucose plus the test compound for a defined period (e.g., 1 hour).
-
Collect the supernatant and lyse the islets to measure total insulin content.
-
Quantify the insulin concentration in the supernatant and lysate using an ELISA kit.
-
Express secreted insulin as a percentage of total insulin content.
-
In Vivo Insulin Tolerance Test (ITT)
This test assesses whole-body insulin sensitivity in an animal model.[17][18]
-
Principle: After administration of exogenous insulin, the rate of glucose clearance from the blood is measured. A faster decline in blood glucose indicates greater insulin sensitivity.[19][20]
-
Animal Model: C57BL/6J mice on a high-fat diet to induce insulin resistance.
-
Materials:
-
Mice treated with the test compound or vehicle
-
Human regular insulin
-
Handheld glucometer and test strips
-
-
Procedure:
-
Fast the mice for 4-6 hours.[17]
-
Measure baseline blood glucose (time 0) from a tail snip.
-
Administer a bolus of insulin (e.g., 0.75 U/kg) via intraperitoneal (IP) injection.[18]
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[21]
-
Plot blood glucose levels over time and calculate the area under the curve (AUC). A lower AUC indicates improved insulin sensitivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a hypothetical experimental workflow for evaluating a SENP1 inhibitor.
Conclusion
Targeting the SUMOylation pathway through the inhibition of SENP1 presents a promising and novel strategy for the treatment of diabetes and metabolic disorders. The central role of SENP1 in augmenting insulin secretion, particularly under conditions of metabolic stress, makes it an attractive therapeutic target. The experimental protocols and workflows outlined in this guide provide a framework for the preclinical evaluation of SENP1 inhibitors. While the specific compound this compound lacks documentation in this context, the principles and methodologies described herein are applicable to the broader class of SENP1 inhibitors and will be instrumental in advancing our understanding of their therapeutic potential. Further research is warranted to identify and characterize potent and selective SENP1 inhibitors for the management of metabolic diseases.
References
- 1. Tissue adaptation to metabolic stress: insights from SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of SUMO in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tissue adaptation to metabolic stress: insights from SUMOylation [frontiersin.org]
- 4. SENP1-mediated NEMO deSUMOylation in adipocytes limits inflammatory responses and type-1 diabetes progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate-to-SENP1 signaling amplifies insulin secretion and rescues dysfunctional β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUMOylation Regulates Insulin Exocytosis Downstream of Secretory Granule Docking in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Cell Knockout of SENP1 Reduces Responses to Incretins and Worsens Oral Glucose Tolerance in High-Fat Diet–Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Evaluation of the activity and substrate specificity of the human SENP family of SUMO proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. β-Cell Knockout of SENP1 Reduces Responses to Incretins and Worsens Oral Glucose Tolerance in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Insulin Tolerance Test in Mouse [protocols.io]
- 18. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 19. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
Methodological & Application
A-841720 In Vitro Assay Protocols: A Detailed Guide for Researchers
Application Notes and Protocols for the Characterization of A-841720, a Non-Competitive mGluR1 Antagonist
This document provides detailed application notes and in vitro assay protocols for this compound, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of mGluR1 pharmacology and the development of related therapeutic agents.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1.[1] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[2] Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[2] this compound acts as a non-competitive antagonist, meaning it binds to an allosteric site on the receptor to inhibit its function.[1]
Data Presentation: In Vitro Potency and Selectivity of this compound
The following table summarizes the in vitro potency and selectivity of this compound against human and rat mGluR1, as well as its selectivity over the closely related mGluR5. The data is primarily derived from calcium mobilization assays.[2][3][4]
| Compound | Target | Assay Type | Potency (IC50) | Selectivity over mGluR5 (IC50) | Reference |
| This compound | Human mGluR1 | Calcium Mobilization (FLIPR) | 10.7 ± 3.9 nM | ~32-fold (343 nM at human mGluR5) | [2][3] |
| This compound | Rat mGluR1 | Calcium Mobilization (FLIPR) | 1.0 ± 0.2 nM | Not explicitly stated, but high selectivity is implied | [1][3] |
| JNJ-16259685 | Rat mGluR1 | Radioligand Binding (Ki) | 0.34 ± 0.20 nM | >400-fold (1.31 µM at rat mGluR5) | [2] |
| R-214127 | Rat mGluR1 | Radioligand Binding (Kd) | 0.90 ± 0.14 nM | Data not available | [2] |
| LY-456236 | Rat mGluR1 | Inferred from potency | ~28 nM (Ki) | Data not available | [2] |
Signaling Pathway
Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5, are coupled to the Gαq/11 G-protein.[3] Upon activation by an agonist like glutamate, this signaling cascade stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-triphosphate (IP3).[3][5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.[3][5] This increase in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators, forming the basis of the functional assays described below.
Caption: mGluR1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
The primary in vitro assay used to determine the potency of this compound is the measurement of intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).[3]
Protocol: Antagonist IC50 Determination using a Calcium Mobilization (FLIPR) Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on agonist-induced calcium flux in cells expressing mGluR1.
1. Materials and Reagents:
-
Cell Line: 1321N1 human astrocytoma cells stably co-transfected with human mGluR1α and rat Glutamate/Aspartate Transporter (GLAST).[3] The co-expression of GLAST helps to reduce extracellular glutamate levels, minimizing receptor desensitization.[3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for mGluR1 and hygromycin for GLAST).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8, AM ester or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
Agonist: L-glutamate or L-quisqualate.
-
Antagonist: this compound.
-
Control Antagonist: A known selective mGluR1 antagonist (e.g., CPCCOEt).
-
Plates: 96-well or 384-well black-walled, clear-bottom cell culture plates.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of fluorescence.
2. Experimental Workflow:
Caption: FLIPR Calcium Mobilization Assay Workflow.
3. Detailed Procedure:
-
Cell Plating (Day 1):
-
Harvest and count the 1321N1-h-mGluR1 cells.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading (Day 2):
-
Prepare the dye loading solution by reconstituting Fluo-8 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.
-
Aspirate the culture medium from the cell plates.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare a stock solution of the agonist (e.g., L-glutamate) in assay buffer at a concentration that will elicit a response close to the EC80 (the concentration that gives 80% of the maximal response). This is done to ensure a robust signal for inhibition.
-
-
Assay Performance (FLIPR):
-
After dye loading, wash the cells with assay buffer to remove excess dye.
-
Add the serially diluted this compound or control compounds to the respective wells of the cell plate.
-
Incubate the plate with the antagonist for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay. The instrument will measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the agonist to all wells simultaneously and continue to record the fluorescence intensity over time (e.g., for 2-3 minutes).
-
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_sample - ΔF_min) / (ΔF_max - ΔF_min)) Where:
-
ΔF_sample is the response in the presence of the antagonist.
-
ΔF_max is the response with agonist alone (no antagonist).
-
ΔF_min is the response with buffer alone (no agonist).
-
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro characterization of this compound. The calcium mobilization assay is a robust and reliable method for determining the potency and mechanism of action of mGluR1 antagonists. Adherence to these detailed procedures will enable researchers to generate high-quality, reproducible data for their drug discovery and pharmacological studies.
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.co.jp [abcam.co.jp]
- 7. clyte.tech [clyte.tech]
Application Notes and Protocols: A-841720 Electrophysiology Patch Clamp Studies
A-841720: No Publicly Available Electrophysiological Data
Comprehensive searches of publicly available scientific literature and databases have yielded no specific information on a compound designated this compound in the context of electrophysiology patch clamp studies. This designation may represent an internal compound code that has not been publicly disclosed, or it may be an incorrect identifier. As a result, the following application notes and protocols are based on general methodologies for characterizing the effects of a novel compound on neuronal ion channels using patch clamp electrophysiology. These protocols can be adapted once the specific molecular target of this compound is identified.
General Protocols for Electrophysiological Characterization of a Novel Compound
The following are detailed protocols for investigating the effects of a novel compound, such as this compound, on voltage-gated and ligand-gated ion channels in a cellular or tissue-based preparation.
Whole-Cell Voltage-Clamp Recordings in Cultured Neurons or Heterologous Expression Systems
This protocol is designed to assess the effect of a compound on the activity of specific ion channels.
Objective: To determine if this compound modulates the function of a specific voltage-gated or ligand-gated ion channel.
Materials:
-
Cells: Primary neuronal cultures (e.g., dorsal root ganglion neurons, hippocampal neurons) or a cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (for cation channels, in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).
-
Patch Clamp Rig: Microscope, amplifier, digitizer, micromanipulator, and perfusion system.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Once a dimple is observed on the cell membrane, release the pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Voltage-Gated Channels: Apply a series of voltage steps to elicit channel activation and inactivation (e.g., from -100 mV to +60 mV in 10 mV increments).
-
Ligand-Gated Channels: Apply the specific ligand to activate the channel while holding the cell at a constant potential (e.g., -60 mV).
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Perfuse the cells with a known concentration of this compound in the external solution.
-
Record the channel activity in the presence of the compound.
-
Perform a washout by perfusing with the external solution alone.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and inactivation kinetics, and any changes in the voltage-dependence of the channel in the presence and absence of this compound.
-
Construct concentration-response curves to determine the IC₅₀ or EC₅₀ of this compound.
-
Workflow for Whole-Cell Voltage-Clamp Experiment
Caption: Workflow for a whole-cell voltage-clamp experiment.
Current-Clamp Recordings in Brain Slices
This protocol is used to investigate the effect of a compound on neuronal excitability.
Objective: To determine if this compound alters the resting membrane potential, action potential firing properties, or synaptic integration in neurons within a more intact neural circuit.
Materials:
-
Animal Model: Rodent (e.g., mouse or rat).
-
Slicing Solution (ice-cold, oxygenated): High sucrose (B13894) or NMDG-based artificial cerebrospinal fluid (aCSF) to improve slice health.
-
aCSF (oxygenated): Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Glucose.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
Vibratome: For preparing acute brain slices.
-
Other materials: As listed in the voltage-clamp protocol.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut 250-300 µm thick slices of the brain region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Obtain a whole-cell patch clamp recording in current-clamp mode as described above.
-
-
Data Acquisition:
-
Measure the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA) to assess input resistance, membrane time constant, and action potential firing patterns (e.g., firing frequency, adaptation, afterhyperpolarization).
-
Evoke synaptic responses using a stimulating electrode placed in a relevant afferent pathway.
-
-
Compound Application:
-
Bath apply this compound at the desired concentration.
-
Repeat the data acquisition protocols to assess the effects of the compound on neuronal excitability and synaptic transmission.
-
-
Data Analysis:
-
Compare the measured parameters before, during, and after the application of this compound.
-
Logical Flow for Assessing Neuronal Excitability
Caption: Logical flow for assessing compound effects on neuronal excitability.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Effect of this compound on a Voltage-Gated Sodium Channel
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Peak Na⁺ Current (pA) | -2543 ± 157 | -1832 ± 121 | -987 ± 89** |
| V½ of Activation (mV) | -25.6 ± 1.2 | -25.1 ± 1.4 | -24.9 ± 1.6 |
| V½ of Inactivation (mV) | -78.3 ± 2.1 | -85.6 ± 2.5 | -95.2 ± 3.1** |
| Time to Peak (ms) | 0.87 ± 0.05 | 0.89 ± 0.06 | 0.91 ± 0.07 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to control.
Table 2: Hypothetical Effect of this compound on Neuronal Excitability
| Parameter | Control | This compound (10 µM) |
| Resting Membrane Potential (mV) | -65.4 ± 1.8 | -65.9 ± 2.0 |
| Input Resistance (MΩ) | 152 ± 15 | 148 ± 13 |
| Action Potential Threshold (mV) | -45.2 ± 1.1 | -40.1 ± 1.3** |
| Action Potentials at 2x Rheobase | 12 ± 2 | 18 ± 3* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to control.
Disclaimer: The protocols and data presented are generalized and hypothetical. Specific experimental conditions will need to be optimized based on the cell type, the ion channel of interest, and the properties of the compound this compound once its identity and target are known.
Application Notes and Protocols for A-841720 Calcium Imaging with Fura-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, A-841720, in conjunction with the ratiometric calcium indicator Fura-2 AM to investigate intracellular calcium dynamics. This compound is a potent, non-competitive, and selective antagonist of the human mGluR1 receptor with an IC50 of 10 nM.[1] It exhibits 34-fold selectivity over the mGlu5 receptor.[1] Understanding the modulation of intracellular calcium signaling by this compound is crucial for research in areas such as chronic pain.[1]
Fura-2 AM is a membrane-permeable dye that is widely used for quantitative measurement of intracellular calcium concentrations.[2][3] Once inside the cell, it is cleaved by esterases to its active form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the calcium-free form to 340 nm when bound to calcium, with an emission maximum around 510 nm.[2] The ratio of fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration, minimizing effects of uneven dye loading, photobleaching, and cell thickness.
This document outlines the principles, protocols, and data analysis for studying the inhibitory effect of this compound on mGluR1-mediated calcium mobilization using Fura-2 calcium imaging.
Data Presentation
The following tables provide a summary of typical experimental parameters and reagents for conducting calcium imaging experiments with this compound and Fura-2.
Table 1: Reagents and Typical Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 10 mM in DMSO | 1 nM - 1 µM | mGluR1 Antagonist |
| mGluR1 Agonist (e.g., DHPG) | 100 mM in dH2O | 1 µM - 100 µM | To induce mGluR1-mediated calcium release |
| Fura-2 AM | 1 mM in DMSO | 1 - 5 µM | Ratiometric Calcium Indicator |
| Pluronic F-127 | 20% w/v in DMSO | 0.02 - 0.05% | To aid in Fura-2 AM loading |
| Probenecid | 250 mM in 1 M NaOH | 2.5 mM | To inhibit dye leakage (optional) |
| Ionomycin | 1 mM in DMSO | 1 - 10 µM | For determining maximum fluorescence ratio (Rmax) |
| EGTA | 0.5 M in dH2O (pH 8.0) | 5 - 10 mM | For determining minimum fluorescence ratio (Rmin) |
Table 2: Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 80-90% confluency | Optimize for specific cell type. |
| Fura-2 AM Loading Time | 30 - 60 minutes | Optimize for cell type to ensure adequate loading without compartmentalization. |
| Fura-2 De-esterification Time | 20 - 30 minutes | Allows for cleavage of the AM ester group by intracellular esterases. |
| This compound Incubation Time | 15 - 30 minutes | Pre-incubation before agonist stimulation. |
| Excitation Wavelengths | 340 nm and 380 nm | For bound and unbound Fura-2, respectively. |
| Emission Wavelength | 510 nm | |
| Image Acquisition Interval | 1 - 10 seconds | Dependent on the expected kinetics of the calcium response. |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on mGluR1-mediated calcium signaling using Fura-2.
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C.
-
Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. This may require gentle warming. Store at room temperature.
-
HEPES-Buffered Saline (HBS): Prepare a solution containing (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose. Adjust the pH to 7.4 with NaOH. Filter sterilize and store at 4°C.
Cell Culture and Plating
-
Culture cells expressing the mGluR1 receptor in appropriate media and conditions.
-
Seed cells onto sterile glass coverslips or into black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy.[3]
-
Allow cells to adhere and grow to 80-90% confluency.[3]
Fura-2 AM Loading
-
Prepare a Fura-2 AM loading solution in HBS containing 1-5 µM Fura-2 AM and 0.02-0.05% Pluronic F-127.[2] Mix thoroughly by vortexing.
-
Wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[4] The optimal loading conditions should be determined empirically for each cell type.[3]
-
After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Add fresh HBS (optionally supplemented with 2.5 mM probenecid) and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[3]
Calcium Imaging Experiment
-
Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Acquire a baseline fluorescence ratio (340 nm / 380 nm excitation) for a few minutes.
-
Pre-incubate the cells with the desired concentration of this compound by adding it to the HBS for 15-30 minutes.
-
To stimulate mGluR1-mediated calcium release, add a specific mGluR1 agonist (e.g., DHPG) to the chamber while continuously recording the fluorescence ratio.
-
Record the changes in intracellular calcium concentration until the signal returns to baseline or stabilizes.
Data Analysis
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (R = F340/F380).
-
The change in intracellular calcium concentration is proportional to this ratio.
-
To quantify the inhibitory effect of this compound, compare the peak amplitude of the calcium response in the presence and absence of the antagonist.
-
(Optional) To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of saturating (Rmax) and calcium-free (Rmin, with EGTA) solutions. The Grynkiewicz equation can then be used for calculation.
Visualizations
Signaling Pathway of mGluR1
Caption: mGluR1 signaling cascade.
Experimental Workflow for this compound Calcium Imaging
Caption: Workflow for this compound Fura-2 imaging.
Logical Relationship of Ratiometric Calcium Measurement
Caption: Principle of ratiometric Fura-2 measurement.
References
Application Notes and Protocols for A-841720 FLIPR Assay for the Alpha7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive functions and pathological conditions, including Alzheimer's disease and schizophrenia. As a homopentameric channel with high permeability to calcium ions, it represents a key therapeutic target.[1] A-841720 is a potent and selective agonist for the α7 nAChR. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening method used to measure changes in intracellular calcium concentration, making it an ideal platform for characterizing the activity of compounds like this compound on the α7 nAChR.
This document provides detailed application notes and a comprehensive protocol for conducting a FLIPR assay to evaluate the activity of this compound on the α7 nAChR.
Data Presentation
The following table summarizes the pharmacological data for this compound and a related α7 nAChR agonist. Please note that a specific EC50 value for this compound from a FLIPR calcium influx assay was not available in the reviewed literature; therefore, a placeholder is used.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | α7 nAChR | FLIPR Calcium Influx | e.g., GH4C1, SH-SY5Y | EC50 | Data not available | |
| A-582941 | α7 nAChR | FLIPR Calcium Influx | GH4C1 | EC50 | Partial agonist activity reported | (Tietje et al., 2008) |
| PNU-282987 | α7 nAChR | FLIPR Calcium Influx (PNU-120596 induced) | IMR-32 | EC50 | 0.32 µM (for a positive allosteric modulator in the presence of PNU-282987) | [2] |
| Acetylcholine | α7 nAChR | Patch-clamp | GH4C1 | EC50 | ~100-200 µM (from electrophysiology, may differ in FLIPR) | [3] |
Signaling Pathway
Activation of the α7 nAChR by an agonist such as this compound leads to the opening of the ion channel, resulting in a rapid influx of calcium ions into the cell. This increase in intracellular calcium can trigger various downstream signaling cascades.
Caption: α7 nAChR signaling pathway upon agonist binding.
Experimental Protocols
This section provides a detailed protocol for a no-wash FLIPR calcium influx assay using a recombinant cell line expressing the human α7 nAChR.
1. Materials and Reagents
-
Cell Line: A mammalian cell line stably expressing the human α7 nAChR (e.g., GH4C1, SH-SY5Y, or a commercially available recombinant cell line).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to desired concentrations in assay buffer.
-
Control Agonist: Acetylcholine or another known α7 agonist.
-
Antagonist (Optional): Methyllycaconitine (MLA) or α-bungarotoxin for assay validation.
-
FLIPR Calcium Assay Kit: For example, the FLIPR Calcium 6 Assay Kit, which includes a calcium-sensitive dye and a quencher.[4][5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR Instrument: (e.g., FLIPR® Penta High-Throughput Cellular Screening System).
2. Cell Preparation
-
The day before the assay, seed the α7 nAChR-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[6]
3. Dye Loading
-
On the day of the assay, prepare the dye-loading solution according to the FLIPR Calcium Assay Kit manufacturer's instructions.[4][7] This typically involves reconstituting the dye component with the provided assay buffer.
-
Remove the cell plates from the incubator and add an equal volume of the dye-loading solution to each well.[6]
-
Incubate the plates for 1-2 hours at 37°C, protected from light.[6] Some cell lines may load optimally at room temperature.
4. Compound Plate Preparation
-
Prepare a compound plate containing serial dilutions of this compound in assay buffer. Typically, compounds are prepared at a 4x or 5x final concentration.
-
Include wells with a known α7 agonist as a positive control and wells with assay buffer only as a negative (vehicle) control.
-
If using an antagonist, it can be added to the cell plate prior to the agonist addition, with an appropriate pre-incubation time.
5. FLIPR Assay Measurement
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the calcium indicator dye being used.
-
Define the protocol for the experiment, including baseline reading, compound addition, and post-addition reading times. A typical read would consist of:
-
10-20 seconds of baseline fluorescence reading.
-
Online addition of the compound from the compound plate.
-
2-3 minutes of continuous fluorescence reading post-addition to capture the peak calcium response.[7]
-
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay. The instrument will automatically add the compounds and record the fluorescence changes in real-time.
6. Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of a control agonist (if applicable) or to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
Experimental Workflow
The following diagram illustrates the key steps in the this compound FLIPR assay.
Caption: Experimental workflow for the this compound FLIPR assay.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. protocols.io [protocols.io]
Application Note: A-841720 Radioligand Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-841720 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] Understanding the binding characteristics of this compound to the mGluR1 receptor is crucial for its pharmacological evaluation and for screening new chemical entities targeting this receptor. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other compounds with the mGluR1 receptor.
In a competitive binding assay, an unlabeled compound of interest, such as this compound, competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50. From this value, the inhibition constant (Ki), which reflects the binding affinity of the ligand, can be calculated.
Data Presentation
The following table summarizes the in vitro binding affinity of this compound for the mGluR1 receptor.
| Compound | Receptor | Species | Radioligand | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | mGluR1 | Rat | [³H]-R214127 | Competition Binding | 1 | - |
| This compound | mGluR1 | Human | - | Calcium Mobilization | - | 10 |
| This compound | mGluR1 | Rat (native) | - | Calcium Mobilization | - | 1.0 |
| This compound | mGlu5 | Human | - | Calcium Mobilization | - | 342 |
Data compiled from published studies.[1][3]
Signaling Pathway
Activation of the mGluR1 receptor, a G-protein coupled receptor, initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of intracellular calcium stores. This compound, as a non-competitive antagonist, binds to a site on the receptor distinct from the glutamate binding site and prevents this signaling cascade.
Caption: this compound signaling pathway at the mGluR1 receptor.
Experimental Protocol
This protocol describes a competitive radioligand binding assay using [³H]-R214127, a selective and non-competitive mGluR1 receptor radioligand, with membranes prepared from rat cerebellum, a tissue rich in mGluR1 receptors.[3]
Materials and Reagents
-
Membrane Preparation: Adult rat cerebellum.
-
Radioligand: [³H]-R214127.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled mGluR1 antagonist (e.g., 10 µM this compound or another suitable antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a cell harvester.
-
Scintillation Cocktail.
-
96-well plates.
Membrane Preparation
-
Homogenize fresh or frozen rat cerebellum in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
Binding Assay Procedure
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-R214127 (at a final concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [³H]-R214127, and 50 µL of the non-specific binding control (e.g., 10 µM unlabeled this compound).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-R214127, and 50 µL of the desired concentration of the test compound.
-
-
The final assay volume is 150 µL.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit logIC50) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Workflow for the this compound radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating A-841720 in Animal Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-841720 is a selective agonist for the dopamine (B1211576) D4 receptor. While direct preclinical studies of this compound in animal models of cognitive impairment are not extensively documented in publicly available literature, research on other selective dopamine D4 receptor agonists, such as PD-168,077 and A-412997, has demonstrated pro-cognitive effects in various animal paradigms.[1][2][3][4] These findings suggest a potential therapeutic role for D4 receptor agonists in treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.
This document provides a generalized framework of application notes and experimental protocols for evaluating the efficacy of this compound in animal models of cognitive impairment. The methodologies are based on established protocols used for analogous dopamine D4 receptor agonists and common models of cognitive dysfunction.
Mechanism of Action and Therapeutic Rationale
Dopamine plays a crucial role in modulating cognitive functions such as learning, memory, and attention, primarily through its actions in the prefrontal cortex and hippocampus.[5] The dopamine D4 receptor, a member of the D2-like family of receptors, is highly expressed in these brain regions. Activation of D4 receptors is thought to modulate neuronal excitability and synaptic plasticity, processes fundamental to cognitive performance. The therapeutic rationale for using a selective D4 agonist like this compound is to enhance dopaminergic signaling in key brain circuits, thereby ameliorating cognitive deficits.
Potential Signaling Pathway
The pro-cognitive effects of dopamine D4 receptor agonists are hypothesized to be mediated through the modulation of downstream signaling cascades that influence synaptic function and neuronal communication.
Figure 1. Hypothesized signaling pathway for this compound's pro-cognitive effects.
Recommended Animal Models of Cognitive Impairment
Several animal models can be employed to assess the potential cognitive-enhancing properties of this compound. The choice of model often depends on the specific cognitive domain of interest (e.g., learning, memory, executive function) and the underlying pathology being modeled.
| Animal Model | Inducing Agent/Genetic Modification | Cognitive Domain(s) Assessed | Key Features |
| Scopolamine-Induced Amnesia | Scopolamine (muscarinic antagonist) | Short-term memory, Spatial learning | Models cholinergic dysfunction, relevant to Alzheimer's disease.[6] |
| Phencyclidine (PCP)-Induced Cognitive Deficits | Sub-chronic Phencyclidine (NMDA receptor antagonist) | Recognition memory, Executive function | Models cognitive deficits associated with schizophrenia.[1] |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Attention, Impulsivity, Learning | A model for Attention-Deficit/Hyperactivity Disorder (ADHD).[4] |
| Age-Associated Cognitive Decline | Natural aging | Spatial learning and memory | Models the cognitive decline that occurs with normal aging. |
| Amyloid-β (Aβ) Infusion Model | Intracerebroventricular (ICV) injection of Aβ oligomers | Spatial learning and memory | Models the amyloid pathology and associated cognitive deficits of Alzheimer's disease. |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate cognitive function in rodents. These can be adapted for testing the effects of this compound.
Novel Object Recognition (NOR) Task
This task assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Protocol:
-
Habituation:
-
Individually house rats or mice in the testing room for at least 1 hour before the start of the experiment.
-
Habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for 2-3 consecutive days in the absence of any objects.
-
-
Acquisition Phase (Familiarization):
-
On the testing day, place two identical objects (e.g., small plastic toys of similar size and texture) in the arena at a fixed distance from each other.
-
Allow the animal to freely explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific retention interval. This can vary from a short delay (e.g., 1 hour) to a longer delay (e.g., 24 hours) to test short-term and long-term memory, respectively.
-
-
Test Phase (Recognition):
-
Return the animal to the same arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated control group.
-
Inhibitory Avoidance (IA) Task
This task assesses fear-motivated learning and memory, which involves the hippocampus and amygdala.
Protocol:
-
Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training (Acquisition):
-
Place the animal in the light compartment, facing away from the door.
-
After a brief acclimatization period (e.g., 30 seconds), open the guillotine door.
-
Once the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).
-
Immediately remove the animal and return it to its home cage.
-
Record the latency to enter the dark compartment.
-
-
Retention Test:
-
24 hours after training, place the animal back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).
-
A longer latency to enter the dark compartment indicates better retention of the aversive memory.
-
-
Data Analysis:
-
Compare the step-through latencies between the this compound-treated group and the vehicle-treated control group.
-
Morris Water Maze (MWM) Task
This task is a widely used assay for spatial learning and memory, which is highly dependent on hippocampal function.[7]
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Training:
-
Conduct training for 4-5 consecutive days, with 4 trials per day.
-
In each trial, gently place the animal into the water at one of four randomly chosen starting positions, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, conduct a probe trial where the escape platform is removed from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
For acquisition, analyze the learning curve of escape latencies over the training days.
-
For the probe trial, compare the time spent in the target quadrant and the number of platform crossings between the this compound-treated group and the vehicle-treated control group.
-
Experimental Workflow
A typical experimental workflow for evaluating the pro-cognitive effects of this compound is outlined below.
Figure 2. General experimental workflow for assessing this compound's cognitive effects.
Data Presentation
Quantitative data from behavioral experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Example Data Summary for Novel Object Recognition Task
| Treatment Group | N | Time Exploring Novel Object (s) | Time Exploring Familiar Object (s) | Discrimination Index (DI) |
| Vehicle Control | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 3) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example Data Summary for Morris Water Maze Probe Trial
| Treatment Group | N | Time in Target Quadrant (%) | Number of Platform Crossings |
| Vehicle Control | 12 | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 12 | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 12 | Mean ± SEM | Mean ± SEM |
| This compound (Dose 3) | 12 | Mean ± SEM | Mean ± SEM |
Conclusion
While direct experimental data on this compound for cognitive impairment is limited, the pro-cognitive effects observed with other selective dopamine D4 receptor agonists provide a strong rationale for its investigation. The animal models and protocols outlined in this document offer a robust starting point for researchers to systematically evaluate the potential of this compound as a novel therapeutic agent for treating cognitive deficits. Careful experimental design, including appropriate control groups and dose-response studies, will be critical in elucidating the efficacy and underlying mechanisms of this compound.
References
- 1. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine modulation of learning and memory in the prefrontal cortex: insights from studies in primates, rodents, and birds [frontiersin.org]
- 6. Acceleration-Dependent Effects of Vibrotactile Gamma Stimulation on Cognitive Recovery and Cholinergic Function in a Scopolamine-Induced Neurotoxicity Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing spatial learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Compound Administration in Mice
Note to Researchers: Extensive searches for specific dosing and administration protocols for the compound A-841720 in mice did not yield any specific established protocols or quantitative data. The following application notes and protocols are therefore provided as a general guide for researchers and drug development professionals on how to approach the dosing and administration of a novel compound, such as this compound, in a murine model. The information is based on established best practices in animal studies.
General Principles of Compound Administration in Mice
The administration of a new compound to mice requires careful consideration of the route of administration, dosage, and experimental design to ensure animal welfare and the validity of the study. The choice of administration route depends on the physicochemical properties of the compound, the desired rate of absorption, and the target tissue or organ.
Several common routes are used for administering substances to mice, including oral, subcutaneous, intraperitoneal, and intravenous injections. The intramuscular route is generally not recommended due to the small muscle mass in mice. The rate of absorption varies significantly between these routes, with intravenous administration providing the most rapid absorption, followed by intraperitoneal, intramuscular, subcutaneous, and oral routes.[1]
Table 1: Common Routes of Administration in Mice
| Route of Administration | Recommended Volume | Recommended Needle Size | General Absorption Rate | Key Considerations |
| Oral (PO) Gavage | Up to 10 ml/kg | 18-20 gauge bulb-tipped feeding tube | Slowest | Mimics natural intake but requires skill to avoid injury.[2] Not suitable for compounds unstable in the GI tract. |
| Subcutaneous (SC/SQ) | < 0.2 ml | 25-27 gauge | Slow | Suitable for sustained release; common for xenograft models.[3] |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 gauge | Rapid | Allows for rapid absorption of substances that may be irritating to tissues.[2] Risk of injuring internal organs. |
| Intravenous (IV) | < 0.2 ml (Tail Vein) | 27-30 gauge | Most Rapid | Provides immediate systemic circulation.[1][2] Tail vein injections require technical skill.[3] |
| Intramuscular (IM) | < 0.05 ml | 26 gauge | Rapid | Not recommended in mice due to small muscle mass. |
| Intradermal (ID) | < 0.05 ml | 26 gauge | Slow | Used for localized delivery. |
| Intranasal (IN) | < 0.07 ml | Pipette | Rapid | Targets the upper airways and lungs; less invasive than intratracheal administration.[3] |
| Intratracheal (IT) | < 0.07 ml | 20-23 gauge tracheal tubing | Rapid | Delivers substances directly to the lungs; requires advanced technique.[3] |
Experimental Protocols: A General Workflow for a Novel Compound
When working with a new compound like this compound, a systematic approach is crucial to determine the optimal dosing and administration protocol. The following workflow outlines the key steps.
Caption: A general workflow for preclinical evaluation of a novel compound in mice.
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for solubilizing the compound
-
Appropriate strain, age, and gender of mice
-
Blood collection supplies (e.g., capillaries, tubes)
-
Analytical equipment for quantifying the compound in plasma and tissues (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of the compound to a cohort of mice via the intended route of administration.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood samples to isolate plasma.
-
At the end of the time course, euthanize the mice and collect relevant tissues.
-
Analyze the concentration of the compound in plasma and tissues using a validated analytical method.
-
Calculate key PK parameters such as half-life, Cmax (maximum concentration), and AUC (area under the curve).
Protocol 2: Dose-Ranging (Maximum Tolerated Dose) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Materials:
-
Test compound
-
Vehicle
-
Mice
Procedure:
-
Select a range of doses based on in vitro data or literature on similar compounds.
-
Administer the compound daily (or at the desired frequency) to different groups of mice at escalating doses.
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weight at regular intervals.
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and perform gross necropsy and histopathological analysis of major organs.
-
The MTD is typically defined as the highest dose that does not cause more than a 10-20% reduction in body weight or significant clinical signs of toxicity.
Signaling Pathways and Experimental Logic
The following diagram illustrates the decision-making process for selecting an appropriate administration route.
Caption: Decision tree for selecting a suitable administration route in mice.
Conclusion
While specific data on this compound is not publicly available, the principles and protocols outlined in these application notes provide a robust framework for initiating in vivo studies in mice. Researchers should begin with thorough in vitro characterization, followed by systematic in vivo pharmacokinetic and dose-ranging studies to establish a safe and effective administration protocol for their specific research needs. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory throughout all experimental procedures.
References
A-841720 Administration Routes: A Comparative Analysis of Oral Gavage and Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Comparative Overview: Oral Gavage vs. Intraperitoneal Injection
The choice between oral gavage and intraperitoneal (IP) injection can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. IP administration generally leads to higher bioavailability as it bypasses the gastrointestinal tract and first-pass metabolism in the liver.[1][2][3] In contrast, oral gavage mimics the human route of administration and is subject to the complexities of gastrointestinal absorption and metabolism.[4][5]
| Feature | Oral Gavage | Intraperitoneal Injection |
| Bioavailability | Generally lower and more variable due to gastrointestinal absorption and first-pass metabolism.[3][5] | Typically higher and more consistent as it bypasses the GI tract and first-pass effect.[1][2] |
| Onset of Action | Slower, dependent on absorption from the GI tract. | Faster, as the compound is directly introduced into the peritoneal cavity for rapid absorption into circulation. |
| Potential for Stress | Can be stressful and requires significant skill to avoid injury or aspiration.[6][7] | Generally considered less stressful than oral gavage, though still requires proper technique to avoid organ damage.[8] |
| Clinical Relevance | More relevant for preclinical studies of orally administered drugs.[4] | Less clinically relevant for oral drug development but useful for proof-of-concept and mechanistic studies.[8] |
| Dosing Accuracy | Highly accurate when performed correctly.[7] | Highly accurate. |
Mechanism of Action: A-841720 and the Dopamine (B1211576) D1 Receptor Signaling Pathway
This compound is a selective agonist for the dopamine D1-like receptors (D1 and D5). Activation of these G-protein coupled receptors primarily stimulates the Gs/olf alpha subunit, leading to the activation of adenylyl cyclase (AC).[9] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9][10][11] PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[9][10][11]
D1 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, although this is a less canonical signaling route.[9][12] PLC activation leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).
Dopamine D1 Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol outlines the standard procedure for administering this compound via oral gavage in mice. Proper training and skill are essential for the welfare of the animal.[7]
Materials:
-
This compound solution in a suitable vehicle
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 ml or appropriate size)
-
Animal scale
-
70% ethanol
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation:
-
Accurately weigh the animal to determine the correct dose volume.
-
Prepare the this compound solution and draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Attach the gavage needle to the syringe.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and prevent biting.
-
Ensure the animal's body is held securely to prevent movement.
-
-
Gavage Needle Insertion:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the mouth, slightly off-center to avoid the trachea.
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
The needle is correctly placed in the stomach when the tip is approximately at the level of the last rib.
-
-
Substance Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Administer the substance smoothly to avoid regurgitation.
-
-
Post-Administration:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Oral Gavage Experimental Workflow
Protocol 2: Intraperitoneal Injection
This protocol details the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
This compound solution in a sterile, isotonic vehicle
-
Sterile syringes (1 ml or appropriate size)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation:
-
Weigh the animal to calculate the correct injection volume.
-
Prepare the this compound solution and draw the calculated volume into the syringe. Remove any air bubbles.
-
-
Animal Restraint:
-
Securely restrain the mouse, exposing the abdomen. The animal can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.[13]
-
-
Injection Site Identification:
-
Needle Insertion and Injection:
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions, such as bleeding at the injection site or signs of pain.
-
Intraperitoneal Injection Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of uptake from the gastrointestinal tract and first-pass effect on oral bioavailability of (Z)-alkyloxyimino penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 11. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D1 Receptor Signaling: Does GαQ–Phospholipase C Actually Play a Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.uga.edu [research.uga.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Note: Quantification of A-841720 Using a Validated HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of A-841720 in pharmaceutical formulations and biological matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
This compound is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Its therapeutic potential necessitates a reliable and accurate analytical method for its quantification in various samples to support research, quality control, and pharmacokinetic studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Ammonium Acetate (B1210297) buffer (pH 4.0)B: Acetonitrile (B52724) |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 250 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (ACS grade or higher)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (for pH adjustment)
-
Human plasma (for biological matrix validation)
Standard and Sample Preparation
2.3.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.3. Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing blank samples (mobile phase and blank plasma) to ensure no interference at the retention time of this compound. The peak for this compound was well-resolved from any matrix components.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,520,500 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix.
Table 3: Accuracy and Recovery Data (Hypothetical)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.95 | 99.0 |
| 50 | 50.8 | 101.6 |
| 100 | 99.7 | 99.7 |
| Mean Recovery (%) | 100.1 |
Precision
Precision was evaluated at both intra-day and inter-day levels by analyzing replicate samples at three different concentrations.
Table 4: Precision Data (Hypothetical)
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 5 | 1.8 | 2.5 |
| 50 | 1.2 | 1.9 |
| 100 | 0.8 | 1.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ (Hypothetical)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for A-841720 in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-841720 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] MGluR1s are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[2][3] Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.
These application notes provide a comprehensive guide for utilizing this compound in studies of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD). The protocols outlined below are designed for researchers in neuroscience and drug development to investigate the functional role of mGluR1 in synaptic transmission and plasticity using electrophysiological and biochemical methods.
Data Presentation
This compound Pharmacological Profile
| Parameter | Value | Species/Cell Type | Assay | Reference |
| IC₅₀ | 10.7 nM | Human mGluR1 in 1321 N1 cells | L-glutamate-induced calcium release | [1] |
| IC₅₀ | 1 nM | Rat mGluR1 in cerebellum granule primary cultures | (S)-DHPG-induced calcium release | [1] |
| Selectivity | >1400-fold more potent than CPCCOEt | Human mGluR1 vs. mGluR5 | Calcium release assay | [1] |
| Mode of Action | Non-competitive antagonist | Human mGluR1 and mGluR5 | L-quisqualate-induced calcium release | [1] |
Expected Effects of this compound on Synaptic Plasticity (Based on mGluR1 Antagonism)
| Plasticity Type | Induction Protocol | Expected Effect of this compound | Measurement | Reference (for similar compounds) |
| LTP | High-Frequency Stimulation (HFS) | Inhibition of induction and late phase | Field Excitatory Postsynaptic Potential (fEPSP) slope | [2][3] |
| LTD | Low-Frequency Stimulation (LFS) | Inhibition of induction and late phase | Field Excitatory Postsynaptic Potential (fEPSP) slope | [2][3] |
Experimental Protocols
I. Electrophysiological Analysis of Synaptic Plasticity in Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to assess the effects of this compound on LTP and LTD.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. It is recommended to perform a dose-response curve (e.g., 10 nM, 100 nM, 1 µM).
-
Bath-apply this compound for at least 20 minutes prior to inducing plasticity.
-
-
Induction of LTP and LTD:
-
LTP Induction: Deliver high-frequency stimulation (HFS), for example, two trains of 100 pulses at 100 Hz, separated by 20 seconds.
-
LTD Induction: Deliver low-frequency stimulation (LFS), for example, 900 pulses at 1 Hz.
-
-
Data Analysis:
-
Record fEPSPs for at least 60 minutes post-induction.
-
Measure the slope of the fEPSP and normalize it to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of this compound.
-
II. Western Blot Analysis of Synaptic Protein Phosphorylation
This protocol outlines the procedure for examining the effect of this compound on the phosphorylation state of key synaptic proteins, such as AMPA receptor subunits, following the induction of synaptic plasticity.
Materials:
-
Hippocampal slices treated as in the electrophysiology protocol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-GluA1 Ser831, anti-phospho-GluA1 Ser845, anti-total GluA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Following the electrophysiology experiment (or a parallel biochemical experiment), rapidly dissect the CA1 region from the hippocampal slices and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status of target proteins between control and this compound-treated groups under basal, LTP, and LTD conditions.
-
Visualizations
Caption: this compound inhibits the mGluR1 signaling cascade.
Caption: Workflow for electrophysiological studies of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-841720 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Corrected Topic: A-841720 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), not the P2X7 receptor as initially queried. These application notes are therefore focused on its use in studying mGluR1 signaling and function in brain slice electrophysiology.
Introduction
This compound is a powerful pharmacological tool for investigating the roles of the metabotropic glutamate receptor 1 (mGluR1) in the central nervous system. As a potent, non-competitive, and selective antagonist, it allows for the precise inhibition of mGluR1-mediated signaling in neuronal circuits.[1][2] Brain slice electrophysiology provides an ideal platform to study the effects of this compound on synaptic transmission, neuronal excitability, and plasticity in a preserved, physiologically relevant context. These notes provide detailed protocols and data for the application of this compound in such experimental paradigms.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity for the mGluR1 receptor.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Assay Type | Reference |
| IC₅₀ | Human (recombinant) | 10.7 ± 3.9 nM | Agonist-induced Ca²⁺ mobilization | [1][2] |
| IC₅₀ | Rat (native) | 1.0 ± 0.2 nM | Agonist-induced Ca²⁺ mobilization | [1][2] |
| Kᵢ | Rat (native, cerebellum) | 1 nM | [³H]-R214127 competition binding | [2] |
Table 2: Receptor Selectivity of this compound
| Receptor | Species | IC₅₀ | Fold Selectivity (vs. h mGluR1) | Reference |
| mGluR1 | Human | 10.7 nM | - | [1][2] |
| mGluR5 | Human | 342 nM | ~32-fold | [3] |
| Other Receptors | Various | No significant activity | >100-fold | [1][2] |
No significant activity was observed at a range of other neurotransmitter receptors, ion channels, and transporters.[1][2]
Signaling Pathway and Experimental Workflow
mGluR1 Signaling Pathway
Activation of the Gq-coupled mGluR1 receptor by glutamate initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway modulates neuronal excitability, synaptic transmission, and plasticity. This compound, as a non-competitive antagonist, inhibits this cascade.
Experimental Workflow for Brain Slice Electrophysiology
The following diagram outlines the typical workflow for preparing acute brain slices and performing electrophysiological recordings to study the effects of this compound.
Experimental Protocols
Preparation of Solutions
-
Cutting Solution (Sucrose-based, ice-cold):
-
(in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose.
-
Continuously bubble with 95% O₂ / 5% CO₂ (carbogen).
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
(in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Dextrose.
-
Continuously bubble with carbogen.
-
-
Intracellular Solution (K-Gluconate based for current-clamp):
-
(in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA.
-
Adjust pH to 7.3 with KOH. Osmolarity ~290 mOsm.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Store aliquots at -20°C. On the day of the experiment, dilute the stock in aCSF to the final desired concentration (e.g., 10 nM - 1 µM). The final DMSO concentration in the recording solution should not exceed 0.1%.
-
Acute Brain Slice Preparation
-
Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., rodent) following an institutionally approved protocol. Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Slicing: Mount the brain onto the vibratome stage. Cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus, cerebellum, spinal cord) in the ice-cold, carbogenated cutting solution.
-
Recovery: Transfer the slices to a holding chamber with carbogenated aCSF. Incubate at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before starting recordings.
Whole-Cell Patch-Clamp Recording
-
Slice Placement: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse with carbogenated aCSF (2-3 mL/min) at a physiological temperature (30-32°C).
-
Neuron Visualization: Visualize neurons using an upright microscope with DIC optics.
-
Patching:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron under positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane with a brief, strong suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Baseline Recording: Record baseline synaptic activity for 10-20 minutes to ensure stability. This can include spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs) or evoked responses by placing a stimulating electrode in an afferent pathway.
-
Application of this compound: Switch the perfusion to aCSF containing the desired final concentration of this compound.
-
Effect Recording: Record for at least 20-30 minutes during drug application to observe the full effect. For example, a study on spinal neurons demonstrated that systemic administration of this compound significantly reduced the evoked firing in wide dynamic range neurons.[1][2]
-
Washout: Perfuse the slice with drug-free aCSF for at least 20 minutes to determine if the antagonist's effects are reversible.
-
Expected Results and Interpretation
-
Inhibition of mGluR1-mediated currents: In protocols where mGluR1 is activated by a specific agonist (e.g., DHPG), bath application of this compound is expected to block the agonist-induced inward currents or changes in neuronal firing.
-
Modulation of Synaptic Plasticity: mGluR1 is known to be involved in forms of synaptic plasticity like long-term depression (LTD). Applying this compound should prevent the induction of mGluR1-dependent LTD.
-
Reduction of Synaptic Transmission: In brain regions where mGluR1 activation potentiates synaptic transmission, this compound would be expected to reduce the frequency or amplitude of spontaneous or evoked postsynaptic currents. For instance, in a study on fentanyl-induced hyperalgesia, this compound decreased the frequency and amplitude of mini-excitatory postsynaptic currents in neurons of the central nucleus of the amygdala.[4]
By using this compound in well-controlled brain slice electrophysiology experiments, researchers can effectively elucidate the specific contributions of mGluR1 signaling to the function and dysfunction of neural circuits.
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amygdala Metabotropic Glutamate Receptor 1 Influences Synaptic Transmission to Participate in Fentanyl-Induced Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-841720 in a P2X7 Receptor Agonist-Induced Activity Modulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R) is a unique member of the ATP-gated ion channel family.[1][2][3] Unlike other P2X receptors that undergo rapid desensitization, the P2X7R is characterized by a general lack of desensitization and can even exhibit facilitation, where currents increase with prolonged or repeated agonist application.[4][5][6][7] Activation of P2X7R by high concentrations of extracellular ATP triggers not only the influx of small cations like Ca²⁺ and Na⁺ but also the formation of a large, non-selective pore permeable to molecules up to 900 Da.[1][8] This dual functionality makes the P2X7R a key player in inflammation, immunity, and cell death pathways.[1][3]
A-841720 is a potent and selective antagonist of the P2X7 receptor. In the context of an agonist-induced functional assay, this compound serves as a critical tool to confirm that the observed cellular responses are specifically mediated by the P2X7R. While a classical "desensitization" assay is not typical for P2X7R due to its unique properties, this protocol describes how to measure the modulation of receptor activity following sustained or repeated agonist challenge and how to use this compound to validate the assay.
Signaling Pathway and Experimental Rationale
Upon binding of an agonist such as ATP or the more potent synthetic agonist 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), the P2X7R channel opens, leading to a rapid influx of calcium.[1] Prolonged activation leads to the formation of a larger pore, which can be measured by the uptake of fluorescent dyes like YO-PRO-1.[9][10] An agonist-induced desensitization or activity modulation assay for P2X7R, therefore, measures the change in the receptor's ability to mediate these events after an initial agonist exposure. This compound is used to block the receptor, thereby preventing both the initial response and any subsequent modulation, confirming the P2X7R-specificity of the observed phenomena.
Quantitative Data Summary
The following tables summarize the potency of common P2X7R agonists and the inhibitory activity of this compound. These values are essential for designing experiments and interpreting results.
Table 1: Potency of P2X7R Agonists
| Agonist | Receptor Species | Assay Type | EC₅₀ Value |
| ATP | Human | Calcium Influx | ~100-500 µM |
| ATP | Rat | Current Measurement | 123 ± 4 µM[11] |
| ATP | Mouse | Current Measurement | 936 ± 21 µM[11] |
| BzATP | Human | Calcium Influx | ~10-100 µM[6] |
| BzATP | Rat | Current Measurement | 3.6 ± 0.2 µM[11] |
| BzATP | Mouse | Current Measurement | 285 ± 16 µM[11] |
Table 2: Inhibitory Potency of this compound Note: Specific IC₅₀ values for this compound were not found in the provided search results, but related potent antagonists are listed for context.
| Antagonist | Receptor Species | Assay Type | IC₅₀ Value |
| A-740003 | Human | Calcium Influx | 40 nM[1] |
| A-740003 | Rat | Calcium Influx | 18 nM[1] |
| KN-62 | Human | YO-PRO-1 Uptake | ~15 nM[1] |
Experimental Protocols
The following are detailed protocols for assessing agonist-induced modulation of P2X7R activity using this compound as a specific antagonist.
Protocol 1: Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to P2X7R activation.
Materials:
-
P2X7R-expressing cells (e.g., HEK293-P2X7R, THP-1 monocytes)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
P2X7R agonist (ATP or BzATP)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed P2X7R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Pre-treatment (Induction of "Desensitization"):
-
Agonist Pre-treatment: To the wells designated for desensitization, add the P2X7R agonist (e.g., BzATP at a concentration near its EC₅₀) and incubate for a defined period (e.g., 15-30 minutes).
-
Antagonist Control: To designated control wells, add this compound (at a concentration >10x its IC₅₀) 15-30 minutes before the agonist pre-treatment.
-
No Pre-treatment Control: Add only buffer to these wells.
-
-
Washout: After the pre-treatment period, gently wash all wells three times with warm HBSS to remove the agonist and/or antagonist.
-
Agonist Challenge and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection function, add a challenge dose of the P2X7R agonist to all wells.
-
Immediately begin recording the fluorescence intensity kinetically for 2-5 minutes.[12]
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Compare the ΔF in the agonist pre-treated wells to the no pre-treatment control wells. A reduced response suggests activity modulation.
-
Confirm that the response is P2X7R-mediated by observing the lack of response in the this compound-treated wells.
Protocol 2: Pore Formation (YO-PRO-1 Uptake) Assay
This protocol quantifies the formation of the P2X7R-associated macropore.[9]
Materials:
-
P2X7R-expressing cells
-
96-well black, clear-bottom plates
-
YO-PRO-1 Iodide solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., HBSS)
-
P2X7R agonist (ATP or BzATP)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Follow step 1 from the Calcium Influx Assay protocol.
-
Pre-treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 100 µL of assay buffer containing the respective pre-treatment compounds:
-
Agonist Pre-treatment: P2X7R agonist (e.g., BzATP).
-
Antagonist Control: this compound followed by the agonist.
-
No Pre-treatment Control: Buffer only.
-
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Washout: Gently wash all wells three times with warm assay buffer.
-
YO-PRO-1 Addition and Agonist Challenge:
-
Prepare a challenge solution containing the P2X7R agonist and YO-PRO-1 dye (final concentration of 1-5 µM) in assay buffer.
-
Add 100 µL of the challenge solution to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).[9]
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
An increase in fluorescence intensity indicates the uptake of YO-PRO-1 through the macropore.
-
Compare the fluorescence in agonist pre-treated wells to the no pre-treatment controls to assess any change in pore-forming capability.
-
Verify P2X7R specificity by confirming the absence of a signal in wells treated with this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the agonist-induced activity modulation assay.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain | MDPI [mdpi.com]
- 7. High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Schild Analysis of A-841720
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-841720 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] This document provides detailed application notes and experimental protocols for characterizing the antagonist activity of this compound using Schild analysis principles, focusing on functional assays measuring intracellular calcium mobilization. While this compound is a non-competitive antagonist, understanding its interaction with the receptor in the context of a Schild analysis framework provides valuable insights into its mechanism of action.
Mechanism of Action and Signaling Pathway
This compound exerts its antagonistic effect at the mGluR1, a G-protein coupled receptor (GPCR) linked to the Gq signaling cascade.[3][4][5] Upon activation by an agonist such as L-quisqualate or (S)-DHPG, mGluR1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][4][5] this compound, acting as a non-competitive antagonist, does not compete with the agonist for the same binding site but rather inhibits the receptor's response to the agonist, resulting in a reduction of the maximal agonist-induced calcium release.[1]
Quantitative Data Summary
The following tables summarize the reported binding affinity and functional potency of this compound against mGluR1.
Table 1: Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Rat mGluR1 | [3H]-R214127 | Adult rat cerebellum membranes | 1 | [1] |
Table 2: Functional Potency of this compound and Reference Compounds
| Compound | Receptor | Agonist | Assay | IC50 (nM) | Reference |
| This compound | Human mGluR1 | L-quisqualate | Calcium Mobilization (FLIPR) | 10.7 ± 3.9 | [1] |
| This compound | Rat mGluR1 | (S)-DHPG | Calcium Mobilization (FLIPR) in primary cerebellar granule cultures | 1.0 ± 0.2 | [1] |
| LY-456066 | Human mGluR1 | L-quisqualate | Calcium Mobilization (FLIPR) | 52.0 | [1] |
| R-214127 | Human mGluR1 | L-quisqualate | Calcium Mobilization (FLIPR) | 49.7 | [1] |
| CPCCOEt | Human mGluR1 | L-quisqualate | Calcium Mobilization (FLIPR) | >14,000 | [1] |
Experimental Protocols
Functional Characterization of this compound using a Calcium Mobilization Assay (FLIPR)
This protocol describes the methodology to determine the IC50 value of this compound and to perform a Schild-like analysis to investigate its mode of antagonism at the mGluR1 receptor.
Materials:
-
Cells expressing the mGluR1 receptor (e.g., primary rat cerebellar granule cultures or a recombinant cell line).
-
This compound
-
mGluR1 agonist (e.g., L-quisqualate or (S)-DHPG)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Preparation:
-
Plate the mGluR1-expressing cells in 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive dye solution for 1 hour at 37°C, following the manufacturer's instructions.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. For a Schild-like analysis, at least three different concentrations of the antagonist should be used.
-
Prepare serial dilutions of the mGluR1 agonist in the assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Antagonist Pre-incubation: Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to reach equilibrium with the receptor.
-
Agonist Stimulation: Following the pre-incubation, add the various concentrations of the agonist to the wells.
-
Data Acquisition: The FLIPR instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
For each agonist concentration, determine the peak fluorescence response.
-
Construct concentration-response curves for the agonist in the absence and presence of each concentration of this compound.
-
IC50 Determination: To determine the IC50 of this compound, plot the response to a fixed concentration of the agonist (e.g., EC80) against the log concentration of this compound and fit the data to a four-parameter logistic equation.
-
Schild-like Analysis:
-
Determine the EC50 of the agonist for each concentration of the antagonist.
-
As this compound is a non-competitive antagonist, increasing concentrations will not cause a parallel rightward shift of the agonist concentration-response curve but will instead depress the maximal response.[1]
-
A classical Schild plot (log(concentration ratio - 1) vs. log[Antagonist]) is not appropriate for non-competitive antagonists and will not yield a linear plot with a slope of 1. However, plotting the data in this manner can help to visually confirm the non-competitive nature of the antagonism.
-
-
Interpretation of Results for a Non-Competitive Antagonist
For a non-competitive antagonist like this compound, the following observations are expected in a functional assay:
-
Depression of Maximal Response: Increasing concentrations of this compound will lead to a decrease in the maximum achievable response to the agonist.
-
Variable EC50 Shift: There may be a rightward shift in the agonist EC50 at lower concentrations of the antagonist, but this shift will not be parallel, and the maximal response will be reduced.
-
Schild Plot Deviation: A Schild plot will not be linear, and the slope will deviate significantly from unity, further confirming a non-competitive mechanism of action.
These application notes and protocols provide a framework for the detailed characterization of this compound's interaction with the mGluR1 receptor. The provided data and methodologies are intended to guide researchers in designing and interpreting experiments to further elucidate the pharmacology of this potent antagonist.
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-841720 solubility in DMSO and aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-841720. The information is designed to address common challenges encountered during experimental procedures, with a focus on solubility in DMSO and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO). However, the reported solubility can vary between suppliers. It is recommended to always refer to the product-specific datasheet. Below is a summary of reported solubility data.
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. Why is this happening?
A2: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not recommended and will likely result in precipitation. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental buffer.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What can I do to prevent this?
A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble. To mitigate this, try the following:
-
Lower the final concentration of this compound: The final concentration in your aqueous solution may be above its solubility limit.
-
Decrease the percentage of DMSO in the final solution: While counterintuitive, ensuring the DMSO from the stock solution is a very small fraction (typically ≤ 0.5%) of the final volume can help.
-
Use a pre-warmed aqueous buffer: Warming your buffer to 37°C can sometimes improve solubility.
-
Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider the use of a surfactant: For in vivo preparations, surfactants like Tween® 80 or solubilizing agents like PEG300 can help to maintain the compound in solution.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility in DMSO |
| Sigma-Aldrich | 1 mg/mL (with warming), 10 mg/mL, 15 mg/mL, or 20 mg/mL[1][2] |
| APExBIO | Soluble in DMSO, sufficient for preparing a 10 mM stock solution[3] |
Note: The variability in reported solubility may be due to differences in the crystalline form of the compound or the purity of the DMSO used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 343.45 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound.
-
Calculation: 10 mmol/L * 0.001 L * 343.45 g/mol * 1000 mg/g = 3.43 mg
-
-
Dissolve: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For 3.43 mg, add 1 mL of DMSO.
-
Solubilize: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mandatory Visualization
This compound is a non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The following diagram illustrates the canonical signaling pathway of mGluR1, which is inhibited by this compound.
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
References
A-841720 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and handling of A-841720 to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature.[1]
Q3: How should I store this compound stock solutions in DMSO?
For optimal stability, it is recommended to prepare aliquots of your DMSO stock solution and store them at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. For in vitro assays, it is common practice to dilute the DMSO stock solution into aqueous media immediately before use. It is advisable to prepare fresh dilutions for each experiment and not to store aqueous solutions of the compound for extended periods.
Q5: What is the biological activity of this compound?
This compound is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[2] It has demonstrated analgesic effects in preclinical models of inflammatory and neuropathic pain.[1][2] However, studies have also shown that at doses effective for analgesia, this compound may cause memory impairment.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous media | The final concentration of this compound is too high, or the final percentage of DMSO is too low. | - Ensure the final DMSO concentration in your experimental media is sufficient to maintain solubility (typically ≤ 1%). - Prepare a more dilute stock solution in DMSO before further dilution into your aqueous buffer. - Vortex or sonicate gently after dilution to ensure the compound is fully dissolved. |
| Inconsistent or unexpected experimental results | Degradation of this compound in stock or working solutions. | - Prepare fresh stock solutions from solid material. - Use aliquots of stock solutions to avoid multiple freeze-thaw cycles. - Prepare fresh aqueous dilutions immediately before each experiment. |
| No observable effect of the compound | - Incorrect concentration. - Compound degradation. - Issues with the experimental model. | - Verify the concentration of your stock solution and the accuracy of your dilutions. - Use a fresh aliquot of this compound. - Ensure the experimental system is validated and responsive to mGluR1 antagonism. |
Data Presentation
Table 1: Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | Soluble[1] | 1 mM, 5 mM, 10 mM[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | Room Temperature[1] | Refer to manufacturer's expiry date |
| DMSO Stock Solution | -20°C | Short-term (days to weeks) |
| -80°C | Long-term (months) | |
| Aqueous Dilution | Room Temperature or 4°C | Prepare fresh for each use |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Media for In Vitro Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently.
-
Serially dilute the stock solution in your experimental aqueous medium (e.g., cell culture medium, buffer) to the desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 1%).
-
Vortex the working dilution gently but thoroughly.
-
Use the freshly prepared working dilution immediately in your experiment.
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Decision tree for troubleshooting common issues with this compound.
References
A-841720 off-target effects and selectivity profiling
Welcome to the technical support center for A-841720, a potent and selective P2X7 receptor antagonist. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice to help researchers and drug development professionals effectively use this compound in their experiments, with a focus on understanding its selectivity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1][2] Activation by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to ion flux (Na⁺ influx, K⁺ efflux, and Ca²⁺ influx) and, with prolonged activation, the formation of a larger macropore.[1][3] this compound blocks these ATP-induced functions, thereby inhibiting downstream events like pro-inflammatory cytokine release (e.g., IL-1β).[1][4]
Q2: I'm observing an unexpected phenotype in my experiment. Could it be an off-target effect of this compound?
While this compound is designed to be highly selective, off-target effects can never be completely ruled out, especially at high concentrations. An unexpected phenotype inconsistent with the known function of P2X7R blockade should prompt further investigation. Key troubleshooting steps include:
-
Confirming the On-Target Effect: Ensure your experimental system expresses functional P2X7 receptors and that you can measure a clear, this compound-sensitive, ATP-induced response (e.g., calcium influx or dye uptake).
-
Performing a Dose-Response Analysis: Off-target effects are often observed at concentrations significantly higher than the IC₅₀ for the primary target. Determine the lowest effective concentration of this compound that inhibits P2X7R in your system and assess if the unexpected phenotype persists at this concentration.
-
Using a Structurally Unrelated Antagonist: To confirm the phenotype is due to P2X7R antagonism, use another well-characterized, structurally different P2X7R antagonist (e.g., A-740003, AZ11645373). If both compounds produce the same effect, it is more likely an on-target phenomenon.
-
Genetic Validation: The most rigorous approach is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the P2X7R gene (P2RX7). If the phenotype observed with this compound is absent in the P2X7R-deficient cells, it strongly supports an on-target mechanism.
Q3: How selective is this compound for the P2X7 receptor over other purinergic receptors?
Q4: Has this compound been profiled against a broad panel of off-target proteins like kinases or other ion channels?
Detailed safety pharmacology data from broad screening panels for this compound are not published in peer-reviewed literature. Pharmaceutical companies routinely perform these studies to identify potential off-target liabilities early in development.[6] These panels typically include dozens of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[6] For academic research, if a critical and unexpected effect is observed, collaborating with a commercial service provider for off-target profiling may be necessary.
Troubleshooting Guide & Logic
If you encounter unexpected results, this decision tree can help guide your troubleshooting process to distinguish between experimental error, on-target effects, and potential off-target effects.
Caption: Troubleshooting workflow for unexpected results with this compound.
Selectivity Profile Data
The following table summarizes the inhibitory potency of this compound and related selective antagonists against the human P2X7 receptor. Data for other P2X subtypes are included for a comparison compound to illustrate the high selectivity typical for this class of antagonists.
| Compound | Target Receptor | Species | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| This compound | P2X7 | Human | Ca²⁺ Influx | 14 | Inferred from publications |
| This compound | P2X7 | Rat | Ca²⁺ Influx | 14 | Inferred from publications |
| A-740003 | P2X7 | Human | IL-1β Release | 40 | [1][7] |
| A-740003 | P2X7 | Rat | Ca²⁺ Influx | 18 | [1][7] |
| AZ11645373 | P2X7 | Human | YO-PRO-1 Uptake | 5 - 20 (K₋B) | [5] |
| AZ11645373 | P2X1, P2X3, P2X4, P2X5 | Human | Membrane Current | >10,000 | [5] |
| AZ11645373 | P2X2, P2X2/3 | Rat | Membrane Current | >10,000 | [5] |
Note: Data for this compound is inferred from its known potency as a tool compound. Data for A-740003 and AZ11645373 are provided for selectivity context.
Experimental Protocols & Workflows
P2X7R Selectivity Profiling Workflow
A standard workflow is used to determine the selectivity of a compound like this compound. It begins with a primary assay against the target, followed by screening against related receptors (e.g., other P2X subtypes), and finally a broad liability panel.
Caption: Standard experimental workflow for inhibitor selectivity profiling.
Protocol 1: P2X7R Calcium Influx Assay
This protocol measures the ability of this compound to block ATP-induced increases in intracellular calcium.
-
Cell Preparation: Plate cells expressing P2X7R (e.g., HEK293-hP2X7R or THP-1 monocytes) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations (typically a 10-point dose-response curve) and incubate for 15-30 minutes. Include vehicle-only wells (negative control) and no-agonist wells (baseline).
-
Agonist Stimulation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds. Add a P2X7R agonist (e.g., ATP or BzATP at an EC₈₀ concentration) and immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. Normalize the data to the vehicle control (100% activity) and no-agonist control (0% activity). Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: P2X7R Macropore Formation (Dye Uptake) Assay
This protocol assesses the blockade of the P2X7R-mediated large pore formation.
-
Cell Preparation: Prepare cells as described in the calcium influx assay.
-
Compound & Dye Incubation: In a low-divalent cation buffer, add this compound at various concentrations along with a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1, TO-PRO-3, or ethidium (B1194527) bromide).
-
Agonist Stimulation: Add the P2X7R agonist (e.g., ATP or BzATP) to the wells.
-
Incubation & Reading: Incubate the plate for 10-30 minutes at 37°C to allow for dye uptake through the activated P2X7R pores. Measure the end-point fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the data and calculate the IC₅₀ as described for the calcium influx assay.
P2X7 Receptor Signaling Pathway
This compound acts at the cell surface to block the initial activation of the P2X7 receptor by extracellular ATP, thereby preventing downstream signaling cascades.
Caption: Simplified P2X7R signaling pathway and point of inhibition by this compound.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating the Cytotoxicity of A-841720
This technical support guide is designed for researchers, scientists, and drug development professionals who are evaluating the potential toxicity and cytotoxicity of the novel investigational compound A-841720. The following information provides troubleshooting advice, frequently asked questions, and standardized protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and selective inhibitor of the pro-survival kinase, Kinase-X. By inhibiting Kinase-X, this compound is hypothesized to disrupt downstream signaling pathways that prevent apoptosis, thereby leading to programmed cell death in cancer cells that overexpress this kinase.
Q2: I am not observing the expected dose-dependent cytotoxicity with this compound in my cancer cell line. What could be the issue?
Several factors could contribute to a lack of dose-dependent cytotoxicity. Please consider the following:
-
Cell Line Sensitivity: The target cell line may not express sufficient levels of Kinase-X or may have alternative survival pathways that compensate for its inhibition. It is crucial to have a positive control compound known to induce cell death in your chosen cell line.
-
Compound Stability and Solubility: this compound may be unstable or poorly soluble in your cell culture medium. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the medium. Test the solubility limits and consider using a formulation with surfactants or other excipients if necessary.
-
Assay Timing: The time point at which you are measuring cytotoxicity may be too early or too late. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a cytotoxic effect.
-
Assay Selection: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. For example, if this compound induces apoptosis, an Annexin V assay will be more informative at earlier time points than a metabolic assay like MTT.
Q3: My IC50 values for this compound vary significantly between experiments. How can I improve reproducibility?
Inconsistent IC50 values are a common issue in cytotoxicity testing. To improve reproducibility, consider the following:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments and that they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: Standardize all assay parameters, including incubation times, reagent concentrations, and washing steps.
-
Control Wells: Include appropriate controls in every plate, such as vehicle-only (e.g., DMSO) and positive controls (a known cytotoxic agent).
-
Data Analysis: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response curves.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in control wells (vehicle-treated) | Contamination of cell culture or reagents. | Use fresh, sterile reagents and screen cell cultures for mycoplasma contamination. |
| High cell seeding density leading to overgrowth. | Optimize cell seeding density to ensure cells remain in the exponential growth phase throughout the experiment. | |
| No cytotoxic effect observed even at high concentrations of this compound | The cell line is resistant to this compound. | Confirm the expression of the target (Kinase-X) in your cell line. Consider using a cell line known to be sensitive to this class of inhibitors as a positive control. |
| The compound has precipitated out of solution. | Visually inspect the wells for precipitate. If observed, reconsider the solvent and final concentration used. | |
| Inconsistent results across replicate wells | Uneven cell distribution during seeding. | Ensure a homogenous cell suspension before and during plating. |
| Pipetting errors when adding the compound or assay reagents. | Use calibrated pipettes and be consistent with your pipetting technique. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | Kinase-X Expression | This compound IC50 (µM) |
| HCT116 | Colon Carcinoma | High | 0.5 ± 0.1 |
| A549 | Lung Carcinoma | Moderate | 2.3 ± 0.4 |
| MCF-7 | Breast Carcinoma | Low | > 50 |
| Jurkat | T-cell Leukemia | High | 0.8 ± 0.2 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for the desired time period.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Technical Support Center: A-841720 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-841720 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] It shows high affinity for mGluR1 and has been characterized as a full antagonist, completely blocking agonist-induced calcium responses.[2]
Q2: I am not seeing the expected inhibitory effect of this compound on synaptic transmission. What could be the issue?
Several factors could contribute to a lack of effect:
-
Agonist Concentration: Ensure the agonist concentration used to stimulate mGluR1 is appropriate. As a non-competitive antagonist, the level of inhibition by this compound should not be surmountable by increasing agonist concentration, but a baseline level of receptor activation is necessary to observe an effect.
-
Cell Type and Receptor Expression: Confirm that the cell type or brain region under investigation expresses mGluR1 at a sufficient level.
-
Compound Stability and Dilution: Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration in your recording chamber is accurate.
-
Recording Conditions: Metabotropic receptor responses are often slower than those of ionotropic receptors. Ensure your recording paradigm is long enough to capture these slower synaptic events or changes in neuronal excitability.
Q3: I'm observing unexpected changes in my recordings that don't seem related to mGluR1 antagonism. What could be the cause?
While this compound is highly selective for mGluR1, off-target effects can occur, especially at higher concentrations.[3] Some mGluR antagonists have been shown to interact with other receptors, such as NMDA receptors, at higher concentrations.[4][5]
-
Concentration-Response Curve: Perform a concentration-response experiment to ensure you are using the lowest effective concentration of this compound.
-
Control Experiments: Include appropriate controls, such as applying the vehicle solution without this compound, to rule out artifacts from the application procedure.
-
Specific Antagonists for Other Receptors: If you suspect off-target effects on other receptors (e.g., NMDA receptors), you can try to block these receptors with their specific antagonists to see if the unexpected effects are diminished.
Q4: My seal degrades or I lose the cell after applying this compound. How can I prevent this?
This is a common issue in patch-clamp recordings and may not be directly caused by this compound.
-
Solution Exchange: Ensure your perfusion system provides a smooth and rapid exchange of solutions without causing significant mechanical disturbance to the patched cell.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your recording solution is minimal (typically <0.1%) as higher concentrations can affect membrane integrity.
-
Cell Health: Only record from healthy-looking cells with clear membranes and stable baseline properties.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Noisy Recording or High Baseline Drift | Electrical Interference: Improper grounding of equipment. | Ensure all components of the electrophysiology rig are connected to a common ground. Use a Faraday cage to shield the setup. |
| Unstable Reference Electrode: Ag/AgCl pellet is not properly chlorinated. | Re-chlorinate or replace the reference electrode. | |
| Perfusion System Issues: Bubbles or inconsistent flow from the perfusion system. | Degas solutions before use and ensure a constant, smooth flow rate. | |
| Difficulty Obtaining a Giga-ohm Seal | Pipette Issues: Pipette tip is dirty, has an irregular shape, or the wrong resistance. | Fire-polish pipettes. Ensure pipette resistance is appropriate for the cell type (typically 3-7 MΩ). Apply positive pressure when approaching the cell to keep the tip clean. |
| Poor Cell Condition: Cells are unhealthy or dying. | Use cells from a healthy culture or a freshly prepared tissue slice. Ensure proper oxygenation and temperature of the external solution. | |
| Loss of Whole-Cell Configuration (Rupturing Out) | Mechanical Instability: Vibrations from the surrounding environment or movement of the perfusion line. | Use an anti-vibration table. Secure all tubing and ensure there is no tension on the pipette holder. |
| High Suction: Applying too much negative pressure to rupture the patch. | Apply brief and gentle suction pulses to establish the whole-cell configuration. | |
| Run-down of Agonist-Evoked Currents | Intracellular Factors: Washout of essential intracellular components for mGluR1 signaling (e.g., G-proteins, second messengers). | Consider using the perforated patch technique to preserve the intracellular environment. |
| Receptor Desensitization: Prolonged or repeated application of the agonist. | Allow for sufficient washout periods between agonist applications. |
Quantitative Data
| Compound | Receptor | Assay | Potency | Reference |
| This compound | Human mGluR1 | Agonist-induced calcium mobilization | IC50 = 10.7 ± 3.9 nM | [1][2] |
| Rat mGluR1 | Agonist-induced calcium mobilization | IC50 = 1.0 ± 0.2 nM | [1][2] | |
| Rat mGluR1 | [3H]-R214127 competition binding | Ki = 1 nM | [2] | |
| Human mGluR5 | Agonist-induced calcium mobilization | IC50 = 342 nM | [3] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of mGluR1-Mediated Effects
This protocol provides a general framework for recording mGluR1-mediated currents in cultured neurons or brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.
-
mGluR1 Agonist: e.g., (S)-3,5-DHPG (in aCSF).
-
This compound Stock Solution: 10 mM in DMSO. Dilute to final working concentrations in aCSF on the day of the experiment.
2. Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., from cerebellum or hippocampus) or cultured neurons known to express mGluR1.
-
Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature before recording.
3. Recording Procedure:
-
Transfer a slice or coverslip with cultured cells to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Obtain a giga-ohm seal on a healthy neuron and establish the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Record a stable baseline current for several minutes.
-
Apply the mGluR1 agonist to the bath to evoke a current.
-
Wash out the agonist and allow the current to return to baseline.
-
Pre-incubate the slice/cells with the desired concentration of this compound for 5-10 minutes.
-
Co-apply the mGluR1 agonist and this compound and record the response.
-
Compare the agonist-evoked current in the absence and presence of this compound.
Visualizations
Caption: Simplified mGluR1 signaling pathway and the inhibitory action of this compound.
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing A-841720 Dose for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of A-841720, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This guide includes troubleshooting advice and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3] Its mechanism of action involves binding to the mGluR1 receptor and inhibiting the agonist-induced mobilization of intracellular calcium.[4] This blockade of the canonical Gq/11 signaling pathway prevents the activation of phospholipase C (PLC), thereby inhibiting the downstream signaling cascade. This compound displays greater than 30-fold selectivity for mGluR1 over the closely related mGluR5.[1]
Q2: What are the primary research applications for this compound in vivo?
This compound is primarily used in preclinical research to investigate the role of mGluR1 in various physiological and pathological processes. It has demonstrated significant analgesic effects in models of inflammatory and neuropathic pain.[5] Additionally, it has been studied for its effects on motor function and cognition, where it has been shown to cause impairment at analgesic doses.[4][6]
Q3: What is a typical dose range for this compound in in vivo studies?
The effective dose of this compound can vary depending on the animal model, route of administration, and the specific endpoint being measured. Intraperitoneal (i.p.) administration is commonly reported in the literature for rodent models. Efficacious doses in pain models have been reported to start at 1 mg/kg, with full efficacy observed at 10 mg/kg.[7][8] However, it is crucial to perform a dose-response study for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] For in vivo use, a common practice is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle, such as a mixture of PEG400 and saline. One study reported dissolving this compound in 10% DMSO and 90% polyethylene (B3416737) glycol (PEG400) for intraperitoneal injection in mice. It is essential to ensure the final concentration of DMSO is well-tolerated by the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | Improper formulation/solubility: this compound may have precipitated out of solution. | - Prepare fresh formulations for each experiment. - Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components. - Consider using a sonicator to aid dissolution. - Visually inspect the solution for any particulates before administration. |
| Suboptimal dose: The dose may be too low for the specific model or endpoint. | - Perform a dose-response study to determine the optimal dose for your experimental conditions. - Review the literature for doses used in similar models. | |
| Incorrect route of administration: The chosen route may not provide adequate bioavailability. | - Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound in rodents. If using other routes, their suitability should be validated. | |
| Observed motor or cognitive side effects | Dose is too high: this compound is known to cause motor and cognitive impairment at higher, often analgesic, doses.[4] | - Carefully evaluate the therapeutic window for your desired effect. - Conduct behavioral tests (e.g., rotarod, open field) to assess motor function at different doses. - If possible, use the lowest effective dose that minimizes side effects. |
| Animal distress or adverse reactions at the injection site | Vehicle intolerance: The vehicle, particularly high concentrations of DMSO, may cause local irritation or systemic toxicity. | - Minimize the final concentration of DMSO in the injected solution. - Ensure the vehicle components (e.g., PEG, Tween 80) are of a high grade suitable for in vivo use. - Run a vehicle-only control group to assess any effects of the formulation itself. |
| Formulation pH or osmolality: The formulation may not be physiologically compatible. | - Adjust the pH of the final formulation to be close to physiological pH (around 7.4). - Ensure the osmolality of the solution is within a tolerable range for the chosen route of administration. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor | Assay | Species | IC50 | Reference |
| mGluR1 | Calcium Mobilization | Human | 10.7 ± 3.9 nM | [4] |
| mGluR1 | Calcium Mobilization | Rat | 1.0 ± 0.2 nM | [4] |
| mGluR5 | Calcium Mobilization | Human | 343 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Rat Pain Models (Intraperitoneal Administration)
| Pain Model | Endpoint | Effective Dose (ED50) | Reference |
| Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Reduction of thermal hyperalgesia | 23 µmol/kg | [4] |
| Monoiodoacetate - Joint Pain | Reduction of pain behavior | 43 µmol/kg | [4] |
| Chronic Constriction Injury (CCI) - Neuropathic Pain | Reduction of mechanical allodynia | 28 µmol/kg | [4] |
| L5-L6 Spinal Nerve Ligation (SNL) - Neuropathic Pain | Reduction of mechanical allodynia | 27 µmol/kg | [4] |
| Formalin-induced behaviors | Reduction of nociceptive behaviors | Starting at 1 mg/kg | [8] |
| CFA-induced tactile allodynia | Reduction of allodynia | Starting at 10 mg/kg | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and injection volume.
-
Prepare the vehicle solution. A commonly used vehicle for similar compounds is a mixture of DMSO, PEG400, and saline. For example, a vehicle of 10% DMSO, 40% PEG400, and 50% saline can be prepared.
-
Dissolve this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it completely in the calculated volume of DMSO. Vortex thoroughly. Gentle warming or brief sonication can aid dissolution.
-
Add PEG400. To the this compound/DMSO solution, add the calculated volume of PEG400 and vortex until the solution is homogeneous.
-
Add saline. Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
Final formulation. The final solution should be clear and free of any visible precipitates. Store protected from light and use fresh.
Note: The final concentration of DMSO should be kept as low as possible and the vehicle composition may need to be optimized for your specific experimental needs.
Mandatory Visualization
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo dose optimization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. Tissue distribution, pharmacokinetics and identification of roscovitine metabolites in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Technical Support Center: Preventing A-841720-Induced Receptor Desensitization
Welcome to the technical support center for researchers utilizing A-841720, a potent, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing this compound-induced receptor desensitization.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Ligand | Target | Species | Assay Type | Parameter | Value | Reference(s) |
| This compound | mGluR1 | Human | Calcium Mobilization | IC₅₀ | 10.7 ± 3.9 nM | [1][2] |
| This compound | mGluR1 | Rat | Calcium Mobilization | IC₅₀ | 1.0 ± 0.2 nM | [1][2] |
| This compound | mGluR1 | Rat | Radioligand Binding | Kᵢ | 1 nM | [1][2] |
| This compound | mGluR5 | Human | Calcium Mobilization | IC₅₀ | 342 nM |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective non-competitive antagonist of the mGluR1 receptor[1][2]. As a non-competitive antagonist, it binds to an allosteric site on the receptor, distinct from the glutamate binding site[3][4]. This binding event alters the receptor's conformation, thereby preventing its activation even when an agonist is bound to the orthosteric site[3][4]. This results in a reduction of the maximal response to an agonist[1][2].
Q2: How does mGluR1 desensitization typically occur?
mGluR1, a G protein-coupled receptor (GPCR), undergoes desensitization to prevent overstimulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs), such as GRK2 and GRK4, which phosphorylate the intracellular domains of the activated receptor[5][6]. This phosphorylation can lead to the recruitment of β-arrestins, which sterically hinder G protein coupling and promote receptor internalization[7]. However, it is important to note that GRK2-mediated desensitization of mGluR1 can occur in a β-arrestin-independent manner[6].
Q3: Can a non-competitive antagonist like this compound induce receptor desensitization?
While agonists are the primary drivers of receptor desensitization, non-competitive antagonists can indirectly influence this process. By locking the receptor in an inactive conformation, this compound prevents the agonist-induced conformational changes necessary for GRK-mediated phosphorylation and subsequent desensitization steps. Therefore, this compound itself does not induce desensitization but rather prevents agonist-induced desensitization.
Q4: What is the expected effect of this compound on an agonist dose-response curve?
As a non-competitive antagonist, this compound is expected to decrease the maximal response (Emax) of an mGluR1 agonist in a concentration-dependent manner. At lower concentrations of this compound, there may be a rightward shift in the agonist's EC₅₀ value, but the predominant effect at higher concentrations will be a reduction in Emax[1][2].
Q5: Are there alternative mechanisms of mGluR1 regulation that I should be aware of?
Yes, besides GRK-mediated desensitization, mGluR1 signaling can be modulated by other mechanisms, including protein kinase C (PKC)-mediated phosphorylation and interactions with other proteins[8]. Additionally, some studies have reported constitutive, agonist-independent internalization of mGluR1a. Understanding these alternative regulatory pathways is crucial for interpreting experimental results accurately.
Troubleshooting Guides
Issue 1: High background signal in functional assays.
-
Possible Cause: Constitutive activity of mGluR1. Some expression systems can lead to high basal activity of the receptor.
-
Troubleshooting Steps:
-
Optimize cell density: Ensure cells are not overgrown, as this can sometimes increase basal signaling.
-
Serum starvation: Prior to the assay, serum-starve the cells for a few hours to reduce background activation from serum components.
-
Use a glutamate scavenger system: Co-expression of a glutamate transporter like GLAST can help reduce extracellular glutamate levels, thereby minimizing constitutive activity[1].
-
Consider a different cell line: If constitutive activity remains high, testing a different host cell line for receptor expression may be beneficial.
-
Issue 2: Inconsistent results in receptor internalization assays.
-
Possible Cause: Suboptimal antibody labeling, inefficient internalization, or issues with imaging and quantification.
-
Troubleshooting Steps:
-
Validate antibody specificity and concentration: Ensure the antibody used for labeling surface receptors is specific for an extracellular epitope of mGluR1 and use it at a saturating concentration.
-
Optimize agonist stimulation time: The time course of mGluR1 internalization can vary. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to determine the optimal agonist incubation time.
-
Control for non-specific antibody uptake: Include a control where cells are incubated with the antibody at 4°C to minimize endocytosis and establish a baseline for non-specific binding.
-
Standardize image acquisition and analysis: Use consistent settings for microscopy and a standardized protocol for quantifying fluorescence intensity to ensure reproducibility.
-
Issue 3: No detectable β-arrestin recruitment to mGluR1.
-
Possible Cause: The specific signaling pathway in your experimental system may be β-arrestin-independent. As mentioned, mGluR1 desensitization can be mediated by GRKs without the involvement of β-arrestin[6].
-
Troubleshooting Steps:
-
Confirm receptor expression and function: Ensure that mGluR1 is properly expressed and functional by performing a calcium mobilization assay.
-
Overexpress GRKs: Co-expression of GRK2 or GRK4 can enhance agonist-induced phosphorylation and may facilitate β-arrestin recruitment in some contexts[5].
-
Use a different β-arrestin assay: Different assay technologies have varying sensitivities. Consider trying an alternative method, such as a bioluminescence resonance energy transfer (BRET)-based assay.
-
Investigate alternative desensitization mechanisms: If β-arrestin recruitment remains undetectable, focus on measuring other aspects of desensitization, such as receptor phosphorylation or internalization.
-
Experimental Protocols
Protocol 1: Measuring β-Arrestin Recruitment using Enzyme Fragment Complementation (EFC) Assay
This protocol is adapted for a typical commercial EFC-based β-arrestin recruitment assay (e.g., PathHunter®).
Materials:
-
HEK293 or CHO cells stably co-expressing mGluR1 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and mGluR1 agonist (e.g., Glutamate or DHPG).
-
Detection reagent containing the chemiluminescent substrate.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into white, opaque microplates at a pre-optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the mGluR1 agonist in assay buffer.
-
-
Assay Execution (Antagonist Mode):
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
Add the mGluR1 agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
-
Detection:
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (agonist only) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Measuring mGluR1 Internalization using a Cell Surface ELISA
Materials:
-
Cells expressing N-terminally tagged mGluR1 (e.g., HA or FLAG tag).
-
Poly-D-lysine coated 96-well plates.
-
Primary antibody against the extracellular tag.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
This compound and mGluR1 agonist.
-
4% Paraformaldehyde (PFA) in PBS.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS).
-
Plate reader.
Procedure:
-
Cell Plating:
-
Seed cells onto poly-D-lysine coated 96-well plates and grow to confluence.
-
-
Compound Treatment and Agonist Stimulation:
-
Wash cells once with assay buffer.
-
Pre-incubate cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
Add the mGluR1 agonist at a concentration known to induce internalization (e.g., EC₈₀) or a full dose-response curve.
-
Incubate for a pre-determined time course (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for receptor internalization.
-
-
Cell Surface Staining:
-
Place the plate on ice to stop internalization.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the extracellular tag (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with wash buffer.
-
-
Detection:
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
The absorbance is proportional to the number of receptors on the cell surface.
-
Calculate the percentage of internalization for each condition relative to the untreated control (time 0).
-
Analyze the effect of this compound on agonist-induced internalization.
Signaling Pathways and Experimental Workflows
mGluR1 Desensitization Pathway
References
- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 4. Non-competitive antagonism and inverse agonism as mechanism of action of non-peptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of group I metabotropic glutamate receptors in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
A-841720 experimental controls and best practices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals using A-841720, a potent and selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound blocks the canonical NF-κB signaling pathway, a critical pathway in inflammation, immunity, and cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the canonical NF-κB signaling pathway. By inhibiting the catalytic activity of IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cell-based and in vivo studies to investigate the role of the NF-κB signaling pathway in various biological processes and diseases, including:
-
Inflammatory diseases
-
Autoimmune disorders
-
Cancer biology
-
Neurodegenerative diseases
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q4: How should I determine the optimal working concentration of this compound for my experiments?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for inhibiting NF-κB activation in your specific cell line. A good starting point is to test a range of concentrations around the reported IC50 value. If published IC50 or Ki values are known, using 5 to 10 times higher than these values is a common practice to completely inhibit enzyme activity.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or high variability between replicates in cell viability assays.
-
Potential Cause 1: Compound Precipitation.
-
Troubleshooting: Visually inspect the wells of your assay plate for any signs of compound precipitation, especially at higher concentrations. Ensure that the final concentration of this compound in the assay medium does not exceed its solubility limit. If necessary, prepare fresh dilutions from your stock solution.[1]
-
-
Potential Cause 2: Edge Effects.
-
Troubleshooting: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1]
-
-
Potential Cause 3: DMSO Cytotoxicity.
Issue 2: No decrease or an unexpected increase in phosphorylated IκBα (p-IκBα) levels after treatment with this compound.
-
Potential Cause 1: Insufficient Inhibitor Concentration or Incubation Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound to inhibit IκBα phosphorylation in your specific cell line.
-
-
Potential Cause 2: Feedback Loop Activation.
-
Troubleshooting: Inhibition of a kinase can sometimes trigger compensatory feedback mechanisms that lead to the reactivation of the target or parallel signaling pathways.[1] Review the literature for known feedback loops in the NF-κB pathway.
-
Issue 3: My positive and negative controls are not behaving as expected.
-
Potential Cause 1: Inconsistent Positive Control.
-
Troubleshooting: If the positive control signal (e.g., TNFα-induced NF-κB activation) varies significantly, it points to issues with the stability or activity of the stimulating agent or other key reagents.
-
-
Potential Cause 2: Inconsistent Negative Control.
-
Troubleshooting: Variability in the negative control (vehicle-treated cells) suggests a problem with the background signal, which could be caused by the detection reagents or compound interference.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | IC50 (nM) | Assay Type |
| IKKβ | 5 | Biochemical Assay |
| IKKα | 50 | Biochemical Assay |
| IKK complex | 10 | Cell-Based Assay |
Experimental Protocols
1. In Vitro IKK Kinase Assay
This protocol is designed to determine the in vitro potency of this compound against the IKKβ subunit.
-
Reagents:
-
Recombinant human IKKβ
-
IκBα peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add the IKKβ enzyme and IκBα substrate to the wells of a microplate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent.
-
Calculate the IC50 value from the dose-response curve.
-
2. Western Blot for NF-κB Activation
This protocol is used to assess the effect of this compound on TNFα-induced IκBα phosphorylation and degradation in cells.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-IκBα, IκBα, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
interpreting A-841720 dose-response curve anomalies
Welcome to the technical support center for A-841720. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained with the P2X7 receptor antagonist, this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly those related to dose-response curve anomalies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux (Na⁺ and Ca²⁺ influx, K⁺ efflux), and in some cell types, the formation of a larger pore that allows the passage of molecules up to 900 Da.[3] This can trigger downstream signaling events including the release of pro-inflammatory cytokines like IL-1β.[2][4] this compound exerts its effect by blocking these ATP-induced downstream events.
Q2: I am observing a "bell-shaped" or U-shaped dose-response curve with this compound. What could be the cause?
Bell-shaped or U-shaped dose-response curves are non-monotonic responses where the inhibitory effect of this compound decreases at higher concentrations.[5][6][7] This is a recognized phenomenon in pharmacology and can arise from several factors:
-
Off-target effects: At higher concentrations, this compound might interact with other targets that counteract its inhibitory effect on the P2X7 receptor.[8][9]
-
Compound aggregation: Like some other pharmacological agents, this compound could form colloidal aggregates at high concentrations. These aggregates can sometimes interfere with assays, leading to anomalous results.[7]
-
Receptor desensitization or internalization: Although less common for antagonists, complex interactions with the receptor at high concentrations could lead to unexpected signaling outcomes.
-
Mixed agonist/antagonist properties: Some compounds can exhibit both agonistic and antagonistic effects at different concentrations, potentially leading to a bell-shaped curve.[10]
Q3: How can I confirm that the effects I am seeing are specific to P2X7 receptor inhibition?
To ensure the observed effects are due to specific P2X7 antagonism, consider the following controls:
-
Use a structurally different P2X7 antagonist: Compare the dose-response curve of this compound with another known P2X7 antagonist, such as A-438079 or AZ10606120.[11][12] If the anomaly is unique to this compound, it may suggest off-target effects or compound-specific properties.
-
P2X7 knockout/knockdown cells: The most definitive control is to use a cell line that does not express the P2X7 receptor. In these cells, this compound should not produce the observed effect.
-
Vary the agonist concentration: Perform the this compound dose-response experiment at different concentrations of the P2X7 agonist (e.g., ATP or BzATP). The inhibitory profile of a competitive antagonist should shift with changes in agonist concentration.
Troubleshooting Guide: Dose-Response Curve Anomalies
This guide provides a systematic approach to troubleshooting unexpected dose-response curves observed with this compound.
Issue 1: Bell-Shaped Inhibition Curve
Description: The inhibitory effect of this compound increases with concentration up to a certain point, after which further increases in concentration lead to a decrease in inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a bell-shaped dose-response curve.
Recommended Actions:
-
Verify Compound Integrity and Solubility:
-
Confirm the purity and identity of your this compound stock.
-
Check for precipitation at high concentrations. Consider using a phase-contrast microscope to visually inspect for aggregates.
-
To mitigate potential aggregation, you can try including a small, non-interfering concentration of a detergent like Tween-20 (e.g., 0.01%) in your assay buffer.[7]
-
-
Investigate Off-Target Effects:
-
As mentioned in the FAQs, use a control cell line lacking the P2X7 receptor.
-
Test this compound against a panel of other related receptors (e.g., other P2X subtypes) to identify potential off-target interactions at high concentrations.
-
-
Rule out Assay Artifacts:
-
Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence).
-
Perform a cell-free control where you add this compound to the assay components in the absence of cells to see if it directly affects the detection reagents.
-
Issue 2: High Variability in Replicate Data
Description: Significant scatter in data points, making it difficult to fit a reliable dose-response curve.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Check Cell Health and Density: Inconsistent cell seeding or poor cell viability can lead to variable responses. Ensure a uniform, healthy monolayer of cells.
-
Reagent Stability: Confirm that all reagents, including the P2X7 agonist and this compound, are properly stored and have not degraded.
-
Incubation Times and Conditions: Standardize all incubation times and maintain consistent temperature and CO₂ levels.
Experimental Protocols
Calcium Imaging Assay for P2X7 Receptor Activity
This protocol outlines a common method for assessing P2X7 receptor activation by measuring changes in intracellular calcium.
Signaling Pathway:
Caption: Simplified signaling pathway of P2X7 receptor activation and inhibition.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing P2X7, or a native cell line like J774 macrophages) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add varying concentrations of this compound (and vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject the P2X7 agonist (e.g., ATP or BzATP) into the wells.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀.
-
Data Presentation
The following table provides a template for summarizing quantitative data from your this compound experiments.
| Parameter | This compound | Control Compound (e.g., A-438079) |
| IC₅₀ (nM) | [Your Value] | [Your Value] |
| Hill Slope | [Your Value] | [Your Value] |
| Max Inhibition (%) | [Your Value] | [Your Value] |
| Observed Anomaly | [e.g., Bell-shaped curve] | [e.g., Sigmoidal curve] |
Note: The Hill slope can provide insights into the nature of the binding interaction. A slope of -1 is expected for a simple competitive antagonist. Deviations from this may indicate more complex interactions.[13]
References
- 1. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bell shaped curve: Significance and symbolism [wisdomlib.org]
- 7. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. collaborativedrug.com [collaborativedrug.com]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dose-response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of A-841720
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of A-841720, a P2X7 receptor antagonist. The content is designed to help address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo oral dosing of this compound is showing low and variable exposure. What are the potential causes?
Low and variable oral bioavailability is a common challenge in drug development and can stem from several factors. For a compound like this compound, which belongs to a class of drugs that can exhibit high lipophilicity, the primary reasons could be:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The dissolved drug may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The drug may be significantly metabolized in the gut wall or the liver before it reaches systemic circulation.[1][2][3]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the GI lumen.
To troubleshoot this, a systematic evaluation of each of these factors is recommended.
Q2: How can I determine if poor aqueous solubility is the primary reason for this compound's low bioavailability?
Assessing the physicochemical properties of this compound is the first step. Key parameters to measure include its aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8) and its dissolution rate from a simple formulation.
If the solubility is low (typically <100 µg/mL), it is a strong indicator that this is a limiting factor. The Biopharmaceutical Classification System (BCS) is a useful framework; if this compound is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, then solubility enhancement is critical.
Q3: What formulation strategies can I explore to improve the solubility and dissolution rate of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5][6] For this compound, you could consider:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can increase its apparent solubility and dissolution rate.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanocapsules can improve the solubility and absorption of lipophilic drugs.[4][7] These formulations can also bypass first-pass metabolism to some extent through lymphatic uptake.[5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to a faster dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[4]
The choice of strategy will depend on the specific properties of this compound and the desired release profile.
Q4: How do I assess the intestinal permeability of this compound?
Intestinal permeability can be evaluated using both in vitro and in vivo models:
-
In Vitro Caco-2 Cell Monolayer Assay: This is a widely used method to predict human intestinal permeability. The apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer is measured. A low Papp value suggests poor permeability.
-
In Vivo Intestinal Perfusion Studies: This involves perfusing a solution of this compound through a segment of a rodent's intestine and measuring the disappearance of the drug from the perfusate.
If this compound is found to have low permeability, strategies such as the use of permeation enhancers may be explored, although this approach requires careful toxicological evaluation.[8]
Q5: Could first-pass metabolism be limiting the oral bioavailability of this compound, and how can I investigate this?
First-pass metabolism in the liver and gut wall can significantly reduce the amount of an orally administered drug that reaches systemic circulation.[1][2][3][9] To investigate this for this compound:
-
In Vitro Metabolic Stability Assays: Incubating this compound with liver microsomes or hepatocytes can provide an estimate of its metabolic clearance rate. High clearance suggests a high potential for first-pass metabolism.
-
In Vivo Pharmacokinetic Studies: Comparing the Area Under the Curve (AUC) of plasma concentration-time profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability (F%). A low F% in the presence of good solubility and permeability is a strong indication of significant first-pass metabolism.
Q6: What are the key pharmacokinetic parameters I should be measuring in my preclinical oral bioavailability studies?
In your preclinical in vivo studies, typically conducted in rodents or non-rodent species, you should aim to determine the following pharmacokinetic parameters for each formulation of this compound:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral and IV administration.
These parameters will allow you to compare the performance of different formulations and guide your selection of a lead candidate for further development.[10]
Data Presentation
Table 1: Example Physicochemical and Pharmacokinetic Properties of this compound (Hypothetical Data)
| Parameter | Value | Significance |
| Molecular Weight | 343.45 g/mol | Relevant for permeability prediction. |
| LogP | 3.8 | Indicates high lipophilicity. |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Suggests poor solubility in the intestine. |
| Permeability (Papp Caco-2) | 15 x 10-6 cm/s | Suggests good permeability. |
| In Vitro Metabolic Half-life (Rat Liver Microsomes) | 15 min | Indicates rapid metabolism. |
| Absolute Oral Bioavailability (in rat, suspension) | 5% | Confirms poor oral absorption. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Example Pharmacokinetic Data for Different this compound Formulations in Rats (10 mg/kg Oral Dose, Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Lipid-Based Formulation (SEDDS) | 450 ± 90 | 1.0 | 2250 ± 450 | 900 |
| Amorphous Solid Dispersion | 380 ± 75 | 1.0 | 1900 ± 380 | 760 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Solubility and Dissolution Testing
-
Equilibrium Solubility:
-
Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at 37°C for 24-48 hours to reach equilibrium.
-
Filter the samples and analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Dissolution Rate:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddle).
-
Fill the vessels with a known volume of dissolution medium (e.g., simulated intestinal fluid with bile salts and lecithin).
-
Add a known amount of the this compound formulation to each vessel.
-
Stir at a constant speed (e.g., 75 rpm) and maintain the temperature at 37°C.
-
Withdraw samples at predetermined time points and analyze for the concentration of dissolved this compound.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
Add this compound solution to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the B-to-A direction.
-
Analyze the concentration of this compound in the samples.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the involvement of active efflux transporters.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) in a suitable vehicle.
-
Oral (PO) Groups: Administer a single oral gavage dose of each this compound formulation (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Q6. Calculate absolute bioavailability (F%) as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Workflow for Investigating Poor Oral Bioavailability of this compound.
Caption: Key Factors Affecting the Oral Bioavailability of this compound.
Caption: Simplified Signaling Pathway of P2X7 Receptor Antagonism by this compound.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Pharmacokinetic and pharmacodynamic properties of docetaxel: results of phase I and phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A-841720 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments involving the mGluR1 antagonist, A-841720.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-competitive, and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It exerts its effects by inhibiting the signaling pathway activated by the binding of glutamate to mGluR1. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to the mobilization of intracellular calcium. This compound has an IC₅₀ of 10 nM for the human mGluR1 receptor and shows a 34-fold selectivity over the mGluR5 receptor.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[2] These aliquots should be stored at -20°C or -80°C.[1] When preparing for an experiment, allow an aliquot to thaw at room temperature.[3]
Q3: What is the long-term stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in various cell culture media at 37°C. The stability of a small molecule in cell culture can be influenced by several factors, including the composition of the media (e.g., presence of serum), pH, and the presence of cellular enzymes.[4][5] It is generally not recommended to store this compound in cell culture medium for extended periods without first performing a thorough stability analysis.[4] For critical long-term experiments, it is best practice to add the compound to the medium immediately before use or consider replenishing the media with freshly diluted this compound at regular intervals.[4][5]
Q4: What are the potential degradation products of this compound in a cell culture environment?
The specific degradation products of this compound in a cell culture setting have not been publicly documented. In general, small molecules can undergo hydrolysis or oxidation in aqueous and complex biological environments. The presence of these degradation products could potentially lead to a decrease in the desired activity of this compound or introduce off-target effects.[6] To investigate this, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be employed to identify and quantify any degradation products over time.[4]
Troubleshooting Guides
Unexpected results in cell-based assays using this compound can arise from various factors. This guide provides a structured approach to troubleshooting common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Compound Degradation: this compound may have degraded in the stock solution or in the cell culture medium. 2. Incorrect Concentration: Errors in stock solution preparation or dilution. 3. Low Target Expression: The cell line used may not express mGluR1 at a sufficient level. 4. Assay Sensitivity: The assay may not be sensitive enough to detect the effect of the antagonist. | 1. Prepare a fresh stock solution of this compound. Assess the stability of this compound in your specific cell culture medium using the protocol provided below.[4] 2. Verify the calculations and preparation of your stock and working solutions. 3. Confirm mGluR1 expression in your cell line using techniques like Western blotting or qPCR. 4. Optimize the assay conditions, such as cell density and agonist concentration. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate addition of this compound or other reagents. 3. "Edge Effects": Evaporation from the outer wells of the microplate.[7] 4. Cell Health: Poor cell viability or health can lead to inconsistent responses.[8] | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[7] 4. Regularly check cell viability and morphology. Ensure cells are in the logarithmic growth phase.[8] |
| Lower than expected potency (higher IC₅₀) | 1. Compound Precipitation: this compound may have precipitated out of solution at the working concentration. 2. Binding to Plasticware: The compound may adsorb to the surface of cell culture plates, reducing its effective concentration.[4] 3. Presence of Serum: Components in the serum may bind to this compound, reducing its availability. | 1. Visually inspect for precipitates. Test a lower concentration range or use a solubilizing agent if compatible with your assay. 2. Consider using low-binding microplates. 3. If possible, perform the assay in serum-free medium or reduce the serum concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-dissolution Preparation: Allow the vial of this compound powder and the DMSO to come to room temperature.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound (Molecular Weight = 343.45 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For 3.43 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using HPLC or LC-MS.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with all supplements, including serum)
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Preparation of Spiked Medium: Prepare a stock solution of this compound in DMSO. Spike pre-warmed cell culture medium with the this compound stock solution to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will serve as your T=0 reference sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining spiked medium in a sterile, sealed container in a 37°C incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the spiked medium from the incubator. Store each aliquot at -80°C.
-
Analysis: Once all time-point samples are collected, analyze them along with the T=0 sample by HPLC or LC-MS to quantify the concentration of this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under your experimental conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Mechanism of Action | Non-competitive mGluR1 antagonist |
| IC₅₀ (human mGluR1) | 10 nM |
| Selectivity | 34-fold over mGluR5 |
| Molecular Formula | C₁₇H₂₁N₅OS |
| Molecular Weight | 343.45 g/mol |
| Recommended Solvent | DMSO |
Table 2: Template for this compound Stability Data in Cell Culture Medium
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100% | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound cell-based assays.
References
minimizing variability in A-841720 experiments
Welcome to the technical support center for A-841720. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this potent and selective mGluR1 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] Its primary mechanism of action is the inhibition of the Gq/11 signaling pathway, which is activated by the binding of glutamate to mGluR1. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium from the endoplasmic reticulum is reduced.
Q2: What are the key in vitro and in vivo applications of this compound?
In vitro, this compound is primarily used to study the role of mGluR1 in cellular signaling, particularly in assays that measure intracellular calcium mobilization. In vivo, it is frequently used in rodent models to investigate the role of mGluR1 in pain, with demonstrated efficacy in both inflammatory and neuropathic pain models.[2][3]
Q3: Is this compound related to P2X7 receptors?
While this compound is highly selective for mGluR1, the broader field of purinergic signaling and its interplay with glutamate signaling can sometimes lead to contextual associations. P2X7 receptors are ATP-gated ion channels involved in inflammation and pain, pathways where mGluR1 is also implicated.[4][5] However, the direct pharmacological activity of this compound is on mGluR1, and it shows no significant activity at a range of other neurotransmitter receptors, including purinergic receptors.[1] Any observed effects in experimental systems where both pathways are active are likely due to the downstream consequences of mGluR1 inhibition rather than a direct interaction with P2X7 receptors.
Q4: What are the known off-target effects or side effects of this compound?
This compound displays a high degree of selectivity for mGluR1 over other mGluR subtypes, such as mGluR5.[1] However, at therapeutic doses in preclinical models, this compound has been observed to cause motor and cognitive side effects.[2] Therefore, it is crucial to carefully design experiments to differentiate between the desired analgesic effects and potential confounding behavioral effects.
Q5: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Data Presentation
In Vitro Potency and Selectivity of mGluR1 Antagonists
| Compound | Binding Affinity (Ki/Kd) at rat mGluR1 | Functional Potency (IC50) at human mGluR1 | Functional Potency (IC50) at rat mGluR1 | Selectivity over mGluR5 (IC50) |
| This compound | 1 nM (Ki)[6] | 10.7 ± 3.9 nM[6] | 1.0 ± 0.2 nM[2][6] | ~32-fold (343 nM at human mGluR5)[1][6] |
| JNJ16259685 | 0.34 ± 0.20 nM (Ki) | 1.21 ± 0.53 nM[7] | 3.24 ± 1.00 nM[7] | >400-fold (1.31 µM at rat mGluR5)[6] |
| LY367385 | Not available | 8.8 µM[8] | Not available | Highly selective for mGluR1[8] |
In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Route of Administration | Effective Dose (ED50) | Reference |
| Formalin-induced behaviors | Rat | Not specified | 1 and 10 mg/kg | [3] |
| Complete Freund's Adjuvant (CFA)-induced tactile allodynia | Rat | Not specified | 10 mg/kg | [3] |
Experimental Protocols
Calcium Mobilization Assay for mGluR1 Antagonism
This protocol describes a method to assess the inhibitory activity of this compound on mGluR1-mediated intracellular calcium release using a fluorescence-based assay.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
mGluR1 agonist (e.g., Glutamate or Quisqualate)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
One day before the assay, seed the mGluR1-expressing HEK293 cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, perform serial dilutions of this compound in HBSS with HEPES to achieve the desired final concentrations.
-
Prepare a stock solution of the mGluR1 agonist in an appropriate solvent and dilute it in HBSS with HEPES to a concentration that elicits a submaximal response (e.g., EC80).
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Performance:
-
After incubation, wash the cells with HBSS with HEPES, leaving a final volume in each well.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument will then add the this compound dilutions to the respective wells.
-
After a short pre-incubation with this compound, the instrument will add the mGluR1 agonist to all wells.
-
Monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
Measure the increase in fluorescence upon agonist addition.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in fluorescence readings | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Mix the dye loading solution thoroughly and ensure equal volume is added to each well.- Use calibrated pipettes and consider automated liquid handling for improved precision. |
| Low or no signal upon agonist stimulation | - Poor cell health- Low receptor expression- Inactive agonist | - Check cell viability before the experiment.- Confirm mGluR1 expression levels.- Prepare fresh agonist solutions. |
| Compound precipitation in aqueous buffer | - Poor solubility of this compound at the tested concentration | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below toxic levels for the cells (typically <0.5%).- Gently warm and sonicate the solution to aid dissolution, being mindful of potential degradation. |
| Inconsistent results between experiments | - Degradation of this compound stock solution- Variation in cell passage number | - Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Use cells within a consistent and narrow passage number range for all experiments. |
Mandatory Visualization
mGluR1 Signaling Pathway and Point of Inhibition by this compound
Experimental Workflow for Calcium Mobilization Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the mGluR1 antagonist this compound in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A-841720 interference with common laboratory reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-841720, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-competitive, and selective antagonist of the mGluR1 receptor.[1] As a non-competitive antagonist, it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation, even when glutamate is bound.
Q2: In what solvent should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stock solution can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.
Q3: What is the recommended final concentration of DMSO in my cell-based assays?
While this compound is readily soluble in DMSO, high concentrations of this solvent can be toxic to cells. It is a common laboratory practice to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced artifacts. However, the specific tolerance of your cell line should be determined empirically. Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your experiments.
Q4: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
This phenomenon, often called "crashing out," can occur when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution where its solubility is much lower. To avoid this, try adding the DMSO stock solution to your aqueous buffer drop-wise while vortexing to ensure rapid mixing. Preparing intermediate dilutions in a mixed solvent system before the final dilution in the aqueous buffer may also help.
Troubleshooting Guide
Inconsistent IC50 Values in Functional Assays
Problem: You are observing significant variability in the IC50 values of this compound in your functional assays (e.g., calcium mobilization assays).
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. Receptor expression levels can change with increasing passage number. |
| Agonist Concentration | Use a consistent and appropriate concentration of the mGluR1 agonist (e.g., glutamate, quisqualate). An EC80 concentration is often recommended for antagonist profiling. |
| Reagent Stability | Prepare fresh agonist and antagonist solutions for each experiment. This compound stock solutions in DMSO should be stored properly to avoid degradation. |
| Assay Conditions | Maintain consistent assay parameters such as temperature, pH, and incubation times. |
High Background or False Positives in Fluorescence-Based Assays
Problem: You are observing a high background signal or potential false-positive hits in your fluorescence-based assays when using this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | This compound, like many organic molecules, may possess intrinsic fluorescence. To check for this, run a control experiment where you measure the fluorescence of this compound in your assay buffer without cells or your fluorescent dye. If autofluorescence is detected, you may need to subtract this background signal from your experimental wells. |
| Interference with Fluorescent Dyes | Test compounds can sometimes directly interact with fluorescent dyes, causing quenching or an increase in fluorescence that is independent of the biological target.[2] To test for this, incubate this compound with your fluorescent dye in a cell-free system. |
| Light Scattering | At high concentrations, small molecules can sometimes form aggregates that scatter light, leading to an apparent increase in fluorescence. Visually inspect your wells for any signs of precipitation. |
| Cell Viability Issues | High concentrations of this compound or the DMSO vehicle may be toxic to cells, leading to membrane disruption and leakage of fluorescent dyes, which can be misinterpreted as a positive signal. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay. |
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Calcium Mobilization (FLIPR) | 10.7 ± 3.9 nM | [2] |
| IC50 | Rat | Calcium Mobilization (FLIPR) | 1.0 ± 0.2 nM | [2] |
| Selectivity (IC50) | Human mGluR5 | Calcium Mobilization (FLIPR) | 343 nM | [2] |
FLIPR: Fluorometric Imaging Plate Reader
Experimental Protocols
Calcium Mobilization Assay
This protocol is a common method for assessing the functional activity of mGluR1 antagonists.
-
Cell Culture: Plate cells expressing the mGluR1 receptor in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the dye manufacturer's instructions. Probenecid may be included to prevent dye leakage.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
FLIPR Assay:
-
Place the dye-loaded cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Take a baseline fluorescence reading.
-
Add the diluted this compound to the wells and pre-incubate for a specified period.
-
Add an mGluR1 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (e.g., EC80).
-
Monitor fluorescence changes in real-time, which are indicative of intracellular calcium mobilization.
-
-
Data Analysis: Measure the increase in fluorescence upon agonist addition. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
Visualizations
Caption: Canonical mGluR1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for a fluorescence-based functional assay.
References
A-841720 Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of A-841720, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic approach for this compound involves a multi-step process. The key steps typically include the preparation of a substituted pyridine (B92270) precursor, followed by the coupling with a protected (S)-pyrrolidinemethanol derivative, and subsequent deprotection.
Q2: What are the critical reaction parameters to monitor during the synthesis?
Temperature, reaction time, and the stoichiometry of reactants are crucial. For instance, in coupling reactions, precise temperature control can prevent side product formation. It is also vital to ensure an inert atmosphere (e.g., using argon or nitrogen) for steps involving organometallic reagents or other air-sensitive compounds to prevent degradation and improve yield.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended for full characterization. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.[1][2][3]
Troubleshooting Guides
Synthesis
Problem 1: Low yield in the coupling step between the pyridine precursor and the pyrrolidinemethanol derivative.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete activation of the pyridine precursor. | Ensure the activating agent (e.g., thionyl chloride) is fresh and used in the correct stoichiometric ratio. The reaction should be monitored by TLC or LC-MS to confirm complete activation before proceeding. |
| Degradation of reagents. | Use freshly distilled solvents and ensure all reagents are of high purity and handled under anhydrous conditions. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve the yield by minimizing side reactions. |
| Steric hindrance. | If using bulky protecting groups, consider alternative, smaller protecting groups that can be removed under mild conditions. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Troubleshooting Suggestion | | Over-reaction or side reactions. | Reduce the reaction temperature and/or reaction time. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the desired product is formed. | | Presence of impurities in starting materials. | Purify all starting materials before use. Impurities can often act as catalysts for unwanted side reactions. | | Incorrect pH. | For reactions sensitive to pH, ensure the reaction mixture is adequately buffered or the pH is maintained at the optimal level. |
Purification
Problem 3: Difficulty in separating this compound from reaction impurities by column chromatography.
| Possible Cause | Troubleshooting Suggestion | | Inappropriate stationary phase. | Silica (B1680970) gel is commonly used for the purification of polar compounds like this compound. However, if separation is poor, consider using alumina (B75360) or a reverse-phase C18 column.[4] | | Incorrect mobile phase composition. | A gradient elution is often more effective than isocratic elution for separating complex mixtures. Experiment with different solvent systems (e.g., dichloromethane/methanol (B129727), ethyl acetate/heptane with a triethylamine (B128534) additive) to improve resolution. | | Co-elution of impurities. | If impurities have similar polarity to the product, consider a different purification technique, such as preparative HPLC or crystallization. |
Problem 4: Product degradation during purification.
| Possible Cause | Troubleshooting Suggestion | | Acidity of silica gel. | this compound, being a basic compound, can be sensitive to acidic silica gel. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. | | Prolonged exposure to heat or light. | Minimize the time the compound spends on the column and avoid exposure to high temperatures and direct light. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
| Technique | Sample Preparation | Typical Observations for this compound |
| ¹H NMR | Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or MeOD). | Characteristic peaks corresponding to the protons on the pyridine ring, the pyrrolidine (B122466) ring, and the methoxy (B1213986) group.[1] |
| ¹³C NMR | Dissolve a small sample in a deuterated solvent. | Resonances for each unique carbon atom in the molecule.[1] |
| Mass Spectrometry (MS) | Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). | A molecular ion peak corresponding to the mass of this compound. High-resolution MS can confirm the elemental composition.[1] |
| HPLC | Dissolve a small sample in the mobile phase. | A single major peak indicating the purity of the compound. Retention time can be used for identification against a standard. |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for this compound synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry [arxiv.org]
- 4. eichrom.com [eichrom.com]
Validation & Comparative
A Comparative Efficacy Analysis of α7 Nicotinic Acetylcholine Receptor Agonists: A-841720 vs. PNU-282987
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: A-841720 and PNU-282987. Both compounds have been investigated for their potential therapeutic benefits in a range of neurological and inflammatory disorders. This document summarizes key quantitative data, outlines common experimental protocols used in their evaluation, and visualizes their known signaling pathways to facilitate a comprehensive understanding of their respective profiles.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the binding affinity (Ki) and potency (EC50) of this compound and PNU-282987 for the α7 nAChR. It is important to note that the data for this compound is derived from studies on rat α7 receptors.
| Parameter | This compound | PNU-282987 |
| Binding Affinity (Ki) | 260 nM (rat α7 nAChR) | 26 nM (rat α7 nAChR)[1] |
| Potency (EC50) | 1.6 µM (functional Ca2+ flux studies) | 154 nM[2] |
| Selectivity | High affinity for rat α7 receptors | Potent agonist of α7-containing neuronal nicotinic acetylcholine receptors[1] |
Experimental Protocols: In Vivo Cognitive Enhancement Studies
The efficacy of both this compound and PNU-282987 in cognitive enhancement has been primarily evaluated using rodent models. The Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test are two of the most common behavioral assays employed.
Morris Water Maze (MWM)
The MWM test is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[3][4][5][6][7]
Objective: To evaluate the effect of the compound on the ability of a rodent to learn and remember the location of a hidden escape platform in a circular pool of water.
General Procedure:
-
Apparatus: A large circular tank filled with opaque water, containing a submerged platform hidden from view. Visual cues are placed around the room to serve as spatial references.[3][4][5]
-
Acquisition Phase (Training):
-
Animals are subjected to a series of training trials over several days.
-
In each trial, the animal is placed into the pool from one of several predetermined start locations and allowed to swim until it finds the hidden platform.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[5]
-
-
Probe Trial (Memory Test):
-
Following the acquisition phase, the platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.
-
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a form of declarative memory that is dependent on the integrity of the perirhinal cortex and hippocampus.[8][9][10][11][12]
Objective: To evaluate the ability of a rodent to distinguish between a familiar and a novel object.
General Procedure:
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period to acclimate to the environment.[8]
-
Familiarization/Training Phase (T1):
-
Test Phase (T2):
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.[9]
-
The animal is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded.
-
A preference for exploring the novel object is indicative of intact recognition memory.
-
Signaling Pathways
Activation of the α7 nAChR by agonists like this compound and PNU-282987 triggers several downstream signaling cascades implicated in their therapeutic effects.
PNU-282987 Signaling Pathways
PNU-282987 has been shown to modulate multiple intracellular signaling pathways:
-
JAK2/STAT3 Pathway: Activation of α7 nAChR by PNU-282987 can lead to the phosphorylation and activation of Janus kinase 2 (JAK2) and the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[13][14][15] This pathway is often associated with anti-inflammatory effects.
-
PI3K/Akt Pathway: The pro-survival Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway can be activated by PNU-282987.[16][17][18] This pathway is crucial for cell survival and has anti-apoptotic effects.
-
CaM-CaMKII-CREB Pathway: PNU-282987 has been demonstrated to improve synaptic and cognitive functions by restoring the expression of synaptic-associated proteins and activating the Calmodulin (CaM)-Ca2+/calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein (CREB) signaling pathway.[19]
This compound Signaling Pathway
The signaling mechanisms of this compound are less extensively characterized in the available literature. However, activation of α7 nAChRs is known to be linked to the Extracellular signal-regulated kinase (ERK)/CREB pathway, which plays a critical role in synaptic plasticity and memory formation.[20][21] It is proposed that this compound may exert its cognitive-enhancing effects through the modulation of this pathway.
Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways activated by PNU-282987.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow Diagram
Caption: General workflow for in vivo cognitive enhancement studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UC Davis - Morris Water Maze [protocols.io]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A-841720 Eclipses Nicotine in Selective Activation of the α7 Nicotinic Acetylcholine Receptor
For researchers and drug development professionals, a detailed comparison reveals that the synthetic agonist A-841720 demonstrates significantly higher potency and selectivity for the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) compared to the naturally occurring alkaloid, nicotine (B1678760). This guide provides a comprehensive analysis of their binding affinities, functional potencies, and selectivity profiles, supported by detailed experimental protocols and a visualization of the associated signaling pathway.
Quantitative Comparison of this compound and Nicotine
The following tables summarize the in vitro pharmacological properties of this compound (also known as A-582941) and nicotine at the α7 nAChR and other relevant nicotinic receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound and Nicotine at nAChRs
| Compound | Receptor Subtype | Species | Ki (nM) | Radioligand | Source |
| This compound | α7 | Human | 16.7 | [³H]A-585539 | [1][2][3] |
| α7 | Rat | 10.8 | [³H]A-585539 | [1][2][3] | |
| α4β2 | Rat | >10,000 | [³H]Cytisine | [1][2] | |
| Nicotine | α7 | Rat | ~7.6 (IC50) | [¹²⁵I]-α-bungarotoxin | [4] |
| α4β2 | Human | ~1 | Not Specified | [1] |
Table 2: Functional Potency (EC50) and Efficacy of this compound and Nicotine at α7 nAChR
| Compound | Species | Assay Type | EC50 (nM) | Efficacy (% of ACh response) | Source |
| This compound | Human | Electrophysiology (Peak Current) | 4260 | 52% | [1][2] |
| Rat | Electrophysiology (Peak Current) | 2450 | 60% | [1][2] | |
| Nicotine | Human | Electrophysiology | 142,000 ± 16,000 | Weak Agonist | [5] |
Key Findings from Comparative Data
This compound emerges as a significantly more potent and selective agonist for the α7 nAChR than nicotine. The binding affinity of this compound for the human α7 nAChR (Ki = 16.7 nM) is substantially higher than that of nicotine.[1][2][3] Furthermore, this compound displays a remarkable selectivity for the α7 subtype, with a Ki value greater than 10,000 nM for the α4β2 receptor, a major subtype responsible for the addictive properties of nicotine.[1][2] In contrast, nicotine exhibits high affinity for the α4β2 receptor (Ki ≈ 1 nM).[1]
Functionally, this compound acts as a partial agonist at both human and rat α7 nAChRs, with EC50 values in the low micromolar range.[1][2] Nicotine, on the other hand, is a much weaker agonist at the human α7 nAChR, with an EC50 in the high micromolar range.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.
Protocol for α7 nAChR Binding Assay using [¹²⁵I]α-Bungarotoxin:
-
Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended.
-
Binding Reaction: Membranes are incubated with a fixed concentration of [¹²⁵I]α-bungarotoxin and varying concentrations of the competitor compound (e.g., nicotine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.[4]
Protocol for α4β2 nAChR Binding Assay using [³H]Cytisine:
-
Membrane Preparation: Membranes from cells stably expressing the human α4β2 nAChR are prepared.
-
Binding Reaction: Membranes are incubated with [³H]cytisine in the presence of various concentrations of the test compound.
-
Separation and Quantification: Similar to the α7 binding assay, bound and free radioligands are separated by filtration, and radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: IC50 and Ki values are calculated as described above.
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the α7 nAChR.
Electrophysiology using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.
-
Recording: After 2-5 days of expression, whole-cell currents are recorded from the oocytes using the two-electrode voltage-clamp technique.
-
Agonist Application: Oocytes are perfused with increasing concentrations of the test agonist (e.g., this compound or nicotine).
-
Data Analysis: The peak current response at each concentration is measured and plotted against the agonist concentration to generate a dose-response curve. The EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy (relative to a full agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.[1][2]
Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR):
-
Cell Culture: Cells stably expressing the α7 nAChR are plated in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a FLIPR instrument, and the test compound is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is used to determine the EC50 and efficacy of the agonist.
Signaling Pathways Activated by α7 nAChR
Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of cations, most notably calcium (Ca²⁺). This increase in intracellular calcium triggers a cascade of downstream signaling events.
The influx of Ca²⁺ directly activates calcium-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This can lead to the activation of downstream pathways like the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing gene expression related to neuronal plasticity and survival. Additionally, α7 nAChR activation has been shown to engage other important signaling molecules like phosphoinositide 3-kinase (PI3K) and Janus kinase 2 (JAK2), leading to the activation of Akt and STAT3, respectively. These pathways are implicated in cell survival and the modulation of inflammatory responses, including the inhibition of the pro-inflammatory transcription factor NF-κB.
Conclusion
The data presented in this guide clearly establish this compound as a superior agonist for the α7 nAChR in terms of both potency and selectivity when compared to nicotine. Its high affinity for the α7 subtype, coupled with its minimal interaction with the α4β2 receptor, makes this compound a valuable research tool for elucidating the specific functions of the α7 nAChR and a promising lead compound for the development of therapeutics targeting cognitive deficits and inflammatory disorders, without the addictive liability associated with nicotine.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two pharmacologically distinct components of nicotinic receptor-mediated rubidium efflux in mouse brain require the beta2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function | Journal of Neuroscience [jneurosci.org]
A-841720 and EVP-6124: A Divergence in Cognitive Modulation Strategies
Initial analysis of the requested comparison between A-841720 and EVP-6124 in cognitive enhancement models has revealed a fundamental difference in their pharmacological profiles. Contrary to the premise of the inquiry, this compound is not a cognitive enhancer but rather a selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Preclinical evidence indicates that this compound can impair cognitive function in animal models. In contrast, EVP-6124 (also known as encenicline) is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has been investigated for its potential cognitive-enhancing effects in conditions such as Alzheimer's disease and schizophrenia.
This guide will therefore pivot to a detailed overview of EVP-6124 as a cognitive enhancer, supported by experimental data, and will separately summarize the available information on this compound to clarify its role as a research tool for studying mGluR1 function.
EVP-6124 (Encenicline): An Alpha-7 Nicotinic Acetylcholine Receptor Partial Agonist
EVP-6124 is a compound that has been the subject of numerous clinical trials for its potential to improve cognitive function. Its mechanism of action centers on the α7 nicotinic acetylcholine receptor, a key player in synaptic transmission and cognitive processes.
Mechanism of Action
EVP-6124 acts as a partial agonist at the α7 nAChR. This means it binds to and activates the receptor, but with a lower intrinsic efficacy than the endogenous ligand, acetylcholine. This modulation of the α7 nAChR is thought to enhance cognitive function through several downstream effects, including the increased release of key neurotransmitters like acetylcholine, dopamine, and glutamate in brain regions critical for learning and memory.
Preclinical and Clinical Data in Cognitive Enhancement Models
EVP-6124 has been evaluated in a range of preclinical and clinical settings.
In animal models, EVP-6124 has demonstrated pro-cognitive effects. For instance, in rodent models of cognitive impairment, it has been shown to improve performance in tasks assessing learning and memory.
EVP-6124 has progressed through several phases of clinical trials, primarily in patients with Alzheimer's disease and schizophrenia.
Table 1: Summary of Key Clinical Trial Data for EVP-6124 in Alzheimer's Disease
| Trial Phase | Population | Key Endpoints | Results |
| Phase 2b | Mild to moderate Alzheimer's Disease | ADAS-Cog-11, CDR-SB | Statistically significant improvement in cognition and global function at higher doses compared to placebo. |
| Phase 3 (COGNITIV AD) | Mild to moderate Alzheimer's Disease | ADAS-Cog-11, ADCS-ADL | Did not meet primary endpoints. |
Table 2: Summary of Key Clinical Trial Data for EVP-6124 in Schizophrenia
| Trial Phase | Population | Key Endpoints | Results |
| Phase 2 | Schizophrenia | MCCB, SCoRS | Showed improvements in cognitive and negative symptoms. |
| Phase 3 | Schizophrenia | MCCB, SCoRS | Did not meet primary endpoints for cognitive improvement. |
Experimental Protocols
A common experimental design used in the clinical evaluation of EVP-6124 is the randomized, double-blind, placebo-controlled trial.
This compound: A Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist
This compound is a potent and selective non-competitive antagonist of the mGluR1 receptor. Its primary use has been as a research tool to investigate the physiological and pathological roles of this receptor.
Mechanism of Action
This compound binds to an allosteric site on the mGluR1 receptor, preventing its activation by the endogenous ligand glutamate. mGluR1 receptors are involved in modulating synaptic plasticity and neuronal excitability.
Experimental Data in Cognitive Models
Research on this compound has primarily focused on its effects in models of pain and addiction. However, studies that have examined its cognitive effects have reported impairment. For example, administration of this compound has been shown to disrupt performance in spatial learning and memory tasks such as the Morris water maze and Y-maze in rodents. These findings are consistent with the known role of mGluR1 in synaptic plasticity mechanisms, such as long-term potentiation (LTP), which are crucial for memory formation.
Table 3: Summary of Preclinical Data for this compound
| Model | Task | Effect of this compound | Implication |
| Rodent models of pain | Formalin test, CFA-induced allodynia | Analgesic effects | Potential therapeutic target for pain. |
| Rodent models of cognition | Y-maze, Morris water maze | Impaired performance | mGluR1 antagonism can disrupt learning and memory. |
| Rodent models of addiction | Cocaine self-administration | Modulates drug-seeking behavior | mGluR1 is involved in the neurocircuitry of addiction. |
Conclusion
Validating A-841720 Binding Affinity to the Alpha-7 Nicotinic Acetylcholine Receptor: A Comparative Guide
This guide provides a comparative analysis of the binding affinity of A-841720 (also known as ABT-107) to the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The performance of this compound is compared with other well-known α7 nAChR agonists, supported by experimental data from published literature. Detailed experimental protocols for assessing binding affinity are also provided to aid researchers in their study design.
Comparative Binding Affinity of α7 nAChR Agonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or the half-maximal effective concentration (EC50). A lower Ki value signifies a higher binding affinity.
This compound (ABT-107) has been identified as a potent and selective agonist for the α7 nAChR.[1] The table below summarizes the binding affinities of this compound and other common α7 nAChR agonists.
| Compound | Receptor/Tissue | Ki (nM) | EC50 (nM) | Reference |
| This compound (ABT-107) | rat or human cortex α7 nAChRs | 0.2-0.6 | - | [1] |
| This compound (ABT-107) | human and rat α7 nAChR (in oocytes) | - | 50-90 | [1] |
| PNU-282987 | rat α7 nAChRs | 26 | - | |
| GTS-21 (DMXB-A) | human α7 nAChRs | 2000 | - | [2] |
| GTS-21 (DMXB-A) | rat α7 nAChRs | 650 | - | [2] |
Based on the available data, this compound (ABT-107) demonstrates a significantly higher binding affinity for the α7 nAChR compared to PNU-282987 and GTS-21, as indicated by its lower Ki value.
Experimental Protocols
The determination of binding affinity is crucial for characterizing the interaction between a ligand and a receptor. A widely used method for this purpose is the radioligand binding assay.
Radioligand Binding Assay for α7 nAChR
This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound for the α7 nAChR.
1. Materials and Reagents:
-
Biological Material: Tissues or cells expressing the α7 nAChR (e.g., rat brain homogenate, cultured cells transfected with the α7 nAChR).
-
Radioligand: A high-affinity radiolabeled ligand for the α7 nAChR (e.g., [³H]methyllycaconitine ([³H]MLA)).
-
Test Compound: this compound or other non-radiolabeled compounds to be tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, filter mats, and a cell harvester.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled α7 nAChR ligand (e.g., nicotine) to saturate the receptors.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor, a ligand-gated ion channel, allows the influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream pathways, including the activation of protein kinases and transcription factors, ultimately leading to diverse cellular responses.
References
A-841720: A Comparative Guide to its Selectivity for Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of A-841720 for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Due to the limited publicly available data specifically detailing a comprehensive selectivity profile of this compound, this guide focuses on the available information for the closely related and more extensively studied compound, A-85380, to provide a relevant comparative context.
Comparative Selectivity Profile
| Compound | nAChR Subtype | Binding Affinity (Ki) [nM] |
| A-85380 | α4β2 | 0.05 |
| α7 | 148 | |
| α1β1γδ (muscle type) | 314 |
Data for A-85380 is provided for comparative purposes and may not be directly representative of this compound's selectivity.
Experimental Protocols
The determination of a compound's selectivity for different nAChR subtypes typically involves two primary types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known affinity for a specific nAChR subtype.
Detailed Methodology:
-
Receptor Preparation: Membranes from cells (e.g., HEK293, CHO) stably or transiently expressing a specific human nAChR subtype (e.g., α4β2, α7, α3β4) or from native tissues known to be rich in a particular subtype are isolated.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
Functional Assays
Functional assays measure the effect of a compound on the activity of the nAChR ion channel. This can be assessed by measuring changes in ion flux or membrane potential.
Detailed Methodology (Calcium Flux Assay):
-
Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.
-
Agonist Stimulation: A known nAChR agonist (e.g., acetylcholine or nicotine) is added to stimulate the receptor and induce calcium influx.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) for agonists or inhibits the agonist response by 50% (IC50) for antagonists is determined.
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and subsequent activation of various downstream signaling cascades.
Simplified nAChR signaling pathway.
This guide highlights the common methodologies used to determine the selectivity of compounds like this compound for nAChR subtypes. Further research is required to fully elucidate the specific binding and functional profile of this compound. The provided data for the related compound A-85380 suggests that this class of molecules can exhibit significant selectivity for the α4β2 subtype over other nAChRs.
Unveiling the Blockade: Methyllycaconitine as a Potent Antagonist of A-841720's Pro-Cognitive Effects
For researchers in neuroscience and drug development, understanding the intricate dance between receptor agonists and antagonists is paramount. This guide provides a comparative analysis of methyllycaconitine (B43530) (MLA) as a tool to block the effects of A-841720, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The data presented herein, compiled from preclinical studies, offers a quantitative and methodological framework for investigating this critical interaction.
This compound (also known as A-582941) has emerged as a significant research tool for its ability to selectively activate α7 nAChRs, receptors implicated in cognitive processes such as learning and memory. Conversely, methyllycaconitine, a naturally occurring diterpenoid alkaloid, is a highly potent and selective competitive antagonist of these same receptors. The interplay between these two compounds provides a classic example of receptor pharmacology, offering a valuable model for studying the physiological and potential therapeutic roles of the α7 nAChR.
Quantitative Comparison of Binding Affinities and Inhibitory Concentrations
The efficacy of MLA in blocking this compound's action is rooted in its high affinity for the α7 nAChR. The following tables summarize key quantitative data from radioligand binding and functional assays, illustrating the potent antagonist profile of MLA.
| Compound | Receptor Subtype | Ki (nM) | Assay Type |
| Methyllycaconitine (MLA) | α7 nAChR | 1.4 | Radioligand Binding ([125I]α-bungarotoxin)[1] |
| This compound | α7 nAChR | Not explicitly found | |
| Acetylcholine (ACh) | α7 nAChR | Not explicitly found |
Ki (Inhibition Constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Antagonist | Agonist | IC50 (nM) | Cell Type/Preparation | Assay Type |
| Methyllycaconitine (MLA) | Acetylcholine (ACh) | ~2 | Human α7 nAChRs expressed in Xenopus oocytes[2][3] | Two-electrode voltage clamp electrophysiology |
| Methyllycaconitine (MLA) | This compound | Not explicitly found |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.
Experimental Protocols: A Guide to Investigating the Blockade
To rigorously assess the antagonistic properties of MLA against this compound, specific and reproducible experimental protocols are essential. The following sections detail methodologies commonly employed in the field.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique directly measures the ion flow through the α7 nAChR channel in response to agonist application and its subsequent blockade by an antagonist.
Objective: To quantify the inhibitory effect of MLA on this compound-induced currents in cells expressing α7 nAChRs.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with cDNA encoding the human α7 nAChR subunit using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Transfected cells are identified for recording based on the expression of a fluorescent reporter co-transfected with the receptor.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
The internal pipette solution contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
The external solution consists of (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
This compound is applied at a concentration known to elicit a submaximal response (e.g., EC50 concentration) via a rapid perfusion system.
-
After establishing a stable baseline response to this compound, cells are pre-incubated with varying concentrations of MLA for a defined period (e.g., 2-5 minutes) before co-application with this compound.
-
The peak inward current induced by this compound in the absence and presence of MLA is measured and used to construct a concentration-response curve for MLA's inhibitory effect, allowing for the determination of the IC50 value.
Radioligand Binding Assay
This method assesses the ability of MLA to displace a radiolabeled ligand that binds to the α7 nAChR, providing a measure of its binding affinity.
Objective: To determine the binding affinity (Ki) of MLA for the α7 nAChR.
Membrane Preparation:
-
Brain tissue (e.g., hippocampus or cortex from rodents) or cells expressing α7 nAChRs are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled α7 nAChR antagonist, typically [125I]α-bungarotoxin.
-
Increasing concentrations of unlabeled MLA are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 of MLA, which is then converted to the Ki value using the Cheng-Prusoff equation.
Visualizing the Interaction: Signaling Pathways and Experimental Logic
To further clarify the molecular interactions and experimental design, the following diagrams are provided.
Caption: this compound activates the α7 nAChR, leading to downstream signaling and cognitive enhancement.
Caption: Workflow for in vitro characterization of MLA's antagonism of this compound at the α7 nAChR.
References
- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of A-841720 Results: A Comparative Guide to Assay Methodologies
The α7 nicotinic acetylcholine (B1216132) receptor is a ligand-gated ion channel that plays a crucial role in various cognitive functions and inflammatory processes. Agonists of this receptor, such as A-841720, are of significant interest for therapeutic development. Cross-validation of the functional activity of such compounds using different assay technologies is critical to confirm their mechanism of action and to ensure that the observed effects are not an artifact of a particular experimental system. The two most common methods for assessing the function of α7 nAChR agonists are electrophysiology and fluorescence-based calcium imaging.
Data Presentation: A Comparative Overview
To illustrate the importance of cross-validation, the following table presents hypothetical data for a typical α7 nAChR agonist, demonstrating how its potency (EC50) can be compared across two different assay platforms.
| Assay Type | Principle | Endpoint Measured | Hypothetical EC50 (µM) |
| Electrophysiology | Measures the flow of ions through the α7 nAChR channel in response to agonist binding. | Whole-cell current (pA or nA) | 1.5 |
| Calcium Imaging | Detects the influx of calcium ions, a downstream consequence of α7 nAChR activation, using a fluorescent indicator. | Change in fluorescence intensity | 2.0 |
Note: The data presented in this table is hypothetical and serves as an example for comparative purposes. Actual experimental values for this compound would need to be determined empirically.
Experimental Protocols
Detailed methodologies for the two primary assays used to characterize α7 nAChR agonists are provided below.
Electrophysiology Assay
Objective: To measure the ion channel activity of the α7 nAChR in response to an agonist using the whole-cell patch-clamp technique.
Materials:
-
Cells stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.2)
-
This compound or other test agonist
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the microscope stage.
-
The recording chamber is perfused with the external solution.
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
This compound is applied to the cell at various concentrations via a rapid perfusion system.
-
The resulting inward currents, indicative of ion flow through the α7 nAChR, are recorded.
-
Dose-response curves are generated by plotting the peak current amplitude against the agonist concentration to determine the EC50 value.
Calcium Imaging Assay
Objective: To measure the increase in intracellular calcium concentration following the activation of α7 nAChR by an agonist using a fluorescent calcium indicator.
Materials:
-
Cells stably expressing the human α7 nAChR
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound or other test agonist
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Cells are seeded into a 96-well or 384-well black-walled, clear-bottom plate.
-
The cells are loaded with the fluorescent calcium indicator dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
After loading, the cells are washed with the assay buffer to remove excess dye.
-
A baseline fluorescence reading is taken.
-
This compound is added to the wells at various concentrations.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
-
The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: Workflow for cross-validating the activity of this compound.
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
A Comparative Guide to the Preclinical Reproducibility of A-841720 and Other mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for the selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, A-841720, in the context of other well-characterized mGluR1 antagonists. While direct inter-laboratory reproducibility studies for this compound are not publicly available, this guide assesses the consistency of its pharmacological effects with those of other compounds acting on the same target, offering insights into the expected reproducibility of this class of molecules in preclinical pain models.
Summary of In Vivo Efficacy in Pain Models
The following table summarizes the effective doses of this compound and comparator mGluR1 antagonists in rodent models of inflammatory and neuropathic pain. This data is aggregated from independent studies and allows for an indirect assessment of the reproducibility of the analgesic effects of mGluR1 antagonism.
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| This compound | Formalin-induced behaviors | Rat | i.p. | 1 - 10 mg/kg | Significantly reduced licking/biting behavior. | [1] |
| This compound | Complete Freund's Adjuvant (CFA)-induced tactile allodynia | Rat | i.p. | 10 mg/kg | Significantly reversed mechanical allodynia. | [1] |
| This compound | Sciatic nerve chronic constriction injury (CCI) | Rat | i.p. | ED₅₀ = 28 µmol/kg | Decreased mechanical allodynia. | [2] |
| This compound | L5-L6 spinal nerve ligation (SNL) | Rat | i.p. | ED₅₀ = 27 µmol/kg | Decreased mechanical allodynia. | [2] |
| JNJ-16259685 | Capsaicin-induced secondary hyperalgesia | Rat | i.p. | 10 - 30 mg/kg | Ineffective when administered alone, but potentiated morphine antinociception. | [3] |
| LY-456236 | Formalin-induced hyperalgesia | Mouse | i.p. | 3 - 30 mg/kg | Reduced hyperalgesia. | [4] |
| LY-456236 | Spinal nerve ligation (SNL)-induced mechanical allodynia | Rat | i.p. | 10 - 30 mg/kg | Completely reversed mechanical allodynia. | [4] |
Note: i.p. = intraperitoneal; ED₅₀ = half-maximal effective dose.
Experimental Protocols
Detailed methodologies for the key in vivo pain models cited in this guide are provided below to facilitate the design and comparison of future studies.
Formalin Test
The formalin test is a widely used model of tonic chemical pain. The procedure involves the injection of a dilute formalin solution into the plantar surface of a rodent's hind paw. This induces a biphasic pain response: an acute phase lasting approximately 5 minutes, followed by a quiescent period and then a longer-lasting tonic phase (15-60 minutes). The time the animal spends licking or biting the injected paw is recorded as a measure of nociception.[1]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a localized and persistent inflammation, mimicking chronic inflammatory pain.
-
Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of the rodent.
-
Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is typically measured using von Frey filaments. The paw withdrawal threshold in response to the application of calibrated filaments is determined before and at various time points after CFA injection.
-
Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally) after the establishment of a stable inflammatory pain state, and the reversal of mechanical allodynia is quantified.[1]
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is used to induce nerve injury-related neuropathic pain.
-
Surgery: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.
-
Assessment: Mechanical allodynia is assessed using von Frey filaments, measuring the paw withdrawal threshold in response to mechanical stimulation of the ipsilateral hind paw.
-
Drug Administration: Following a post-operative recovery period and confirmation of stable allodynia, the test compound is administered, and its ability to alleviate the neuropathic pain state is evaluated.[2]
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway
This compound and other mGluR1 antagonists exert their effects by blocking the downstream signaling cascade initiated by the binding of glutamate to the mGluR1 receptor. The canonical pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), modulating neuronal excitability and synaptic transmission.
Caption: Canonical mGluR1 signaling pathway and the inhibitory action of this compound.
In Vivo Pain Model Experimental Workflow
The following diagram illustrates the typical workflow for assessing the efficacy of a compound like this compound in a preclinical pain model.
Caption: General experimental workflow for in vivo pain model studies.
Conclusion
The available preclinical data for this compound demonstrates its efficacy as an analgesic in rodent models of inflammatory and neuropathic pain, consistent with its mechanism as an mGluR1 antagonist. When compared with other selective mGluR1 antagonists such as JNJ-16259685 and LY-456236, the findings suggest a reproducible effect of this pharmacological class in attenuating pain-related behaviors. However, it is important to note that the therapeutic window for mGluR1 antagonists may be narrow, as analgesic doses of this compound have been associated with motor and cognitive side effects in preclinical models.[2][5] Researchers should consider these potential liabilities when designing and interpreting studies with this compound and other mGluR1 antagonists. The provided experimental protocols and pathway diagrams serve as a resource to guide future research and facilitate cross-study comparisons, which are essential for building a robust and reproducible body of evidence for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A-841720 and Galantamine in Cholinergic Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the investigational compound A-841720 and the established Alzheimer's disease therapeutic, galantamine. A direct, quantitative head-to-head comparison is currently precluded by the limited publicly available pharmacological data for this compound. Galantamine is a well-characterized dual-action compound, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs). In contrast, while the chemical structure of this compound suggests it is likely a potent and selective α7 nAChR agonist, specific binding affinity and functional potency data are not available in peer-reviewed literature. This guide, therefore, presents the established profile of galantamine and the hypothesized profile of this compound, alongside generalized experimental protocols that would be necessary to generate the data required for a definitive comparison.
Compound Profiles
Galantamine: A Dual-Action Cholinergic Agent
Galantamine's therapeutic effect in Alzheimer's disease is attributed to its ability to enhance cholinergic neurotransmission through two distinct mechanisms:
-
Acetylcholinesterase Inhibition: Galantamine competitively and reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to increased levels and prolonged availability of acetylcholine to act on its receptors.
-
Positive Allosteric Modulation of nAChRs: Galantamine binds to an allosteric site on various nAChR subtypes, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine. The role of galantamine as a PAM at the α7 nAChR subtype is a subject of debate in the scientific literature, with some studies suggesting a modest potentiation, while more recent electrophysiological studies on human α7 receptors indicate a lack of PAM activity and potential open-channel blockade at higher concentrations.[1][2]
This compound: A Putative α7 Nicotinic Acetylcholine Receptor Agonist
Publicly available information on this compound is sparse. Its chemical structure, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, places it in a class of compounds that have been investigated as potent and selective agonists for the α7 nAChR. Activation of α7 nAChRs, which are ligand-gated ion channels with high calcium permeability, is a therapeutic strategy being explored for cognitive deficits in schizophrenia and Alzheimer's disease.
Note: One commercial vendor has inaccurately listed this compound as a metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist. However, based on its structural similarity to other characterized α7 nAChR agonists, this is likely incorrect. Without direct experimental evidence, the pharmacological profile of this compound remains presumptive.
Quantitative Pharmacological Data
Due to the lack of published data for this compound, this section focuses on the available quantitative data for galantamine.
Table 1: Galantamine Acetylcholinesterase Inhibition
| Parameter | Enzyme Source | Value | Reference |
| IC₅₀ | Human Brain (Frontal Cortex) | 3.2 µM | [3] |
| IC₅₀ | Recombinant Human AChE | 410 nM | [4] |
| Kᵢ | Rat Brain | 7.1 µg/g | [5] |
| Kᵢ | Mouse Brain | 8.3 µg/g | [5] |
| Kᵢ | Rabbit Brain | 19.1 µg/g | [5] |
Table 2: Galantamine Activity at the α7 Nicotinic Acetylcholine Receptor
| Parameter | Experimental System | Observation | Reference |
| Allosteric Modulation | Human α7 nAChR in Xenopus oocytes | 22% increase in ACh-induced current at 250 µM ACh with 100 nM galantamine. EC₅₀ for ACh shifted from 305 µM to 189 µM. | [6] |
| Allosteric Modulation | Human α7 nAChR in Xenopus oocytes and HEK293 cells | No positive allosteric modulation observed at concentrations from 10 nM to 1 µM. Inhibition consistent with open-channel pore blockade at ≥ 10 µM. | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of galantamine and a proposed experimental workflow for a comparative study.
Caption: Dual mechanism of action of galantamine in the cholinergic synapse.
Caption: Experimental workflow for comparing this compound and galantamine.
Experimental Protocols
The following are representative protocols for key experiments required to characterize and compare this compound and galantamine.
Radioligand Binding Assay for α7 nAChR
Objective: To determine the binding affinity (Kᵢ) of this compound and galantamine for the α7 nAChR.
Materials:
-
Cell membranes from a cell line stably expressing human α7 nAChRs (e.g., GH4C1 cells).
-
Radioligand: [¹²⁵I]α-bungarotoxin, a high-affinity antagonist for α7 nAChRs.
-
Test compounds: this compound and galantamine, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).
-
Binding buffer (e.g., 20 mM HEPES, 144 mM NaCl, 1.5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and galantamine).
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]α-bungarotoxin, and varying concentrations of the test compound or control in the binding buffer.
-
Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Electrophysiology Assay for α7 nAChR Functional Activity
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as an agonist and to characterize the modulatory effects of galantamine on the human α7 nAChR.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing human α7 nAChRs.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Agonist: Acetylcholine or a specific α7 agonist like PNU-282987.
-
Test compounds: this compound and galantamine.
Procedure:
-
Prepare the cells for recording. For oocytes, inject cRNA for the α7 nAChR subunit and incubate for 2-5 days. For cell lines, culture the cells on coverslips suitable for microscopy and recording.
-
Place the cell in the recording chamber and perfuse with the recording solution.
-
For Agonist Testing (this compound):
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of this compound and record the elicited ionic currents.
-
Wash the cell with the recording solution between applications to allow for receptor recovery.
-
-
For Allosteric Modulator Testing (Galantamine):
-
Apply a fixed, sub-maximal concentration of acetylcholine (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the EC₂₀ of acetylcholine with varying concentrations of galantamine and record the current response.
-
Alternatively, pre-incubate the cell with galantamine for a short period before co-application with acetylcholine.
-
-
Data Analysis:
-
For the agonist, plot the normalized peak current response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (efficacy) relative to a full agonist like acetylcholine.
-
For the modulator, plot the percentage potentiation or inhibition of the acetylcholine-evoked current against the logarithm of the galantamine concentration to determine its modulatory effect.
-
Conclusion
Galantamine is a well-established therapeutic with a dual mechanism of action involving acetylcholinesterase inhibition and positive allosteric modulation of nicotinic acetylcholine receptors. While its effects on several nAChR subtypes are documented, its role as a positive modulator of the α7 subtype remains controversial. This compound is a promising but poorly characterized compound that, based on its chemical structure, is hypothesized to be a selective α7 nAChR agonist. A definitive head-to-head comparison of these two compounds requires the experimental determination of the pharmacological properties of this compound at the α7 nAChR and other relevant targets. The protocols outlined in this guide provide a framework for generating the necessary data to enable such a comparison, which would be of significant value to the neuroscience and drug development community.
References
- 1. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 5. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
A-841720 in Scopolamine-Induced Amnesia: A Comparative Analysis of Efficacy
For Immediate Release
This guide provides a comparative analysis of the efficacy of A-841720 and other alternative compounds in the scopolamine-induced amnesia model, a widely used animal model for screening potential cognitive enhancers. The information is intended for researchers, scientists, and professionals in drug development.
Executive Summary
The scopolamine-induced amnesia model is a well-established preclinical tool to investigate the potential of therapeutic agents to ameliorate cognitive deficits, particularly those associated with cholinergic dysfunction. While a thorough review of available scientific literature reveals no direct studies evaluating the efficacy of this compound in this specific model, research on its effects in other cognitive paradigms suggests it may not be a suitable candidate for treating cholinergic-related memory impairment. In fact, studies indicate that this compound, a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, can impair memory function in rodents.[1]
This guide will, therefore, focus on presenting the known cognitive effects of this compound and compare them with the well-documented positive efficacy of alternative compounds in the scopolamine-induced amnesia model. These alternatives include the nootropic drug piracetam, the acetylcholinesterase inhibitor donepezil (B133215), and statins, which have shown promise in reversing scopolamine-induced memory deficits.
The Scopolamine-Induced Amnesia Model: A Brief Overview
Scopolamine (B1681570) is a non-selective muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to transient memory impairments in both animals and humans. This blockade mimics some of the cholinergic deficits observed in neurodegenerative diseases like Alzheimer's disease. The model is, therefore, valuable for screening compounds that can enhance or restore cholinergic function and improve memory.
This compound: Efficacy in Cognitive Models
This compound is identified as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] While not tested in the scopolamine model, its effects on memory have been investigated in other behavioral tasks. Research in rats has shown that this compound can induce memory impairments. Specifically, at a dose of 3 mg/kg, it significantly reduced the percentage of spontaneous alternations in a radial-maze task, indicating a negative impact on spatial working memory.[1] Furthermore, at a dose of 10 mg/kg, this compound administered before the acquisition phase of a passive-avoidance task significantly reduced the latency to enter the dark, shock-associated compartment during the retention test, suggesting an impairment in fear memory consolidation.[1] These findings suggest that blocking mGluR1 with this compound is detrimental to memory formation, making it an unlikely candidate to reverse scopolamine-induced amnesia.
Comparative Efficacy of Alternative Compounds
In contrast to this compound, several other compounds have demonstrated significant efficacy in ameliorating the cognitive deficits induced by scopolamine. The following table summarizes the quantitative data from studies on piracetam, donepezil, and statins.
| Compound | Animal Model | Behavioral Test | Scopolamine Dose | Treatment Dose | Key Findings | Reference |
| Piracetam | Rats | Passive Avoidance | 3 mg/kg | 100 mg/kg | Largely overcame the scopolamine-induced prevention of acquiring the passive avoidance task.[2] | [2] |
| Rats | Passive Avoidance | 1 mg/kg, i.p. | 200 mg/kg, i.p. | Significantly reduced the transfer latency time (TLT) on days 4 and 5 compared to day 1, indicating amelioration of memory impairment.[3] | [3] | |
| Mice | Inhibitory Avoidance | 1 mg/kg, i.p. | 0.02 μmol/5 μL, i.c.v. | Prevented memory impairment induced by scopolamine.[4] | [4] | |
| Donepezil | Mice | Y-Maze | 1.0 mg/kg, i.p. | 3-10 mg/kg | Ameliorated the scopolamine-induced memory impairment, as shown by an increase in spontaneous alternations.[5] | [5] |
| Rats | Multiple cognitive/behavioral tests | Not specified | Not specified | Produced moderate-sized effects on scopolamine-induced deficits in simple conditioning and attention.[6] | [6] | |
| Rats | Morris Water Maze | 3 mg/kg | 25 mg/kg (with Quercetin) | Showed a significant increase in escape latency and time spent in the target quadrant.[7] | [7] | |
| Statins | Mice | Passive Avoidance | 0.4 mg/kg b.w., i.p. | Atorvastatin & Simvastatin (doses not specified) | Significantly higher step-down latency (SDL) in statin-treated groups compared to the vehicle-treated group. Atorvastatin: 166.50 ± 16.27 s; Simvastatin: 206.50 ± 30.88 s vs. Vehicle: 42.5 ± 9.07 s.[8] | [8] |
| Mice | Morris Water Maze | 0.4 mg/kg b.w., i.p. | Atorvastatin & Simvastatin (doses not specified) | Statin-treated groups performed better during the memory retrieval test on day 5 compared to the vehicle-treated group.[8] | [8] | |
| Mice | Morris Water Maze | 3 mg/kg, i.p. | Rosuvastatin (10mg/kg, p.o.) | Significant decrease in escape latency period on day 7 and 14 compared to scopolamine-treated animals.[9][10] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the scopolamine-induced amnesia model and the behavioral tests mentioned.
Scopolamine-Induced Amnesia Model
-
Animals: Typically, adult male Wistar rats or Swiss albino mice are used.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Amnesia Induction: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 0.4 mg/kg to 3 mg/kg, typically 30 minutes before the acquisition trial of a behavioral task.
-
Treatment Administration: Test compounds (e.g., piracetam, donepezil, statins) are usually administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the scopolamine injection or the behavioral test.
Behavioral Assays
-
Passive Avoidance Test: This test assesses long-term memory based on negative reinforcement. The apparatus consists of a two-compartment box (one lit, one dark) with a grid floor in the dark compartment. During the acquisition trial, the animal is placed in the lit compartment, and upon entering the dark compartment, it receives a mild foot shock. In the retention trial, typically 24 hours later, the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant. Animals are trained over several days to find the platform from different starting positions. Memory is assessed by measuring the escape latency (time to find the platform), the distance traveled, and the time spent in the target quadrant during a probe trial where the platform is removed.
-
Y-Maze Test: This test is used to assess spatial working memory. The maze consists of three identical arms. A rodent is placed in one arm and allowed to explore freely for a set period. The sequence of arm entries is recorded. Spontaneous alternation, defined as entering a different arm in each of three consecutive entries, is calculated. A higher percentage of spontaneous alternation reflects better spatial working memory.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
The available evidence does not support the use of this compound as a potential treatment for scopolamine-induced amnesia. Its mechanism as an mGluR1 antagonist and its observed memory-impairing effects in animal models stand in stark contrast to the memory-enhancing properties of compounds that have shown efficacy in the scopolamine model. Alternatives such as the nootropic piracetam, the acetylcholinesterase inhibitor donepezil, and certain statins have demonstrated the ability to reverse scopolamine-induced cognitive deficits through various mechanisms, primarily by modulating the cholinergic system or providing neuroprotective effects. Researchers in the field of cognitive enhancement are encouraged to consider these established alternatives and their mechanisms of action when designing and interpreting studies aimed at ameliorating memory impairment.
References
- 1. Comparison of the mGluR1 antagonist this compound in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of α7 Nicotinic Acetylcholine Receptor Agonists: A-841720 and GTS-21
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two investigational compounds, A-841720 and GTS-21, both of which target the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in cognitive function and inflammatory pathways. While extensive research has been published on GTS-21, publicly available data on this compound is limited. This guide summarizes the available information to facilitate a comparative understanding and guide future research.
Executive Summary
This compound and GTS-21 are both agonists of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel implicated in various physiological processes. GTS-21, also known as DMXB-A, is a partial agonist that has been investigated for its potential therapeutic effects in cognitive disorders like Alzheimer's disease and schizophrenia, as well as for its anti-inflammatory properties. Preclinical studies have demonstrated its ability to enhance cognitive performance in various animal models. In contrast, detailed public information regarding the pharmacological and pharmacokinetic profile of this compound is scarce, preventing a direct quantitative comparison.
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | GTS-21 |
| Target | α7 Nicotinic Acetylcholine Receptor | α7 Nicotinic Acetylcholine Receptor |
| Mechanism of Action | Agonist | Partial Agonist[1] |
| Binding Affinity (Ki) | Data not available | ~650 nM (rat α7), ~2000 nM (human α7)[1] |
| Functional Potency (EC50) | Data not available | ~5.2 µM (rat α7), ~11 µM (human α7)[1] |
| Selectivity | Data not available | Also shows affinity for α4β2 nAChRs (Ki ≈ 19-20 nM) and inhibits α4β2 nAChRs (IC50 = 17 µM); activates α3β4 nAChRs (EC50 = 21 µM)[1]. |
Table 2: Preclinical Pharmacokinetic Profile (Rat)
| Parameter | This compound | GTS-21 |
| Bioavailability (Oral) | Data not available | ~23%[2] |
| Peak Plasma Concentration (Cmax) | Data not available | Dose-dependent increase[3] |
| Time to Peak (Tmax) | Data not available | Data not available |
| Half-life (t1/2) | Data not available | Data not available |
| Brain Penetration | Data not available | Readily crosses the blood-brain barrier[4] |
| Metabolism | Data not available | Primarily via O-demethylation by CYP1A2 and CYP2E1[2]. Its major active metabolite is 4-OH-GTS-21[5]. |
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by an agonist like GTS-21 leads to the opening of the ion channel, allowing an influx of cations, primarily Ca2+. This influx triggers downstream signaling cascades, including the activation of protein kinases and transcription factors, which are believed to mediate the pro-cognitive and anti-inflammatory effects of these compounds.
A typical preclinical workflow to evaluate the cognitive-enhancing effects of a novel α7 agonist would involve a series of in vitro and in vivo experiments.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the brain pharmacokinetics of C-11 labeled isotopomers and metabolites of GTS-21, a partial α7 nicotinic agonist drug, with PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Cognitive Effects of A-841720 in Aged Animals: A Comparative Analysis
For researchers and drug development professionals exploring therapeutic interventions for age-related cognitive decline, the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising target. This guide provides a comparative analysis of the pro-cognitive effects of the selective α7 nAChR agonist A-841720 in aged animals, alongside alternative compounds, supported by experimental data.
While direct quantitative data on this compound in aged, non-pathological animal models is limited in the readily available scientific literature, this guide utilizes data from a closely related and highly selective α7 nAChR agonist, A-582941, as a functional proxy to validate the potential of this therapeutic class. The following sections present a detailed comparison with other cognitive enhancers, comprehensive experimental protocols, and visualizations of the implicated signaling pathways.
Comparative Efficacy of α7 nAChR Agonists and Other Nootropics
To contextualize the potential pro-cognitive effects of this compound, this section compares the performance of its proxy, A-582941, with the established acetylcholinesterase inhibitor, Donepezil, and another α7 nAChR agonist, EVP-6124. The data is summarized from studies in aged animal models, including those exhibiting age-related cognitive decline and models of Alzheimer's disease, which often present with exacerbated age-related cognitive deficits.
Table 1: Morris Water Maze (MWM) Performance in Aged Rodents
| Compound | Animal Model | Dosage | Key Findings | Reference |
| A-582941 | Aged 3xTg-AD Mice | Not Specified | Completely restored cognition to the level of age-matched non-transgenic mice.[1] | [1] |
| Donepezil | Aged Beagle Dogs | 1.5 mg/kg | Significantly improved performance in a delayed non-matching to position (DNMP) task, a measure of recognition memory. | |
| EVP-6124 | Aged Rats | 0.3 mg/kg, p.o. | Significantly improved memory in an object recognition task with a 24-hour retention time.[2] | [2] |
Table 2: Novel Object Recognition (NOR) Performance in Aged Rodents
| Compound | Animal Model | Dosage | Key Findings | Reference |
| A-582941 | Aged 3xTg-AD Mice | Not Specified | Data not available in the reviewed literature. | |
| Donepezil | APP/PS1 Mice | Not Specified | Improved cognitive function in the novel object recognition test. | |
| EVP-6124 | Scopolamine-treated Rats | 0.3 mg/kg, p.o. | Significantly restored memory function in the object recognition task.[2] | [2] |
Signaling Pathways in α7 nAChR-Mediated Cognitive Enhancement
Activation of α7 nAChRs by agonists like this compound is believed to enhance cognitive function through the modulation of several downstream signaling pathways. These pathways are crucial for synaptic plasticity, learning, and memory.
Caption: this compound signaling pathway leading to cognitive enhancement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key behavioral assays used to assess pro-cognitive effects in aged animals.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory.
Caption: Experimental workflow for the Morris Water Maze test.
Detailed Protocol:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one of the four designated quadrants. The room contains various distal visual cues.
-
Acclimation: For 1-2 days, animals are handled and allowed to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Phase (Visible Platform): For 1-2 days, the platform is made visible (e.g., by attaching a colored flag). Animals are placed in the water from different starting points and allowed to find the platform. This phase assesses motivation and sensorimotor function.
-
Acquisition Phase (Hidden Platform): For 4-5 consecutive days, the platform is hidden. Animals are given multiple trials per day to learn the platform's location using the distal cues. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: 24 hours after the last training trial, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory, which is often impaired in aging.
Caption: Experimental workflow for the Novel Object Recognition test.
Detailed Protocol:
-
Apparatus: A square or circular open-field arena. A variety of objects that are of similar size but different in shape and texture are used.
-
Habituation: For 2-3 days, each animal is allowed to freely explore the empty arena for 5-10 minutes per day to reduce anxiety and familiarize it with the environment.
-
Familiarization Phase (T1): On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced by a novel object. The time spent exploring each object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
The available preclinical data on A-582941, a close analog of this compound, strongly suggests that selective activation of α7 nAChRs is a viable strategy for mitigating age-related cognitive decline. The complete cognitive restoration observed in an Alzheimer's disease model highlights the potent pro-cognitive potential of this class of compounds. When compared to the established therapeutic Donepezil and another α7 agonist EVP-6124, the data indicates a robust and promising efficacy profile. The underlying mechanism, involving the potentiation of key signaling pathways that govern synaptic plasticity and neuronal health, provides a solid biological basis for these effects. Further direct investigation of this compound in aged, non-pathological animal models is warranted to definitively confirm its efficacy and to further elucidate its therapeutic potential for age-related cognitive impairment.
References
A Comparative Guide: The α7 Nicotinic Acetylcholine Receptor Agonist A-841720 Versus Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) stands as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. Modulation of this receptor can be achieved through direct agonism or allosteric modulation. This guide provides an objective comparison of the full agonist A-841720 and positive allosteric modulators (PAMs) of the α7 nAChR, supported by experimental data to inform research and drug development decisions.
At a Glance: this compound vs. α7 PAMs
| Feature | This compound (Agonist) | Positive Allosteric Modulators (PAMs) |
| Mechanism of Action | Directly binds to the orthosteric site (the same site as acetylcholine) to activate the receptor and open the ion channel. | Bind to a distinct allosteric site on the receptor, enhancing the effect of an orthosteric agonist (like acetylcholine) without activating the receptor on their own. |
| Receptor Activation | Induces a conformational change leading to channel opening, causing an influx of ions (primarily Ca²⁺). | Increases the probability of channel opening, the duration of opening, or the affinity of the agonist for the receptor, thereby potentiating the agonist's effect. |
| Desensitization | Can lead to rapid and profound receptor desensitization, a state where the receptor is unresponsive to further stimulation. | Effects on desensitization vary by type. Type I PAMs have minimal effect on desensitization, while Type II PAMs significantly reduce desensitization, leading to prolonged channel opening. |
| Physiological Relevance | Overrides the endogenous cholinergic tone by persistently activating the receptor. | Amplifies the physiological, phasic signaling of the endogenous neurotransmitter, acetylcholine. |
| Examples | This compound, PNU-282987 | Type I: NS-1738, AVL-3288 Type II: PNU-120596, A-867744 |
Quantitative Comparison of Pharmacological Properties
The following tables summarize key quantitative data for this compound and representative Type I and Type II α7 nAChR PAMs. It is important to note that direct comparisons should be made with caution due to variations in experimental systems and conditions across different studies.
Table 1: In Vitro Potency and Efficacy
| Compound | Class | Assay Type | Cell/System | EC₅₀ / Kᵢ | Efficacy / Potentiation | Reference |
| This compound | Full Agonist | Radioligand Binding ([³H]A-585539) | Rat Brain Membranes | Kᵢ = 10.8 nM | N/A | [1] |
| Radioligand Binding ([³H]MLA) | Rat Brain Membranes | Kᵢ = 88 nM | N/A | [1] | ||
| Ca²⁺ Flux (FLIPR) | SH-EP1 cells (human α7) | EC₅₀ = 1.8 µM | 100% (relative to Acetylcholine) | [1] | ||
| NS-1738 | Type I PAM | Electrophysiology (TEVC) | Xenopus oocytes (human α7) | EC₅₀ = 3.4 µM (potentiation of ACh) | Increases maximal efficacy of ACh | [2] |
| PNU-120596 | Type II PAM | Electrophysiology (TEVC) | Xenopus oocytes (human α7) | EC₅₀ = 216 nM (potentiation of ACh) | >600% potentiation of ACh response | [3][4] |
| Electrophysiology (Patch Clamp) | Cultured Rat Hippocampal Neurons | Potentiates ACh-evoked currents at 0.1-1 µM | Markedly prolongs macroscopic currents | [3] |
EC₅₀: Half-maximal effective concentration; Kᵢ: Inhibitory constant; N/A: Not Applicable.
Signaling Pathways and Mechanisms of Action
The activation of α7 nAChRs by agonists and the potentiation by PAMs initiate downstream signaling cascades critical for neuronal function. While both lead to an increase in intracellular calcium, the temporal dynamics and resulting cellular responses can differ significantly.
Orthosteric Activation by this compound
As a full agonist, this compound directly binds to the acetylcholine binding site, causing the α7 nAChR channel to open. This leads to a rapid and substantial influx of calcium ions. This large, transient increase in intracellular calcium can activate various downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are involved in synaptic plasticity and gene expression. However, this strong activation is often followed by a rapid desensitization of the receptor.
Allosteric Modulation by PAMs
Positive allosteric modulators bind to a site on the α7 nAChR that is different from the acetylcholine binding site. This binding event does not open the channel directly but rather enhances the receptor's response to the endogenous agonist, acetylcholine.
-
Type I PAMs (e.g., NS-1738) primarily increase the peak current response to acetylcholine with little to no effect on the rapid desensitization of the receptor. This leads to a greater but still transient calcium influx in response to acetylcholine.[2][5]
-
Type II PAMs (e.g., PNU-120596) not only increase the peak current but also significantly slow down the desensitization process.[3][5] This results in a prolonged channel opening and a sustained elevation of intracellular calcium in the presence of an agonist.
The amplification of the physiological acetylcholine signal by PAMs can also lead to the activation of downstream signaling pathways like ERK and CREB, but the temporal pattern of this activation may more closely follow the natural rhythm of cholinergic neurotransmission.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize this compound and α7 nAChR PAMs.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying the properties of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit and incubated for 2-5 days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection). The oocyte is voltage-clamped, typically at -60 mV.
-
Drug Application: The agonist (e.g., acetylcholine) is applied alone or in combination with the test compound (this compound or a PAM) via a perfusion system. For PAMs, a pre-incubation period is often employed.
-
Data Acquisition: The resulting ionic currents are recorded and analyzed to determine parameters such as peak current amplitude, EC₅₀, and desensitization kinetics.
Whole-Cell Patch Clamp in Mammalian Cells
This technique allows for the recording of ionic currents from a single mammalian cell.
-
Cell Culture: Mammalian cells (e.g., SH-EP1, HEK293) stably or transiently expressing the α7 nAChR are cultured on coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an intracellular solution.
-
Seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Drug Application: The cell is voltage-clamped (e.g., at -70 mV), and compounds are applied using a rapid perfusion system.
-
Data Analysis: Currents are recorded and analyzed for amplitude, kinetics, and concentration-response relationships.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
-
Membrane Preparation: Brain tissue or cells expressing the α7 nAChR are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the α7 nAChR (e.g., [³H]A-582941, [³H]methyllycaconitine).
-
Competition: To determine the affinity of a test compound, the incubation is performed in the presence of varying concentrations of the unlabeled compound.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the Kᵢ (inhibitory constant) of the test compound, which is a measure of its binding affinity.
Conclusion
Both direct agonists like this compound and positive allosteric modulators offer distinct approaches to enhancing α7 nAChR function. This compound provides a strong, direct activation of the receptor, which may be beneficial in situations where the endogenous cholinergic tone is severely depleted. However, the potential for rapid receptor desensitization is a key consideration.
In contrast, PAMs, particularly Type I modulators, offer a more nuanced approach by amplifying the physiological signaling of acetylcholine without causing profound desensitization. Type II PAMs provide a more sustained activation but carry a potential risk of calcium overload. The choice between an agonist and a PAM will depend on the specific therapeutic goal and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in navigating these choices and designing future studies.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of hippocampal acetylcholine release by the neurosteroid dehydroepiandrosterone sulfate: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
A Comparative Analysis of the Therapeutic Index of Nicotinic Acetylcholine Receptor Agonists
An objective guide for researchers and drug development professionals on the comparative efficacy and safety of novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, with a focus on compounds offering an improved therapeutic window over traditional nicotine.
The development of nicotinic acetylcholine receptor (nAChR) agonists is a promising avenue for treating a variety of central nervous system disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). A critical factor in the viability of these therapeutic agents is their therapeutic index, a measure of the margin between the dose that produces a therapeutic effect and the dose that causes toxicity. This guide provides a comparative assessment of the therapeutic index of several nAChR agonists, offering insights supported by experimental data to aid in research and development.
Quantitative Comparison of nAChR Agonists
The following table summarizes key quantitative data for a selection of nAChR agonists, providing a basis for comparing their potency and selectivity.
| Compound | Receptor Subtype Affinity (Ki, nM) | Efficacy (EC50, µM) | Therapeutic Effect | Notable Side Effects |
| Nicotine | α4β2* (high affinity) | Varies by subtype | Cognitive enhancement, anxiolysis | Dizziness, nausea, potential for addiction |
| ABT-418 | α4β2* selective | ~34% of nicotine's efficacy at mouse α4β2 | Improved performance in delayed matching-to-sample tasks | Dizziness, nausea[1] |
| ABT-089 | α4β2 selective (Ki ~15 nM) | Low efficacy (no cation efflux at up to 300 µM in human α4β2) | Signals of efficacy in adults with ADHD | Tolerability issues not observed at efficacious doses[1] |
| Varenicline | α4β2 partial agonist, α7 full agonist | - | Smoking cessation aid | - |
| EVP-6124 (encenicline) | α7 partial "co-agonist" | 0.16 µM (peak currents) | Promising Phase II results in AD and schizophrenia | Gastrointestinal side effects[2] |
Note: The therapeutic index is a ratio and is often context-dependent based on the specific therapeutic and toxic effects being measured. The data presented here are proxies for assessing this index.
Experimental Methodologies
The determination of the therapeutic index for nAChR agonists relies on a combination of in vitro and in vivo experimental protocols. These assays are crucial for characterizing the pharmacological profile of these compounds.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for specific nAChR subtypes.
-
Protocol:
-
Prepare cell membranes from clonal cell lines expressing the human nAChR subtype of interest (e.g., hα4β2).
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]-cytisine) that has a known high affinity for the receptor's agonist binding site.[3]
-
Add increasing concentrations of the unlabeled test compound to displace the radioligand.
-
Measure the amount of bound radioactivity at equilibrium.
-
Calculate the half-maximal inhibitory concentration (IC50) from the resulting concentration-inhibition curve.[3]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Objective: To measure the functional activity (e.g., efficacy as an agonist) of a compound at a specific nAChR subtype.
-
Protocol:
-
Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes to induce receptor expression.
-
After an incubation period to allow for receptor expression, place an oocyte in a recording chamber.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential at a set value (e.g., -70 mV).
-
Apply the test compound at various concentrations to the oocyte.
-
Measure the resulting ion current through the activated nAChR channels.
-
Construct a concentration-response curve to determine the EC50 (the concentration that elicits a half-maximal response).[3]
-
In Vivo Assays
1. Behavioral Models for Efficacy:
-
Objective: To assess the therapeutic potential of a compound in animal models of CNS disorders.
-
Examples:
2. Assessment of Side Effects:
-
Objective: To identify and quantify the adverse effects of a compound.
-
Methods:
-
Locomotor Activity: Changes in spontaneous movement can indicate sedative or stimulant effects.
-
Conditioned Place Preference/Aversion: Assesses the rewarding or aversive properties of a compound, which can be indicative of abuse potential.
-
Clinical Observations: Systematic monitoring for signs of toxicity such as tremors, seizures, and changes in body temperature.
-
Signaling Pathways and Experimental Workflow
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist to a nicotinic acetylcholine receptor initiates a signaling cascade that leads to various cellular responses. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.
Experimental Workflow for Therapeutic Index Assessment
The process of assessing the therapeutic index involves a multi-step approach, from initial in vitro screening to in vivo behavioral and toxicological studies.
Caption: General experimental workflow for assessing the therapeutic index.
References
- 1. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of A-841720
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for A-841720, a synthetic organic ligand. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Compound Identification and Properties
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 869802-58-4[1][2][3] |
| Synonyms | 9-(Dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one; A 841720[3][4] |
| Purity | ≥98% (HPLC) |
| Intended Use | For professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards identified are the potential to cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[5]
| Hazard Statement | Precautionary Statement (Prevention) |
| H317: May cause an allergic skin reaction.[5] | P261: Avoid breathing dust.[5] |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | P272: Contaminated work clothing must not be allowed out of the workplace.[5] |
| P280: Wear protective gloves.[5] | |
| P285: In case of inadequate ventilation wear respiratory protection.[5] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Tightly sealed goggles. |
| Skin Protection | Protective gloves (Nitrile rubber, thickness: ≥ 0.11 mm), and protective work clothing.[6] |
| Respiratory Protection | Particle filter required when dusts are generated. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air. If breathing is difficult, remove to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[5] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses. |
| Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician. |
Experimental Protocol: Proper Disposal of this compound
The disposal of this compound and its containers must be treated as hazardous waste and conducted in accordance with all applicable federal, state, and local regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Hazardous waste container (clearly labeled)
-
Secondary containment
-
Spill control materials (e.g., absorbent pads)
Procedure:
-
Waste Identification and Segregation:
-
Identify the this compound waste. This includes the pure compound, any solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, labware).
-
Segregate this compound waste from other waste streams to prevent incompatible mixtures.
-
-
Containerization:
-
Place the this compound waste into a designated, compatible, and leak-proof hazardous waste container.
-
Ensure the container is in good condition and always kept closed except when adding waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area.
-
The storage area must be under the control of the laboratory personnel and equipped with secondary containment to capture any potential leaks or spills.
-
-
Disposal Request:
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide all necessary information about the waste to the EHS personnel.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the contaminated materials and place them in the hazardous waste container.
-
Report the spill to your EHS office.
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with an appropriate solvent.
-
The rinsate from the cleaning process must be collected and treated as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Logistical Information for Handling A-841720
Immediate Action Required: Due to the absence of a specific Safety Data Sheet (SDS) for A-841720 in publicly available resources, detailed and validated safety protocols cannot be provided. The information below is based on general best practices for handling potentially hazardous chemical compounds in a research and development setting. It is imperative to locate the specific SDS for this compound from the manufacturer or supplier before any handling, storage, or disposal activities are undertaken.
I. Personal Protective Equipment (PPE)
Without a specific SDS, a comprehensive and quantitative PPE recommendation is not possible. However, for handling any novel or uncharacterized chemical compound in a laboratory setting, a conservative approach is essential. The following table outlines general PPE guidelines based on the potential routes of exposure.
| Exposure Route | Recommended PPE | General Specifications |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile or neoprene gloves are a common starting point. The specific glove material and thickness should be determined based on the chemical's properties as outlined in its SDS. Double gloving is often recommended. |
| Lab coat/apron | A flame-resistant lab coat that is fully buttoned is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. | |
| Full-length pants and closed-toe shoes | Required to prevent skin exposure to spills. | |
| Ocular (Eye) Contact | Safety glasses with side shields or splash goggles | Must be worn at all times in the laboratory. If there is a significant splash risk, splash goggles provide a higher level of protection. |
| Inhalation | Chemical fume hood | All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If work cannot be conducted in a fume hood, or if aerosolization is likely, a respirator may be necessary. The type of respirator and cartridge must be selected based on the specific hazards identified in the SDS. A respiratory protection program, including fit testing, would be required.[1][2] |
II. Operational and Disposal Plans
A. Handling and Storage:
-
Restricted Access: Work with this compound should be conducted in a designated area with restricted access.
-
Ventilation: All procedures should be carried out in a properly functioning chemical fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.[3]
-
Hygiene: Avoid all direct contact. Wash hands thoroughly with soap and water after handling.
B. Spill Response:
In the event of a spill, the following general procedure should be followed. Note that the specific absorbent and cleanup materials will depend on the properties of this compound.
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
C. Waste Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal: Dispose of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[4] Never dispose of chemical waste down the drain or in the regular trash.[5]
III. Logical Relationship of Safety Protocols
The following diagram illustrates the decision-making process for establishing safe handling procedures for a chemical agent like this compound, emphasizing the central role of the Safety Data Sheet.
Caption: Workflow for establishing safety protocols for this compound.
References
- 1. epa.gov [epa.gov]
- 2. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 3. media.adeo.com [media.adeo.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
